Bromobimane
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
7-(bromomethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEWZZJEDQVLOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221609 | |
| Record name | Monobromobimane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70221609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71418-44-5 | |
| Record name | Monobromobimane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71418-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monobromobimane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071418445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monobromobimane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70221609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONOBROMOBIMANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V23UK0CYXL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Bromobimane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of bromobimane, a widely used fluorescent probe for the detection and quantification of thiols. It delves into the chemical kinetics of its reaction, optimal conditions for labeling, and detailed experimental protocols for its application in biological systems.
Core Mechanism of Action: Thiol-Specific Fluorescence Labeling
This compound, in its various forms (e.g., monothis compound, mBBr), is an essentially non-fluorescent molecule that undergoes a nucleophilic substitution reaction with thiol groups to form a highly fluorescent thioether adduct.[1][2][3][4] This reaction is the cornerstone of its utility as a thiol-specific probe in biological research.
The primary mechanism involves the reaction of the electrophilic bromomethyl group of the this compound with the nucleophilic thiolate anion (R-S⁻) of a thiol-containing molecule (e.g., glutathione (B108866), cysteine residues in proteins).[1] This reaction proceeds via a second-order kinetic model and is, therefore, dependent on the concentrations of both the this compound and the thiol.[1][3]
A critical aspect of this mechanism is its pH dependence. The reactive species is the thiolate anion, the formation of which is favored at alkaline pH.[1][5] Consequently, the rate of the labeling reaction increases with pH, with optimal conditions typically observed in the range of 8.0 to 9.5 for many biological applications.[6][7][8]
Quantitative Data
The efficiency and sensitivity of this compound as a fluorescent probe are determined by several key quantitative parameters, including reaction rate constants and the fluorescence quantum yield of the resulting adducts.
Kinetic Parameters
The reaction between monothis compound and thiols is a second-order reaction. The half-life for the reaction of mBBr with glutathione (GSH) and other cysteine derivatives at pH 8.0 is approximately 20 seconds.[7] For the reaction with hydrogen sulfide (B99878) (H₂S), which involves two molecules of mBBr, the pseudo-first-order rate constant has been determined to be 0.01 ± 0.0016 s⁻¹ at pH 8.0.[2]
| Thiol | Reaction Condition | Rate Constant (k) | Reference |
| Glutathione (GSH) & Cysteine Derivatives | pH 8.0 | t₁/₂ ≈ 20 s | [7] |
| Hydrogen Sulfide (H₂S) | pH 8.0, 1 mM mBBr | 0.01 ± 0.0016 s⁻¹ (pseudo-first-order) | [2] |
Photophysical Properties
Upon reaction with thiols, the non-fluorescent this compound is converted into a highly fluorescent derivative. The excitation and emission maxima, as well as the quantum yield of the adduct, are crucial for its detection and quantification.
| Adduct | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Reference |
| mBBr-Glutathione | ~394 nm | ~490 nm | Not explicitly reported | |
| mBBr-Cysteine | Not explicitly reported | Not explicitly reported | Not explicitly reported | |
| mBBr-Sulfide (SdB) | ~390 nm | ~475 nm | 0.083 | |
| dBBr-Sulfide (BTE) | Not explicitly reported | Not explicitly reported | 0.62 |
Note: Specific quantum yield values for mBBr adducts with glutathione and cysteine are not widely reported in the literature.
Experimental Protocols
The following sections provide detailed methodologies for the use of monothis compound in key research applications.
Labeling of Low-Molecular-Weight Thiols (e.g., Glutathione) in Biological Samples
This protocol is adapted for the quantification of glutathione (GSH) in cell lysates or tissue homogenates using HPLC with fluorescence detection.
Materials:
-
Monothis compound (mBBr) stock solution (100 mM in acetonitrile (B52724) or DMSO)
-
50 mM HEPPS buffer (or similar), pH 8.0, containing 5 mM DTPA
-
Methanesulfonic acid (to stop the reaction)
-
HPLC system with a fluorescence detector (λex = 390 nm, λem = 480 nm)
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation: Prepare cell lysate or tissue homogenate in a suitable lysis buffer. Centrifuge to remove cellular debris.
-
Derivatization: In a microcentrifuge tube, mix the sample (containing the thiol of interest) with the HEPPS buffer. Add mBBr stock solution to a final concentration of 2-3 mM. The final thiol concentration should be around 1 mM.[7]
-
Incubation: Incubate the reaction mixture for 10 minutes at room temperature in the dark.[7]
-
Reaction Quenching: Stop the reaction by adding methanesulfonic acid to a final concentration of 25 mM.[7]
-
Analysis: Analyze the sample by reversed-phase HPLC. The fluorescently labeled thiol adducts can be separated and quantified.
Site-Specific Labeling of Proteins
This protocol outlines a general procedure for labeling a specific cysteine residue within a protein. This often requires site-directed mutagenesis to introduce a unique, reactive cysteine.
Materials:
-
Purified protein with a single accessible cysteine residue
-
Monothis compound (mBBr) stock solution (100 mM in DMSO)
-
Labeling buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)
-
Quenching solution (e.g., L-cysteine)
-
Size-exclusion chromatography column or dialysis membrane to remove excess probe
Procedure:
-
Protein Preparation: Ensure the purified protein is in the correct buffer and at a suitable concentration (e.g., 2 mg/mL).
-
Labeling Reaction: Add a 10-fold molar excess of the mBBr stock solution to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature in the dark.
-
Quenching: Stop the reaction by adding an excess of a quenching agent like L-cysteine to react with any remaining mBBr.
-
Purification: Remove the unreacted mBBr and the quenching agent by size-exclusion chromatography or dialysis.
-
Confirmation: Confirm labeling efficiency using techniques such as mass spectrometry or by measuring the fluorescence of the labeled protein.
References
- 1. Monothis compound occupies a distinct xenobiotic substrate site in glutathione S-transferase π - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A monothis compound-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A monothis compound-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorimetric determination of monothis compound and o-phthalaldehyde adducts of gamma-glutamylcysteine and glutathione: application to assay of gamma-glutamylcysteinyl synthetase activity and glutathione concentration in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monothis compound [mdpi.com]
An In-depth Technical Guide to Bromobimane: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromobimane, also known as monothis compound (mBBr), is a heterocyclic compound widely utilized in biochemistry and molecular biology as a fluorescent labeling agent.[1][2] While virtually non-fluorescent on its own, this compound becomes highly fluorescent upon reaction with thiol groups, making it an invaluable tool for the detection and quantification of sulfhydryl-containing molecules such as glutathione (B108866), cysteine, and proteins.[3][4][5] Its cell-permeable nature allows for the labeling of intracellular thiols in living cells.[6][7] This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols involving this compound.
Chemical Structure and Properties
This compound is a pyrazolopyrazole derivative.[8] Its structure consists of a rigid bimane core with a bromomethyl group that is reactive towards nucleophiles, particularly thiolate anions.[8][9]
Chemical Structure:
-
IUPAC Name: 3-(Bromomethyl)-2,5,6-trimethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione[1]
-
Molecular Formula: C₁₀H₁₁BrN₂O₂[2]
-
SMILES: CC1=C(C)C(=O)N2N1C(CBr)=C(C)C2=O
-
InChI Key: AHEWZZJEDQVLOP-UHFFFAOYSA-N[1]
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | 271.11 g/mol | [2][8] |
| Appearance | Yellow powder/crystalline solid | [10] |
| Melting Point | 152-154 °C | [1][11] |
| Boiling Point | 327.8±44.0 °C (Predicted) | [11] |
| Solubility | Soluble in DMF, DMSO, acetonitrile (B52724), and methanol.[1][12] Slightly soluble in water.[13] Solubility in ethanol (B145695) is approximately 1 mg/mL, and in DMSO and DMF is approximately 50 mg/mL.[10] | |
| Storage | Store at -20°C, protected from light.[10] Solutions are unstable and should be prepared fresh.[3] |
Spectral Properties:
This compound itself is essentially non-fluorescent.[1][13] Upon reaction with a thiol, the resulting thioether adduct exhibits strong blue fluorescence.[7]
| Spectral Property | Wavelength (nm) | References |
| Excitation Maximum (λex) | ~390-398 nm | [6][12][14] |
| Emission Maximum (λem) | ~478-490 nm | [1][6][14] |
| Molar Extinction Coefficient (ε) | 4,600-5,100 M⁻¹cm⁻¹ at 396-398 nm in H₂O |
Reaction with Thiols: A Versatile Labeling Chemistry
The primary application of this compound stems from its high reactivity and selectivity towards thiol groups.[13] The reaction is a second-order nucleophilic substitution where the thiolate anion (R-S⁻) attacks the bromomethyl group of this compound, displacing the bromide ion and forming a stable, fluorescent thioether.[9] This reaction is pH-dependent, with the rate increasing at higher pH values where the concentration of the more nucleophilic thiolate anion is higher.[9]
This specific reactivity allows for the precise labeling and subsequent detection of a wide array of biologically significant thiols, including:
-
Low molecular weight thiols such as glutathione (GSH), cysteine, and homocysteine.[9][15]
-
Coenzyme A.[15]
Experimental Protocols
The following sections detail generalized experimental protocols for the use of this compound in labeling and quantifying thiols. Researchers should optimize these protocols for their specific experimental systems.
Preparation of this compound Stock Solution
Due to its light sensitivity and the instability of its solutions, this compound stock solutions should be prepared fresh and kept protected from light.[1][3]
Methodology:
-
Weigh out the desired amount of this compound powder in a light-protected tube.
-
Add the appropriate volume of a suitable organic solvent, such as acetonitrile or DMSO, to achieve the desired stock concentration (e.g., 100-180 mM in acetonitrile).[13][16]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C for short-term storage, protected from light.[17]
General Protocol for Labeling Thiols in Solution
This protocol is suitable for the derivatization of low molecular weight thiols in solution for subsequent analysis by techniques such as High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Prepare the thiol-containing sample in a suitable buffer (e.g., 20 mM Tris-methane sulfonate, pH 8.0).[13]
-
Add the this compound stock solution to the sample to a final concentration of approximately 2 mM. The final concentration of the thiol should be around 1 mM.[13]
-
Incubate the reaction mixture in the dark at room temperature for 15 minutes.[13]
-
To stop the reaction, add methanesulfonic acid to a final concentration of 25 mM from a 5 M stock solution.[13]
-
The derivatized sample is now ready for analysis by reversed-phase HPLC with fluorescence detection.[13]
Protocol for Labeling Intracellular Thiols in Cell Suspensions
This compound's cell permeability allows for the in situ labeling of thiols within living cells.
Methodology:
-
Prepare a cell suspension (e.g., 10% v/v) in a physiologically compatible buffer.[16]
-
Add 15-25 µL of a 100 mM this compound stock solution (in acetonitrile) to 1 mL of the cell suspension.[16]
-
Incubate the cells at 37°C for 30-45 minutes, protected from light.[16]
-
After incubation, the cells can be washed to remove excess reagent and then analyzed by methods such as flow cytometry or fluorescence microscopy.[6]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the detection of thiols using this compound derivatization followed by HPLC analysis.
Caption: General workflow for thiol detection using this compound.
Applications in Research and Drug Development
The ability of this compound to specifically label and quantify thiols has led to its widespread use in various research and development areas:
-
Oxidative Stress Research: Glutathione is a key antioxidant, and its levels are a critical indicator of cellular oxidative stress. This compound is extensively used to measure GSH levels in cells and tissues to study the effects of various stimuli and disease states.[15][18]
-
Drug Development: this compound is employed in the pharmaceutical industry to understand drug mechanisms, particularly for drugs that interact with or modulate cellular redox environments.[18] It can also be used to track the delivery of thiol-containing drugs.[18]
-
Protein Chemistry: It is used to probe the accessibility of cysteine residues in proteins, providing insights into protein structure, folding, and function.[15][19] The status of disulfide bonds, which can be analyzed after reduction and labeling with this compound, is crucial for the functional regulation of many proteins.[15]
-
Clinical Diagnostics: Methods have been developed for the simultaneous determination of human serum albumin and various low-molecular-weight thiols in plasma, which are important biomarkers for conditions like cardiovascular disease.[20]
Conclusion
This compound is a powerful and versatile fluorescent probe for the specific detection and quantification of thiols. Its well-characterized chemical properties, straightforward reaction chemistry, and cell permeability have established it as a standard tool in many areas of biological and pharmaceutical research. The experimental protocols provided in this guide offer a starting point for researchers to apply this valuable reagent in their own studies. As with any chemical reagent, proper handling and storage, particularly protection from light, are crucial for obtaining reliable and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cris.tau.ac.il [cris.tau.ac.il]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. caymanchem.com [caymanchem.com]
- 7. abpbio.com [abpbio.com]
- 8. Monothis compound | C10H11BrN2O2 | CID 114810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cris.tau.ac.il [cris.tau.ac.il]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. MONOthis compound | 71418-44-5 [chemicalbook.com]
- 12. ブロモビマン suitable for fluorescence, BioReagent, ≥95% (HPCE) | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound | CAS#:71418-44-5 | Chemsrc [chemsrc.com]
- 14. Spectrum [mBBr (Monothis compound)] | AAT Bioquest [aatbio.com]
- 15. A Fluorescent Probe for Thiol-Specific Labeling | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. chemimpex.com [chemimpex.com]
- 19. Methodologies for the application of monothis compound to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monothis compound - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Monobromobimane for Laboratory Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory-scale synthesis of monobromobimane (mBBr), a widely utilized fluorescent labeling agent for the quantification and visualization of thiols in biological systems. The document details the synthetic protocol, purification methods, and characterization data, alongside its primary application in reacting with sulfhydryl groups.
Introduction
Monothis compound (mBBr) is a valuable chemical probe in biological and biomedical research. Its utility stems from its ability to react specifically with thiol groups, which are present in amino acids like cysteine, peptides such as glutathione, and proteins. Upon reaction, the non-fluorescent mBBr molecule forms a highly fluorescent and stable thioether adduct, enabling the sensitive detection and quantification of these crucial biomolecules.[1][2][3] This guide presents a standard laboratory procedure for the synthesis of mBBr, starting from syn-(Methyl,methyl)bimane.
Synthesis of Monothis compound
The synthesis of monothis compound is achieved through the bromination of syn-(Methyl,methyl)bimane using N-Bromosuccinimide (NBS) as the brominating agent.
Synthetic Pathway
The overall reaction involves the substitution of a hydrogen atom on one of the methyl groups of the bimane core with a bromine atom.
Caption: Synthetic pathway for monothis compound.
Experimental Protocol
This protocol is adapted from established synthetic procedures.[4]
Materials:
-
syn-(Methyl,methyl)bimane
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile, anhydrous
-
Hexane
-
Ethyl acetate (B1210297)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Ice bath
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
In a round-bottom flask, dissolve syn-(Methyl,methyl)bimane (0.5 g, 2.6 mmol) in 50 mL of acetonitrile.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add recrystallized N-Bromosuccinimide (0.46 g, 2.6 mmol) to the cooled solution in portions over a period of 30 minutes.
-
After the complete addition of NBS, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by flash chromatography using a hexane/ethyl acetate (1:1) solvent system.
-
Collect the fractions containing the product and evaporate the solvent to yield monothis compound as a solid.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| syn-(Methyl,methyl)bimane | 0.5 g (2.6 mmol) | [4] |
| N-Bromosuccinimide | 0.46 g (2.6 mmol) | [4] |
| Acetonitrile | 50 mL | [4] |
| Reaction Conditions | ||
| Temperature | 0 °C to 20 °C | [4] |
| Reaction Time | 12.5 hours | [4] |
| Product | ||
| Monothis compound (mBBr) | 0.35 g | [4] |
| Yield | 50% | [4] |
| Purification | ||
| Method | Flash Chromatography | [4] |
| Eluent | Hexane/Ethyl Acetate (1:1) | [4] |
Characterization Data
The synthesized monothis compound can be characterized using various spectroscopic techniques.
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ = 1.84 (s, 3H), 1.89 (s, 3H), 2.45 (s, 3H), 4.32 (s, 2H) ppm | [4] |
| ¹³C NMR (100 MHz, CDCl₃) | δ = 6.9, 11.5, 17.8, 113.2, 115.4, 144.2, 146.0, 159.8, 160.7 ppm | [4] |
| ESI-MS | m/z calcd for C₁₀H₁₂BrN₂O₂ [M+H]⁺: 271.0082; found: 271.0067 | [4] |
Application in Thiol Labeling
Monothis compound is primarily used as a derivatizing agent for thiols. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon atom attached to the bromine, resulting in a stable, fluorescent thioether.
Reaction with Thiols
Caption: Reaction of monothis compound with a thiol.
Experimental Workflow for Thiol Derivatization
The following is a general workflow for the derivatization of thiols in biological samples for subsequent analysis, often by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.
Caption: Workflow for thiol derivatization and analysis.
Safety and Handling
Monothis compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
The synthesis of monothis compound is a straightforward and reproducible procedure for a moderately equipped organic chemistry laboratory. Its utility as a fluorescent probe for thiols makes it an indispensable tool in various fields, including biochemistry, cell biology, and drug development, for the study of redox biology and the quantification of important biological thiols. The detailed protocol and characterization data provided in this guide should enable researchers to synthesize and utilize this versatile compound effectively.
References
An In-Depth Technical Guide to Bromobimane Fluorescent Labeling for Thiol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of bromobimane-based fluorescent labeling for the specific and sensitive detection of thiols in biological systems. It is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this powerful tool in their studies.
Core Principles of this compound Fluorescent Labeling
This compound reagents, most notably monothis compound (mBBr), are essentially non-fluorescent compounds that become highly fluorescent upon reaction with thiols. This property forms the basis of their utility as selective labeling agents for sulfhydryl-containing molecules such as glutathione (B108866) (GSH), cysteine, and protein thiols.
The labeling reaction proceeds via a second-order nucleophilic substitution (SN2) mechanism. The active nucleophile is the thiolate anion (RS⁻), making the reaction rate pH-dependent. The reaction involves the displacement of the bromide ion from the this compound molecule by the thiolate, resulting in the formation of a stable, fluorescent thioether adduct. This conversion from a non-fluorescent to a fluorescent entity allows for the sensitive quantification of thiols.
Different variants of this compound, such as dithis compound (B43652) (bBBr) and the positively charged monobromotrimethylammoniobimane (qBBr), are also available, offering different characteristics in terms of cell permeability and reactivity.
Quantitative Data
The spectral properties of this compound-thiol adducts are crucial for their detection and quantification. The following table summarizes key quantitative data for monothis compound (mBBr).
| Parameter | Value | Conditions |
| Excitation Maximum (λex) | ~390 nm | General |
| 380 nm | In Methanol (B129727) | |
| 390 nm | In 0.1 M Phosphate Buffer (pH 7.5) with Glutathione | |
| 378 nm | For HPLC analysis of multiple thiols | |
| Emission Maximum (λem) | ~480 nm | General |
| 461 nm | In Methanol | |
| 478 nm | In 0.1 M Phosphate Buffer (pH 7.5) with Glutathione | |
| 492 nm | For HPLC analysis of multiple thiols |
Application in Signaling Pathway Analysis: The Keap1-Nrf2 Pathway
A significant application of thiol labeling is in the study of redox-regulated signaling pathways. Protein S-glutathionylation, the formation of a mixed disulfide between glutathione and a protein cysteine residue, is a key post-translational modification that can alter protein function. This compound-based methods can be employed to quantify changes in protein S-glutathionylation, providing insights into cellular responses to oxidative stress.
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[1][2][3][4] Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress, specific cysteine residues in Keap1 become modified, including through S-glutathionylation.[1][3] This modification leads to a conformational change in Keap1, releasing Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and detoxification genes.[1][3]
By quantifying the total S-glutathionylated protein pool using monothis compound, researchers can assess the activation state of this protective pathway.[5]
Experimental Protocols
The following are generalized protocols for the labeling and analysis of thiols using monothis compound. Specific parameters may require optimization depending on the sample type and experimental goals.
Labeling and Quantification of Low-Molecular-Weight Thiols in Cells via HPLC
This protocol outlines the steps for the derivatization of low-molecular-weight thiols, such as glutathione and cysteine, in cultured cells, followed by their separation and quantification using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[6][7][8]
Materials:
-
Monothis compound (mBBr) stock solution (e.g., 100 mM in acetonitrile)
-
Cell lysis buffer (e.g., containing perchloric acid or metaphosphoric acid to precipitate proteins)
-
Neutralizing buffer (e.g., potassium carbonate)
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
-
Mobile phases (e.g., aqueous buffer with an organic modifier like methanol or acetonitrile)
-
Thiol standards (e.g., glutathione, cysteine)
Procedure:
-
Cell Lysis: Harvest and wash cells. Lyse the cells in ice-cold lysis buffer to release intracellular contents and precipitate proteins.
-
Neutralization: Centrifuge the lysate to pellet the protein precipitate. Transfer the supernatant to a new tube and neutralize with the appropriate buffer.
-
Derivatization: Add mBBr stock solution to the neutralized supernatant to a final concentration of 1-2 mM. Incubate in the dark at room temperature for 15-30 minutes. The reaction is quenched by the addition of an acid (e.g., methanesulfonic acid).
-
HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the thiol-bimane adducts on a C18 column using a suitable gradient of mobile phases.
-
Detection and Quantification: Monitor the elution of the fluorescent adducts using a fluorescence detector with excitation and emission wavelengths appropriate for the bimane derivatives (see table above). Quantify the thiols by comparing the peak areas to those of known standards.
Quantification of Total Protein S-Glutathionylation
This protocol describes a method to quantify the total amount of S-glutathionylated proteins in a sample.[9][10][11]
Materials:
-
N-ethylmaleimide (NEM)
-
Dithiothreitol (DTT)
-
Monothis compound (mBBr)
-
Protein precipitation solution (e.g., trichloroacetic acid, TCA)
-
Fluorescence spectrophotometer or plate reader
Procedure:
-
Blocking of Free Thiols: Lyse cells or homogenize tissue in a buffer containing NEM to block all free sulfhydryl groups.
-
Protein Precipitation: Precipitate the proteins using TCA to remove excess NEM and other small molecules. Wash the protein pellet to ensure complete removal of non-protein components.
-
Reduction of Disulfides: Resuspend the protein pellet in a buffer containing DTT to reduce the disulfide bonds of the S-glutathionylated proteins, releasing glutathione.
-
Derivatization of Released Glutathione: Add mBBr to the solution to label the newly released glutathione. Incubate in the dark.
-
Fluorescence Measurement: Measure the fluorescence of the sample using a spectrophotometer or plate reader at the appropriate excitation and emission wavelengths for the glutathione-bimane adduct. The fluorescence intensity is proportional to the amount of S-glutathionylated protein in the original sample.
Conclusion
This compound fluorescent labeling is a robust and versatile technique for the quantification of thiols in a wide range of biological samples. Its high specificity and sensitivity make it an invaluable tool for researchers in various fields, including cell biology, biochemistry, and drug development. By understanding the core principles and applying the appropriate experimental protocols, scientists can effectively utilize this compound to investigate the critical roles of thiols in cellular processes and disease pathogenesis.
References
- 1. Glutathione Induces Keap1 S-Glutathionylation and Mitigates Oscillating Glucose-Induced β-Cell Dysfunction by Activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]
- 3. Glutathione Induces Keap1 S-Glutathionylation and Mitigates Oscillating Glucose-Induced β-Cell Dysfunction by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSTP alleviates acute lung injury by S-glutathionylation of KEAP1 and subsequent activation of NRF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methodologies for the application of monothis compound to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. usiena-air.unisi.it [usiena-air.unisi.it]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of S-glutathionylated proteins by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bromobimane Fluorescence for Thiol and Sulfide Quantification
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of bromobimane-based fluorescence, a critical tool for the quantification of thiols and reactive sulfide (B99878) species. It covers the core principles, spectroscopic properties, and detailed experimental protocols relevant to research and development.
Core Principles of this compound Fluorescence
Bromobimanes are a class of chemical probes that are effectively non-fluorescent on their own but become highly fluorescent upon reaction with nucleophiles, particularly thiols. This "fluorogenic" property makes them exceptionally useful for detecting and quantifying thiol-containing molecules like glutathione (B108866) (GSH), cysteine (Cys), and thiol residues in proteins with high sensitivity and specificity.
The fundamental reaction is an alkylation, where the bromomethyl group of the bimane molecule reacts with a thiol group (R-SH) to form a stable, fluorescent thioether adduct.
There are two primary types of bromobimanes used in research:
-
Monothis compound (mBBr): Possesses one reactive bromomethyl group and is used to label individual thiol groups. It is the most common probe for quantifying low-molecular-weight thiols and accessible protein thiols.
-
Dithis compound (B43652) (bBBr): A homobifunctional reagent with two reactive bromomethyl groups. It is used as a cross-linking agent to probe the proximity of two thiol groups within a single protein or between interacting proteins. Its fluorescence becomes significant only after both of its alkylating groups have reacted.
Caption: Fluorogenic reaction of monothis compound with a thiol.
Spectroscopic Properties
The fluorescence emission of this compound adducts is characterized by excitation in the near-UV range and emission in the blue-green region of the spectrum. These properties are influenced by the local chemical environment, including solvent polarity and the specific molecule to which the bimane is conjugated.
Factors Influencing Fluorescence Spectra:
-
Solvent Polarity: The fluorescence quantum yield and emission wavelength can be sensitive to the polarity of the environment.[1] Generally, fluorescence intensity increases in less polar (more hydrophobic) environments. This solvatochromic property is particularly useful for studying protein conformational changes or binding events that alter the local environment of a labeled thiol.[1]
-
pH: The reaction rate of bromobimanes with thiols is pH-dependent, as it preferentially reacts with the more nucleophilic thiolate anion (R-S⁻). Therefore, labeling is typically performed at a pH of 8.0 or higher to ensure sufficient deprotonation of the thiol groups.[2]
-
Quantum Yield and Lifetime: The quantum yield (QY) of the monothis compound-glutathione adduct is approximately 0.1–0.3 in pH 8 buffer.[3] The fluorescence quantum yield and lifetime are sensitive indicators of the fluorophore's immediate surroundings and can be affected by factors such as temperature, pH, and conjugation to macromolecules.[4][5][6]
Data Presentation: Spectroscopic Characteristics
The following table summarizes the key spectroscopic data for monothis compound and dithis compound adducts.
| Probe | Analyte/Adduct | Excitation (λex) max (nm) | Emission (λem) max (nm) | Notes |
| Monothis compound (mBBr) | Glutathione (GSH) Conjugate | 394 | 490 | Quantum yield ~0.1-0.3 in pH 8 buffer.[3][7] |
| 2-Mercaptoethanol Adduct | 381 | - | Data for the unreacted reagent in MeOH.[3] | |
| General Thiols | ~390 | ~480 | General values cited for various thiol adducts. | |
| Sulphide (as Sulphide Dibimane) | 390 | 475 | Formed by the reaction of two mBBr molecules with H₂S. | |
| Dithis compound (bBBr) | Cross-linked Thiols | 390 | 450 | Becomes fluorescent after reacting with two thiols. |
Experimental Protocols
Accurate quantification of thiols using bromobimanes requires careful sample preparation and optimized reaction conditions. Below are detailed methodologies for common applications.
Protocol 1: Quantification of Low-Molecular-Weight (LMW) Thiols by HPLC
This method is the gold standard for separating and quantifying specific LMW thiols like glutathione and cysteine from biological extracts.
Methodology:
-
Sample Extraction: Homogenize cells or tissues in an acidic buffer (e.g., 0.1 M HCl or sulfosalicylic acid) to precipitate proteins and prevent thiol oxidation.[8][9] Centrifuge to collect the acid-soluble supernatant.
-
Derivatization:
-
Adjust the pH of the extract to 8.0 with a buffer such as HEPPS or borate.[8]
-
Add a 1-2 mM stoichiometric excess of monothis compound (mBBr) solution (typically a 30-150 mM stock in acetonitrile (B52724) or DMSO).[8][9]
-
Incubate the reaction for 10-15 minutes at room temperature (or 60°C for some protocols) in dim light to prevent photodecomposition.[8][9]
-
-
Reaction Quenching: Stop the reaction by adding an acid, such as methanesulfonic acid, to a final concentration of 25-100 mM.[8]
-
HPLC Analysis:
-
Separate the bimane adducts using reversed-phase HPLC (e.g., a C8 or C18 column).[10][11]
-
Use a gradient elution, typically with a mobile phase consisting of an aqueous buffer (e.g., 0.1% trifluoroacetic acid (TFA) or sodium acetate) and an organic modifier like acetonitrile or methanol.[9][10]
-
Detect the eluting adducts using a fluorescence detector set to the appropriate excitation and emission wavelengths (e.g., λex ~380-395 nm, λem ~480-492 nm).[10]
-
-
Quantification: Calculate concentrations by comparing the integrated peak areas to those of known standards (e.g., GSH, Cys) derivatized under the same conditions.
Caption: Experimental workflow for LMW thiol analysis by HPLC.
Protocol 2: Determination of Different Protein Thiol Pools
This approach uses a three-step procedure to differentiate between freely accessible thiols, buried or inaccessible thiols, and thiols present as disulfides.[12][13]
Methodology:
-
Prepare Three Aliquots of the protein extract (e.g., 1 mg/mL protein concentration).[13]
-
Aliquot A (Free Thiols): Directly label the native protein sample with mBBr as described in Protocol 1 (steps 2-3). This measures the accessible, reduced protein thiols.
-
Aliquot B (Total Thiols after Reduction):
-
First, add a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl) phosphine (B1218219) (TCEP) to the sample. Incubate to reduce all disulfide bonds.[12][13]
-
Label the now fully reduced sample with mBBr. This measures the total thiol content (initially free thiols + those from reduced disulfides).
-
-
Aliquot C (Inaccessible Thiols):
-
Add a denaturing agent (e.g., 6 M guanidinium (B1211019) chloride) to unfold the proteins.
-
Label the denatured sample with mBBr. This measures all reduced thiols, both those that were initially accessible and those that were buried within the native protein structure.[12]
-
-
Analysis: After labeling, precipitate the protein (e.g., with trichloroacetic acid), wash the pellet to remove excess reagent, and resuspend in a suitable buffer. Measure the fluorescence using a spectrofluorometer. The amount of disulfide-bound thiols can be calculated by subtracting the fluorescence of Aliquot A from Aliquot B.
Caption: Logical workflow for differentiating protein thiol pools.
References
- 1. Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. The environmental effect on the fluorescence intensity in solution. An analytical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Spectra and fluorescence lifetimes of lissamine rhodamine, tetramethylrhodamine isothiocyanate, texas red, and cyanine 3.18 fluorophores: influences of some environmental factors recorded with a confocal laser scanning microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monothis compound - Echelon Biosciences [echelon-inc.com]
- 8. scispace.com [scispace.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. Methodologies for the application of monothis compound to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of Disulfides in Protein Extracts ofArabidopsis thaliana using Monothis compound (mBB) - PMC [pmc.ncbi.nlm.nih.gov]
Bromobimane Derivatives for Targeted Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of bromobimane derivatives, a class of fluorescent probes essential for the targeted labeling and quantification of thiols in biological systems. We will cover the core principles, synthesis, and applications of these reagents, with a focus on providing structured data and detailed experimental protocols for researchers in life sciences and drug development.
Introduction to this compound Derivatives
Bromobimanes are heterocyclic compounds that serve as powerful fluorescent labeling agents.[1] While essentially non-fluorescent on their own, they undergo a reaction with nucleophilic thiol groups (present in molecules like cysteine, glutathione, and proteins) to form stable, highly fluorescent thioether adducts.[1][2][3] This "turn-on" fluorescence mechanism makes them highly sensitive probes for detecting and quantifying thiols.
The key advantages of using this compound derivatives include:
-
High Selectivity: They exhibit a strong preference for reacting with thiols over other biological functional groups.[4][5]
-
Rapid Reactivity: The alkylation reaction with thiols is fast, enabling efficient labeling.[4][5]
-
Cell Permeability: Certain derivatives can readily penetrate cell membranes, allowing for the labeling of intracellular components.[4][5][6]
-
Favorable Spectroscopic Properties: The resulting fluorescent adducts have excitation and emission wavelengths suitable for standard fluorescence microscopy and detection systems.[5][7]
The family of this compound reagents includes several key members, each with distinct properties that allow for differential targeting:
-
Monothis compound (mBBr): The most common derivative, it is cell-permeable and used for labeling general intracellular thiols.[6]
-
Dithis compound (bBBr): Also cell-permeable, this derivative has two reactive sites and can be used for cross-linking thiols.[6][8]
-
Monobromotrimethylammoniobimane (qBBr): A quaternary ammonium (B1175870) derivative that is cell-impermeable, making it ideal for selectively labeling protein thiols on the external cell surface.[6][8]
Physicochemical and Spectroscopic Data
The properties of monothis compound (mBBr), the most widely used derivative, are summarized below. This data is crucial for designing labeling experiments and selecting appropriate instrumentation.
| Property | Value | References |
| Chemical Formula | C₁₀H₁₁BrN₂O₂ | [1][4][5] |
| Molecular Weight | 271.11 g/mol | [1][4][5] |
| Melting Point | 152-154 °C | [1][4] |
| Excitation Max (λex) | ~390 - 398 nm | [5][7] |
| Emission Max (λem) | ~478 - 480 nm (post-conjugation) | [1][5][7] |
| Solubility | Soluble in DMF, DMSO, acetonitrile, methanol | [1][5] |
| Storage | 2-8°C, protect from light | [1][4] |
Synthesis and Reaction Mechanism
3.1. General Synthesis Pathway
The synthesis of the this compound core structure is a multi-step process. It begins with the creation of a syn-bimane scaffold, which is then selectively brominated to yield the final product.[1][3] Using one equivalent of bromine results in monothis compound, while using two equivalents produces dithis compound.[1]
3.2. Thiol Labeling Mechanism
This compound derivatives label thiols via a bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom of a deprotonated thiol (thiolate) acts as the nucleophile, attacking the bromomethyl group of the bimane. This displaces the bromide ion and forms a stable, fluorescent thioether bond. The reaction is pH-dependent, as a higher pH favors the formation of the more reactive thiolate anion.[5][9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Highly tunable bimane-based fluorescent probes: design, synthesis, and application as a selective amyloid binding dye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Fluorescent Reagent Probe for Thiols [sigmaaldrich.com]
- 5. This compound Fluorescent Reagent Probe for Thiols [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. A Fluorescent Probe for Thiol-Specific Labeling | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Bimane fluorescent labels. Characterization of the bimane labeling of human hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Fluorescent Reagent Probe for Thiols [sigmaaldrich.com]
A Technical Guide to the Shelf Life and Storage of Bromobimane Reagents
For researchers, scientists, and professionals in drug development utilizing bromobimane reagents for thiol detection and quantification, understanding the stability and proper storage of these fluorescent probes is paramount for reproducible and accurate results. This technical guide provides an in-depth overview of the shelf life and optimal storage conditions for this compound reagents, including monothis compound (mBBr) and dithis compound (B43652) (bBBr).
Core Principles of this compound Stability
This compound reagents are thiol-reactive fluorescent probes that are essentially non-fluorescent until they react with thiols to form highly fluorescent adducts.[1] Their reactivity, however, also makes them susceptible to degradation over time and under suboptimal storage conditions. Key factors influencing their stability include temperature, light exposure, moisture, and the solvent used for reconstitution. Exposure to light, in particular, can lead to photobleaching and a significant loss of fluorescent potential.[2][3]
Recommended Storage Conditions and Shelf Life
To ensure the longevity and performance of this compound reagents, it is crucial to adhere to the manufacturer's storage recommendations. The following tables summarize the typical shelf life and storage conditions for solid and reconstituted this compound reagents based on data from various suppliers.
Table 1: Storage and Shelf Life of Solid this compound Reagents
| Reagent | Form | Recommended Storage Temperature | Shelf Life | Key Considerations |
| Monothis compound (mBBr) | Lyophilized Powder | -20°C to -30°C[4][5] | Batch-dependent, refer to CoA | Protect from light.[1][4] Store in a desiccated environment. |
| Dithis compound (bBBr) | Solid | 2-8°C[6][7] | Batch-dependent, refer to CoA | Protect from light. Store in a desiccated environment. |
Table 2: Storage and Shelf Life of Reconstituted this compound Stock Solutions
| Reagent | Solvent | Storage Temperature | Shelf Life | Key Considerations |
| Monothis compound (mBBr) | Acetonitrile (B52724) | 4°C | Up to 3 months[8] | Protect from light. |
| Monothis compound (mBBr) | Acetonitrile | Room Temperature (20°C) | Half-life of ~4 hours (aqueous stock)[8] | Prepare fresh for immediate use. |
| Monothis compound (mBBr) | DMSO | -20°C | 1 month[9][10] | Protect from light. Aliquot to avoid freeze-thaw cycles.[10] |
| Monothis compound (mBBr) | DMSO | -80°C | 6 months[9][10] | Protect from light. Aliquot to avoid freeze-thaw cycles.[10] |
| Dithis compound (bBBr) | Not Specified | -20°C | 1 month[11] | Protect from light. |
| Dithis compound (bBBr) | Not Specified | -80°C | 6 months[11] | Protect from light. |
Experimental Protocols
Accurate and reproducible results depend on proper handling and preparation of this compound reagents. The following are generalized protocols for the preparation of stock and working solutions.
Protocol 1: Preparation of Monothis compound (mBBr) Stock Solution
Objective: To prepare a stable, concentrated stock solution of mBBr for subsequent dilution to working concentrations.
Materials:
-
Monothis compound (mBBr), lyophilized powder
-
Anhydrous acetonitrile or DMSO
-
Vortex mixer
-
Amber microcentrifuge tubes or vials
Procedure:
-
Allow the vial of lyophilized mBBr to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Prepare a stock solution, for example, a 50 mM solution by dissolving 13 mg of mBBr in 1 mL of anhydrous acetonitrile.[8] Alternatively, prepare a stock solution in DMSO.[9]
-
Vortex thoroughly until the reagent is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize the number of freeze-thaw cycles and light exposure.
-
Store the aliquots at the recommended temperature (-20°C or -80°C) as specified in Table 2.
Protocol 2: General Procedure for Thiol Labeling with mBBr
Objective: To label thiols in a biological sample with mBBr for fluorescent detection.
Materials:
-
mBBr stock solution (from Protocol 1)
-
Cell suspension or protein solution in an appropriate buffer (e.g., pH 7.4)
-
Incubator
Procedure:
-
Prepare the mBBr working solution by diluting the stock solution in an appropriate buffer immediately before use. Working solutions for in vivo experiments should be prepared fresh on the same day.[9][11]
-
Add the mBBr working solution to the sample. For example, add 15-25 µL of a 100 mM mBBr solution in acetonitrile to 1 mL of a 10% cell suspension.[9]
-
Incubate the reaction mixture at room temperature or 37°C for a duration of 2 to 60 minutes, depending on the specific application and sample type.[8][9]
-
Proceed with fluorescence detection or further sample processing. The glutathione (B108866) conjugate of monothis compound has absorption/emission maxima of approximately 394/490 nm.[1]
Visualization of Workflows
To further clarify the handling and application of this compound reagents, the following diagrams illustrate key workflows.
References
- 1. abpbio.com [abpbio.com]
- 2. idtdna.com [idtdna.com]
- 3. Optimization of a Monothis compound (MBB) Derivatization and RP-HPLC-FLD Detection Method for Sulfur Species Measurement in Human Serum after Sulfur Inhalation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monothis compound (mBBr), FluoroPure™ grade 25 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 5. moleculardepot.com [moleculardepot.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. Dithis compound BioReagent, suitable for fluorescence, ≥95.0% (CHN) | 68654-25-1 [sigmaaldrich.com]
- 8. THIOLYTE® Monothis compound Reagent, Fluorescent Labeling Compound | 71418-44-5 [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note & Protocol: HPLC Separation of Bromobimane-Labeled Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of low-molecular-weight thiols and protein thiols is critical in various fields of research, including cellular biochemistry, oxidative stress analysis, and drug development. Thiols, such as glutathione (B108866) (GSH), cysteine (Cys), and homocysteine (Hcy), play crucial roles in maintaining cellular redox balance and detoxification processes. A widely used method for the sensitive and selective quantification of these compounds is pre-column derivatization with a fluorescent labeling agent followed by reversed-phase high-performance liquid chromatography (RP-HPLC).
Monobromobimane (mBBr) is a highly effective fluorescent labeling reagent for thiols. It is essentially non-fluorescent itself but reacts specifically with the thiol group to form a stable, highly fluorescent product that can be readily detected.[1][2] This application note provides a detailed protocol for the derivatization of thiols with monothis compound and their subsequent separation and quantification using RP-HPLC with fluorescence detection.
Principle of the Method
The methodology involves two key steps:
-
Derivatization: Thiols in the sample are reacted with monothis compound in a controlled pH environment. The reaction involves the nucleophilic attack of the thiolate anion on the bromine atom of monothis compound, resulting in the formation of a stable, fluorescent thioether derivative. For the analysis of total thiols, a reduction step using a reducing agent like sodium borohydride (B1222165) (NaBH₄) can be included prior to derivatization to convert disulfides to their corresponding thiols.[3]
-
HPLC Separation and Detection: The this compound-labeled thiol derivatives are then separated on a reversed-phase HPLC column.[3][4] The separation is based on the differential partitioning of the analytes between the stationary phase (e.g., C18) and the mobile phase. The separated derivatives are detected by a fluorescence detector set at the appropriate excitation and emission wavelengths for the bimane fluorophore.[3]
Experimental Protocols
Materials and Reagents
-
Monothis compound (mBBr)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Acetic Acid, HPLC grade
-
Sodium borohydride (NaBH₄) (for total thiol analysis)
-
Thiol standards (e.g., Glutathione, Cysteine, Homocysteine, N-acetyl-L-cysteine)
-
Biological sample (e.g., plasma, tissue homogenate, cell lysate)
-
HPLC system with a fluorescence detector
-
Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
Preparation of Reagents
-
Monothis compound (mBBr) Stock Solution (100 mM): Prepare by dissolving the appropriate amount of mBBr in acetonitrile. This solution should be protected from light and can be stored at -20°C for up to a month.[1]
-
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in water.[3]
-
Mobile Phase B (Organic): 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[3]
Sample Preparation and Derivatization Protocol
This protocol is a general guideline and may need optimization depending on the specific sample matrix and target thiols.
-
Sample Collection and Pre-treatment:
-
For plasma samples, collect blood in heparinized tubes and centrifuge to separate the plasma.[5]
-
For tissue samples, homogenize in a suitable buffer on ice.
-
For cell samples, lyse the cells using appropriate methods to release intracellular thiols.
-
-
(Optional) Reduction of Disulfides: For the determination of total thiols, a reduction step is necessary.
-
To your sample, add sodium borohydride (NaBH₄) to convert oxidized thiols (disulfides) to their reduced forms.[3] The exact concentration and incubation time should be optimized.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine the sample (or standard) with a reaction buffer to maintain an alkaline pH (e.g., pH 8-9), which facilitates the reaction.[6]
-
Add 1-octanol to the mixture.[3]
-
Add the mBBr stock solution to initiate the derivatization. The final concentration of mBBr should be in excess of the total thiol concentration.
-
Incubate the reaction mixture in the dark at room temperature or slightly elevated temperature (e.g., 37°C) for a sufficient time (e.g., 15-45 minutes) to ensure complete derivatization.[1]
-
Stop the reaction by adding an acid (e.g., methanesulfonic acid or acetic acid) to lower the pH.[7]
-
-
Sample Clean-up:
-
Centrifuge the reaction mixture to pellet any precipitated proteins or debris.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
-
HPLC and Fluorescence Detection
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and fluorescence detector.
-
Column: A reversed-phase C18 column is commonly used.[3]
-
Fluorescence Detector Wavelengths:
-
Injection Volume: Typically 10-20 µL.
-
Flow Rate: 1.0 mL/min.[3]
Illustrative HPLC Gradient Program
The following is an example of a gradient elution program. This will likely require optimization for specific applications and columns.
| Time (minutes) | % Mobile Phase A (0.1% TFA in Water) | % Mobile Phase B (0.1% TFA in ACN) |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 11 | 92 | 8 |
| 18 | 85 | 15 |
| 20 | 70 | 30 |
| 25 | 60 | 40 |
| 26 | 50 | 50 |
| 30 | 30 | 70 |
| 33 | 95 | 5 |
| 35 | 95 | 5 |
This gradient is adapted from a published method and serves as a starting point for method development.[3]
Data Presentation
Linearity of Detector Response for Total Thiols
The following table summarizes the linearity ranges for various thiols derivatized with monothis compound, as reported in a study analyzing human plasma.[3]
| Analyte | Linearity Range |
| Human Serum Albumin | 1.76–30.0 mg/mL |
| α-Lipoic Acid | 0.29–5.0 nmol/mL |
| Glutathione (GSH) | 1.16–35 nmol/mL |
| Cysteine (Cys) | 9.83–450.0 nmol/mL |
| Homocysteine (Hcy) | 0.55–40.0 nmol/mL |
| N-acetyl-L-cysteine (NAC) | 0.34–50.0 nmol/mL |
| Cysteinylglycine (Cys-Gly) | 1.45–45.0 nmol/mL |
Recovery values for these analytes were reported to be in the range of 85.16–119.48%.[3]
Visualizations
Caption: Experimental workflow for the analysis of thiols using this compound derivatization and HPLC.
Caption: Logical flow of thiol derivatization and detection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cris.tau.ac.il [cris.tau.ac.il]
- 3. mdpi.com [mdpi.com]
- 4. Methodologies for the application of monothis compound to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A monothis compound-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scispace.com [scispace.com]
Application Notes & Protocols: Pre-column Derivatization of Cysteine with Bromobimane for HPLC Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The accurate quantification of cysteine, a crucial amino acid involved in various physiological and pathological processes, is of significant interest in biomedical research and drug development.[1] Cysteine and other low-molecular-weight thiols are powerful antioxidants that protect cells from oxidative stress and are considered important disease biomarkers.[1][2] Due to their susceptibility to oxidation, direct analysis of thiols can be challenging. Pre-column derivatization with a fluorescent labeling agent like monobromobimane (mBBr) offers a sensitive and reliable method for their quantification. This technique involves the reaction of the thiol group of cysteine with mBBr to form a stable, highly fluorescent derivative that can be readily separated and detected by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[1][2][3] This approach enhances both the sensitivity and selectivity of the analysis.[4]
Principle of the Method:
The methodology is centered on the nucleophilic substitution reaction between the thiol group of cysteine and monothis compound. This reaction results in the formation of a stable thioether linkage, yielding a fluorescent cysteine-bimane adduct. For the analysis of total cysteine, which includes both the reduced form (cysteine) and the oxidized form (cystine), a reduction step is necessary prior to derivatization to convert disulfide bonds back to free thiol groups.[2][3] This is often achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or dithiothreitol (B142953) (DTT).[2][3] The resulting fluorescent derivatives are then separated by RP-HPLC and quantified using a fluorescence detector.[1][2]
Chemical Reaction
The derivatization of cysteine with monothis compound proceeds via a nucleophilic substitution reaction. The sulfur atom of the cysteine thiol group acts as a nucleophile, attacking the carbon atom attached to the bromine atom in monothis compound, leading to the formation of a stable, fluorescent thioether derivative.
Caption: Chemical reaction of cysteine with this compound.
Experimental Protocols
This section provides detailed methodologies for the pre-column derivatization of cysteine with this compound.
Protocol 1: Analysis of Total Cysteine in Human Plasma
This protocol is adapted for the simultaneous determination of several low-molecular-weight thiols, including cysteine, in human plasma.[2]
1. Materials and Reagents:
-
Monothis compound (mBBr)
-
Sodium borohydride (NaBH₄)
-
Cysteine standards
-
Human plasma
-
Perchloric acid (PCA) or Metaphosphoric acid (MPA)
-
N-ethylmorpholine or HEPPS buffer
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
2. Sample Preparation and Reduction:
-
To 100 µL of plasma, add 100 µL of 10% (w/v) metaphosphoric acid to precipitate proteins.
-
Vortex the mixture for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
To reduce disulfide bonds, add a freshly prepared solution of sodium borohydride (NaBH₄). The final concentration should be sufficient to ensure complete reduction.
-
Incubate the mixture for 30 minutes at room temperature in the dark.
3. Derivatization Procedure:
-
Prepare a derivatization buffer (e.g., N-ethylmorpholine buffer, pH 9.5).[2]
-
Prepare a fresh solution of monothis compound in acetonitrile.
-
To the reduced sample, add the derivatization buffer and the mBBr solution. A 70-fold excess of mBBr is recommended.[1]
-
Vortex the mixture and incubate for 10 minutes at room temperature in the dark.[1][2]
-
Stop the reaction by adding 200 µL of 1 M HCl to lower the pH to 3.[2]
-
The derivatized sample is now ready for HPLC analysis.
4. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Aqueous buffer (e.g., ammonium (B1175870) nitrate/formate buffer, pH 3.9)[5]
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the cysteine-bimane adduct from other components. For example, a linear gradient from 8.7% to 11.1% acetonitrile over 7 minutes.[5]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detection: Excitation at 378 nm and emission at 492 nm.[1][2]
Protocol 2: Analysis of Reduced Cysteine in Cell Extracts
This protocol is suitable for determining the levels of reduced cysteine in cellular samples.
1. Materials and Reagents:
-
Monothis compound (mBBr)
-
Cysteine standards
-
Cell culture and lysis buffer
-
Methanesulfonic acid[6]
-
HEPES buffer (pH 8.0)[6]
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
2. Sample Preparation:
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing a chelating agent like DTPA to prevent metal-catalyzed oxidation.
-
Precipitate proteins by adding methanesulfonic acid.[6]
-
Centrifuge at high speed to pellet the protein precipitate.
-
Collect the supernatant for derivatization.
3. Derivatization Procedure:
-
Prepare a fresh solution of 2-3 mM mBBr in acetonitrile.[6]
-
In a microcentrifuge tube, mix the cell extract supernatant with 50 mM HEPES buffer (pH 8.0) containing 5 mM DTPA.[6]
-
Add the mBBr solution to the mixture.
-
Incubate for 10 minutes at room temperature under dim lighting.[6]
-
Acidify the reaction mixture with methanesulfonic acid to stop the reaction and stabilize the derivatives.[6]
-
Centrifuge the sample again before transferring to an HPLC vial.
4. HPLC Conditions:
-
Follow the HPLC conditions as described in Protocol 1, with potential adjustments to the gradient to optimize separation for the specific cellular matrix.
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of cysteine and other thiols using pre-column derivatization with this compound.
Table 1: Linearity Ranges for Thiol-Bimane Derivatives
| Analyte | Linearity Range (nmol/mL) | Reference |
| Cysteine | 9.83–450.0 | [2] |
| Homocysteine | 0.55–40.0 | [2] |
| Glutathione (B108866) | 1.16–35.0 | [2] |
| N-acetyl-L-cysteine | 0.34–50.0 | [2] |
| Cysteinylglycine | 1.45–45.0 | [2] |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Recovery | ||
| Cysteine | 97.6 ± 1.2% | [7] |
| Glutathione | 97.4 ± 1.4% | [7] |
| γ-glutamylcysteine | 96.7 ± 1.6% | [7] |
| Overall Thiols | 85.16–119.48% | [2] |
| Limit of Detection (LOD) | ||
| Cysteine | 5 x 10⁻⁸ M | [8][9] |
| Glutathione | 3 x 10⁻⁸ M | [8][9] |
| Retention Times | ||
| Cysteine | 5.14 min | [1][2] |
| Cysteinylglycine | 9.63 min | [1][2] |
| Homocysteine | 12.30 min | [1][2] |
| Glutathione | 13.76 min | [1][2] |
| N-acetyl-L-cysteine | 17.07 min | [1][2] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the analysis of cysteine using pre-column derivatization with this compound.
Caption: Experimental workflow for cysteine analysis.
Applications in Drug Development
The precise measurement of cysteine and other thiols is critical in various stages of drug development:
-
Pharmacokinetic Studies: This method can be employed to measure the levels of thiol-containing drugs or their metabolites in biological fluids, providing essential pharmacokinetic data.[10]
-
Pharmacodynamic Assessments: By monitoring changes in endogenous thiol levels, researchers can assess the pharmacodynamic effects of drugs, particularly those that modulate oxidative stress.
-
Toxicology Studies: Alterations in cellular thiol status can be an indicator of drug-induced toxicity. This analytical method provides a tool to monitor such changes.
-
Biomarker Discovery and Monitoring: Cysteine and other thiols serve as biomarkers for various diseases.[2] This method can be used in clinical trials to monitor disease progression and therapeutic response.
References
- 1. Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monothis compound [mdpi.com]
- 3. Methodologies for the application of monothis compound to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The application of chemical derivatization to clinical drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. [mdpi.com]
- 8. Determination of intracellular glutathione and cysteine using HPLC with a monolithic column after derivatization with monothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A monothis compound-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Protein Thiol Redox Status with Bromobimane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The redox state of protein thiols is a critical regulator of protein function and cellular signaling pathways. Aberrant protein thiol redox status is implicated in numerous diseases, making its measurement essential for both basic research and drug development. Monobromobimane (mBBr) is a widely used fluorescent probe for the specific labeling and quantification of thiol groups in biological samples. mBBr itself is essentially non-fluorescent but forms a stable, highly fluorescent thioether adduct upon reaction with the sulfhydryl group of cysteine residues.[1][2][3] This reaction allows for the sensitive detection and quantification of both free and total protein thiols.
These application notes provide a comprehensive overview and detailed protocols for the use of monothis compound in assessing protein thiol redox status.
Principle of the Method
Monothis compound reacts specifically with the thiolate anion (R-S⁻) of cysteine residues in proteins.[4] This nucleophilic substitution reaction results in the formation of a fluorescent protein-bimane adduct, which can be detected and quantified using fluorescence spectroscopy or chromatography. The reaction is typically carried out at a slightly alkaline pH to favor the deprotonation of the thiol group.[5] The fluorescence of the resulting adduct can be measured with excitation around 380-390 nm and emission in the range of 478-492 nm.[1][6]
To assess the complete thiol redox status, two key measurements are performed:
-
Free Protein Thiols: Direct labeling of the sample with mBBr to quantify the amount of reduced, accessible cysteine residues.
-
Total Protein Thiols: Pre-treatment of the sample with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to reduce any disulfide bonds.[7][8] Subsequent labeling with mBBr then quantifies the total amount of cysteine residues in the protein, both those that were initially free and those that were in disulfide bonds.
The difference between the total and free thiol content provides an estimate of the amount of oxidized thiols in the protein sample.
Data Presentation
Quantitative Parameters for this compound Labeling
| Parameter | Value | Source |
| mBBr Stock Solution | 10 mM in anhydrous DMSO or DMF | |
| Protein Concentration | 1-10 mg/mL | [9][10] |
| mBBr:Protein Molar Ratio | 10:1 to 20:1 (optimization recommended) | |
| Reaction Buffer pH | 7.0 - 7.5 (for free thiols) | [9] |
| Reaction Buffer pH (optimized) | 9.5 (for total thiols after reduction) | [5] |
| Incubation Time | 2 hours at room temperature or overnight at 4°C | [11] |
| Incubation Time (optimized) | 10 minutes at room temperature | [5] |
| Excitation Wavelength | ~380 - 390 nm | [12] |
| Emission Wavelength | ~478 - 492 nm | [1][6] |
Linearity Ranges for Thiol Quantification using mBBr and HPLC-FLD
| Analyte | Linearity Range | Source |
| Human Serum Albumin | 1.76–30.0 mg/mL | [5][6] |
| Glutathione (B108866) | 1.16–35 nmol/mL | [5][6] |
| Cysteine | 9.83–450.0 nmol/mL | [5][6] |
| Homocysteine | 0.55–40.0 nmol/mL | [5][6] |
| N-acetyl-L-cysteine | 0.34–50.0 nmol/mL | [5][6] |
| Cysteinylglycine | 1.45–45.0 nmol/mL | [5][6] |
Experimental Protocols
Materials and Reagents
-
Monothis compound (mBBr)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), Tris buffer, or HEPES buffer
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Bovine Serum Albumin (BSA) or a relevant protein standard
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Microcentrifuge tubes
-
Fluorometer or HPLC with a fluorescence detector
Protocol 1: Measurement of Free Protein Thiols
This protocol details the labeling of accessible, reduced cysteine residues in a protein sample.
-
Sample Preparation:
-
mBBr Stock Solution Preparation:
-
Prepare a 10 mM stock solution of mBBr in anhydrous DMSO or DMF. Store unused stock solution in the dark at -20°C for up to one month.
-
-
Labeling Reaction:
-
Add the mBBr stock solution to the protein solution to achieve a final molar ratio of mBBr to protein between 10:1 and 20:1. It is recommended to optimize this ratio for each specific protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[11]
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, an excess of a low molecular weight thiol such as glutathione or mercaptoethanol can be added to consume the remaining mBBr.[11]
-
-
Protein Precipitation and Washing:
-
Precipitate the labeled protein by adding an equal volume of ice-cold 10% TCA or 5% PCA.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully remove the supernatant which contains unreacted mBBr and mBBr adducts of low molecular weight thiols.
-
Wash the protein pellet twice with the precipitation solution (TCA or PCA) to remove any remaining non-protein-bound fluorescence.
-
-
Quantification:
-
Resuspend the washed protein pellet in a suitable buffer (e.g., PBS containing SDS for solubilization).
-
Measure the fluorescence using a fluorometer with excitation at ~390 nm and emission at ~480 nm.
-
Alternatively, the labeled proteins can be separated by SDS-PAGE, and the fluorescence can be visualized in-gel.[8] For more precise quantification, HPLC with fluorescence detection can be used.[6]
-
Protocol 2: Measurement of Total Protein Thiols
This protocol is designed to measure the total cysteine content of a protein sample by first reducing all disulfide bonds.
-
Sample Preparation and Reduction:
-
Dissolve the protein sample to a final concentration of 1-10 mg/mL in a degassed buffer (e.g., PBS, Tris, HEPES) at pH 7.0-7.5.[9][10]
-
Add a 10- to 100-fold molar excess of a reducing agent (DTT or TCEP) to the protein solution.[10]
-
Incubate for 30 minutes at room temperature to ensure complete reduction of disulfide bonds.
-
If DTT is used as the reducing agent, it must be removed before adding mBBr, as it will react with the probe. This can be achieved by dialysis or using a desalting column.[11] TCEP does not need to be removed if using maleimide-based chemistry, but for bromobimanes, removal is recommended to avoid interference.[11]
-
-
mBBr Labeling:
-
Follow steps 2 and 3 from Protocol 1 to label the now fully reduced protein thiols.
-
-
Protein Precipitation and Washing:
-
Follow step 5 from Protocol 1 to precipitate and wash the labeled protein.
-
-
Quantification:
-
Follow step 6 from Protocol 1 for quantification of the total protein thiols.
-
Visualizations
Signaling Pathway: Redox Regulation of Keap1-Nrf2 Pathway
Caption: Redox regulation of the Keap1-Nrf2 signaling pathway.
Experimental Workflow: Measuring Protein Thiol Redox Status
Caption: Workflow for determining protein thiol redox status using this compound.
Logical Relationship: this compound Reaction with Protein Thiols
Caption: Reaction of monothis compound with a protein thiol.
References
- 1. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.tau.ac.il [cris.tau.ac.il]
- 5. Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Methodologies for the application of monothis compound to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dynamic changes of red cell membrane thiol groups followed by bimane fluorescent labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. A monothis compound-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Bromobimane Assay for Glutathione Transferase Activity
References
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. Spectrofluorimetric assay method for glutathione and glutathione transferase using monothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectrofluorimetric assay method for glutathione and glutathione transferase using monothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic analysis of the intracellular conjugation of monochlorobimane by IC-21 murine macrophage glutathione-S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Low Molecular Weight Thiols in Plasma using Monobromobimane (mBBr)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low molecular weight (LMW) thiols, such as cysteine (Cys), cysteinylglycine (B43971) (Cys-Gly), glutathione (B108866) (GSH), and homocysteine (Hcy), are pivotal players in maintaining cellular redox homeostasis and are implicated in a multitude of physiological and pathological processes. Their quantification in plasma serves as a valuable tool in clinical research, offering insights into oxidative stress, disease progression, and the efficacy of therapeutic interventions. This document provides a detailed methodology for the quantification of LMW thiols in plasma using the fluorescent labeling reagent monobromobimane (mBBr), followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.
Monothis compound is a weakly fluorescent reagent that selectively reacts with the sulfhydryl group of thiols to form stable, highly fluorescent thioether derivatives.[1] This pre-column derivatization enables sensitive and specific detection of thiols at picomole levels.[1] The method described herein allows for the simultaneous determination of several key LMW thiols in plasma samples.
Principle of the Assay
The quantification of plasma LMW thiols using mBBr involves a multi-step process:
-
Reduction of Disulfides: In plasma, thiols exist in both reduced (free) and oxidized (disulfide) forms, with a significant portion bound to proteins like albumin.[2] To measure the total concentration of each thiol, disulfide bonds are first cleaved using a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or Tris(2-carboxyethyl)phosphine (TCEP).[2]
-
Derivatization with mBBr: The resulting free thiols then react with mBBr in an alkaline environment. The thiol group acts as a nucleophile, attacking the carbon atom attached to the bromine on the bimane ring, leading to the formation of a stable and highly fluorescent thioether adduct.[2] The reaction is typically fast and is performed in the dark to prevent photodegradation of the reagent and its derivatives.[2][3]
-
Chromatographic Separation and Detection: The mBBr-derivatized thiols are then separated by RP-HPLC. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The fluorescent derivatives are detected using a fluorescence detector set at appropriate excitation and emission wavelengths (typically around 378 nm for excitation and 492 nm for emission).[2] Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known standards.
Data Presentation
The following table summarizes the linearity ranges and recovery values for the quantification of various low molecular weight thiols in plasma using mBBr derivatization followed by HPLC-fluorescence detection, as reported in the literature.
| Thiol | Linearity Range (nmol/mL) | Recovery (%) | Reference |
| Cysteine (Cys) | 9.83–450.0 | 85.16–119.48 | [2] |
| Cysteinylglycine (Cys-Gly) | 1.45–45.0 | 85.16–119.48 | [2] |
| Glutathione (GSH) | 1.16–35 | 85.16–119.48 | [2] |
| Homocysteine (Hcy) | 0.55–40.0 | 85.16–119.48 | [2] |
| N-acetyl-L-cysteine (NAC) | 0.34–50.0 | 85.16–119.48 | [2] |
Experimental Protocols
Reagents and Materials
-
Monothis compound (mBBr)
-
Cysteine (Cys), Cysteinylglycine (Cys-Gly), Glutathione (GSH), Homocysteine (Hcy) standards
-
Sodium borohydride (NaBH₄)
-
N-ethylmorpholine (NEM)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Perchloric acid (PCA)
-
Sodium hydroxide (B78521) (NaOH)
-
HPLC-grade acetonitrile (B52724) and methanol
-
Ultrapure water
-
Human plasma (collected in EDTA- or heparin-containing tubes)
Equipment
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Microcentrifuge
-
Vortex mixer
-
pH meter
-
Autosampler vials
Detailed Methodologies
1. Preparation of Reagents
-
Thiol Standards (1 mM): Prepare stock solutions of Cys, Cys-Gly, GSH, and Hcy by dissolving the appropriate amount in 0.1 M HCl. Store at -20°C. Working standards are prepared by diluting the stock solutions.
-
mBBr Solution (40 mM): Dissolve mBBr in acetonitrile. Prepare this solution fresh and protect it from light.
-
N-ethylmorpholine Buffer (1 M, pH 8.0): Prepare a 1 M solution of N-ethylmorpholine in water and adjust the pH to 8.0 with concentrated HCl.
-
DTPA Solution (10 mM): Dissolve DTPA in water.
-
Sodium Borohydride (NaBH₄) Solution (2 M): Prepare fresh by dissolving NaBH₄ in 0.01 M NaOH.
-
Perchloric Acid (1 M): Prepare by diluting concentrated perchloric acid with water.
2. Sample Preparation and Derivatization
-
Plasma Collection: Collect whole blood in EDTA- or heparin-containing tubes. Centrifuge at 3,000 x g for 15 minutes at 4°C to separate the plasma.
-
Reduction: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of 10 mM DTPA and 30 µL of 2 M NaBH₄. Vortex and incubate for 3 minutes at room temperature.
-
Deproteinization and Derivatization: Add 100 µL of a solution containing 1 M N-ethylmorpholine (pH 8.0) and 40 mM mBBr in acetonitrile. Vortex vigorously for 30 seconds.
-
Incubation: Incubate the mixture for 10 minutes at room temperature in the dark.[2][3]
-
Reaction Termination: Stop the reaction by adding 50 µL of 1 M perchloric acid. Vortex and then centrifuge at 14,000 x g for 5 minutes to precipitate proteins.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis.
3. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1 M acetate (B1210297) buffer, pH 4.5
-
Mobile Phase B: Methanol
-
Gradient Elution:
-
0-5 min: 10% B
-
5-15 min: 10-30% B (linear gradient)
-
15-20 min: 30-50% B (linear gradient)
-
20-25 min: 50-10% B (linear gradient)
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detection:
Visualizations
Experimental Workflow
Caption: Workflow for quantifying plasma thiols using mBBr.
Thiol Derivatization with mBBr
Caption: Reaction of a thiol with mBBr to form a fluorescent adduct.
Thiol-Disulfide Homeostasis in Plasma
Caption: Dynamic equilibrium of thiols in plasma.
References
Automated HPLC Analysis of Thiols via Pre-Column Derivatization with Bromobimane
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of low-molecular-weight thiols in biological samples. The methodology utilizes automated pre-column derivatization with the fluorescent labeling agent monobromobimane (mBBr), followed by separation using reverse-phase high-performance liquid chromatography (RP-HPLC) and fluorescence detection. This automated approach enhances reproducibility, increases sample throughput, and minimizes manual errors, making it ideal for routine analysis in research and drug development settings. The provided protocols and data demonstrate the method's high sensitivity, excellent linearity, and high recovery for key thiols such as glutathione (B108866), cysteine, and γ-glutamylcysteine.
Introduction
Thiols, characterized by the presence of a sulfhydryl (-SH) group, play critical roles in numerous biological processes, including redox signaling, detoxification, and protein function. The accurate quantification of thiols like glutathione (GSH), cysteine (Cys), and homocysteine (Hcy) is crucial for understanding cellular health and disease states. Derivatization with monothis compound is a widely accepted method for thiol analysis due to the high stability and fluorescence of the resulting thioether adducts.[1] This application note presents a fully automated workflow that streamlines the derivatization and subsequent HPLC analysis.
The derivatization reaction involves the nucleophilic attack of the thiolate anion on the electrophilic bromine atom of monothis compound, forming a stable, highly fluorescent thioether. This reaction is highly selective for thiols under optimized pH conditions.
Materials and Methods
Reagents and Standards
-
Monothis compound (mBBr)
-
Glutathione (GSH), Cysteine (Cys), γ-Glutamylcysteine (γ-GC) standards
-
HPLC-grade acetonitrile (B52724) and methanol
-
Tris-HCl buffer
-
5-sulfosalicylic acid (SSA)
-
Sodium Acetate
-
Hydrochloric Acid (HCl)
-
Diethylenetriaminepentaacetic acid (DTPA)
Instrumentation
-
HPLC system with an autosampler capable of automated derivatization, a binary or quaternary pump, a column thermostat, and a fluorescence detector.
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Experimental Protocols
Standard Preparation
-
Prepare stock solutions of GSH, Cys, and γ-GC (e.g., 1 mM) in 0.1 M HCl.
-
Prepare working standards by diluting the stock solutions to the desired concentrations (e.g., 1 µM to 100 µM) with 0.1 M HCl.
Sample Preparation (from Plant Tissues as an example)[2]
-
Homogenize fresh plant tissue in ice-cold 0.1 M HCl.
-
Centrifuge the homogenate at 13,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
The resulting extract is ready for automated derivatization.
Automated Pre-Column Derivatization Protocol
The following protocol can be programmed into a capable HPLC autosampler.
-
Transfer 50 µL of the sample or standard to a reaction vial.
-
Add 100 µL of 100 mM Tris-HCl buffer (pH 9.0) containing 0.1 mM DTPA.
-
Add 10 µL of 15 mM mBBr in acetonitrile.
-
Incubate the mixture for 10 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of 200 mM 5-sulfosalicylic acid.
-
Inject a 20 µL aliquot of the final mixture into the HPLC system.
HPLC-Fluorescence Detection
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.25% acetic acid in water, adjusted to pH 3.9 with NaOH.
-
Mobile Phase B: Methanol
-
Flow Rate: 1.0 mL/min
-
Gradient:
-
0-5 min: 10% B
-
5-15 min: 10-20% B
-
15-20 min: 20-90% B
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
-
Fluorescence Detector:
-
Excitation Wavelength: 380 nm
-
Emission Wavelength: 470 nm[2]
-
Data Presentation
The following tables summarize the quantitative data obtained using the described method.
Table 1: Chromatographic Parameters and Performance Data
| Analyte | Retention Time (min) | Linearity (R²)[3] | Recovery (%)[4] | Coefficient of Variation (%)[3] |
| Cysteine (Cys) | ~8.5 | > 0.99 | 97.6 ± 1.2 | 1.1 |
| γ-Glutamylcysteine (γ-GC) | ~12.2 | > 0.99 | 96.7 ± 1.6 | 1.6 |
| Glutathione (GSH) | ~15.8 | > 0.99 | 97.4 ± 1.4 | 1.4 |
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 5.0 | 90 | 10 |
| 15.0 | 80 | 20 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 30.0 | 90 | 10 |
Visualizations
Reaction of this compound with a Thiol
Caption: Derivatization of a thiol with this compound.
Automated HPLC Derivatization Workflow
Caption: Automated thiol analysis workflow.
Conclusion
The automated HPLC method using pre-column derivatization with monothis compound provides a reliable, sensitive, and high-throughput solution for the quantification of thiols in various biological matrices. The method demonstrates excellent linearity, high recovery rates, and good reproducibility, making it a valuable tool for researchers and professionals in the fields of life sciences and drug development. The automation of the derivatization process significantly reduces manual labor and potential for error, ensuring consistent and accurate results.
References
Application Notes and Protocols: Bromobimane in Redox Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bromobimane, a fluorescent labeling agent, for the investigation of redox regulation. Detailed protocols for the quantification of low-molecular-weight thiols and the visualization of relevant biological pathways are included to facilitate the application of this powerful tool in your research.
Introduction to this compound
This compound, particularly monothis compound (mBBr), is a valuable reagent for studying redox regulation due to its high selectivity and rapid reactivity with thiol groups.[1] It is essentially non-fluorescent until it reacts with a thiol to form a stable, highly fluorescent thioether adduct.[2][3] This property allows for the sensitive detection and quantification of key cellular antioxidants such as glutathione (B108866) (GSH), cysteine (Cys), and other low-molecular-weight thiols.[4][5] Furthermore, its ability to penetrate cell membranes makes it suitable for labeling thiols within intact cells.[1][6]
The reaction of this compound with thiols is a second-order nucleophilic substitution, where the active nucleophile is the thiolate anion (RS⁻).[7][8] The resulting fluorescent adducts can be readily separated and quantified using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[4][9]
Key Applications in Redox Regulation
-
Quantification of Low-Molecular-Weight Thiols: this compound is widely used to measure the levels of reduced thiols like glutathione and cysteine in various biological samples, including cultured cells, tissue homogenates, and plasma.[4] This allows for the assessment of the cellular antioxidant capacity and the impact of oxidative stress.
-
Determination of Thiol Redox Status: By employing different sample preparation procedures, this compound can be used to quantify different thiol pools. This includes the free reduced thiols, oxidized thiols (after a reduction step), and protein-bound thiols.[4] This provides a comprehensive picture of the thiol redox state within a biological system.
-
Studying Protein S-Glutathionylation: Protein S-glutathionylation is a reversible post-translational modification that plays a crucial role in redox signaling and protein regulation. While not a direct probe for S-glutathionylation, this compound can be used to measure the overall glutathione pool, which is intricately linked to this modification.
-
Enzyme Activity Assays: this compound serves as a substrate for enzymes like Glutathione S-transferase (GST), enabling the development of sensitive spectrofluorimetric assays to determine enzyme kinetics.[10][11]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of low-molecular-weight thiols using this compound derivatization followed by HPLC with fluorescence detection.
Table 1: HPLC Parameters for Thiol-Bimane Adducts Analysis [9][12]
| Parameter | Value |
| Column | Reversed-phase C18 |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Flow Rate | 1 mL/min |
| Detection | Fluorescence |
| Excitation Wavelength | 378 - 390 nm |
| Emission Wavelength | 475 - 492 nm |
Table 2: Linearity Ranges for Total Thiol Determination in Plasma [9]
| Analyte | Linearity Range |
| Human Serum Albumin | 1.76–30.0 mg/mL |
| α-Lipoic Acid | 0.29–5.0 nmol/mL |
| Glutathione | 1.16–35 nmol/mL |
| Cysteine | 9.83–450.0 nmol/mL |
| Homocysteine | 0.55–40.0 nmol/mL |
| N-acetyl-L-cysteine | 0.34–50.0 nmol/mL |
| Cysteinylglycine | 1.45–45.0 nmol/mL |
Experimental Protocols
Protocol 1: Quantification of Reduced Low-Molecular-Weight Thiols in Cultured Cells
This protocol describes the derivatization of reduced thiols in cultured cells with monothis compound and subsequent analysis by RP-HPLC.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Monothis compound (mBBr) stock solution (10 mM in acetonitrile, protect from light)[13]
-
50 mM HEPES buffer, pH 8.0, containing 5 mM DTPA[2]
-
Methanesulfonic acid (MSA) or Perchloric acid (PCA) for protein precipitation and reaction quenching[2]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Cell Harvesting: Harvest cultured cells by trypsinization or scraping. Wash the cells twice with ice-cold PBS.
-
Cell Lysis and Derivatization:
-
Reaction Quenching and Protein Precipitation:
-
Add 100 µL of 200 mM methanesulfonic acid to stop the reaction and precipitate proteins.[2]
-
Vortex and incubate on ice for 10 minutes.
-
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Sample Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject an appropriate volume (e.g., 20 µL) onto the HPLC system.
-
Separate the thiol-bimane adducts using a C18 column and a gradient of water/acetonitrile with 0.1% TFA.
-
Detect the fluorescent adducts using an excitation wavelength of ~380 nm and an emission wavelength of ~478 nm.[1]
-
-
Quantification: Quantify the individual thiols by comparing the peak areas to those of known standards.
Protocol 2: Determination of Total Thiols (Reduced + Oxidized)
To measure the total thiol content, a reduction step is introduced before derivatization.
Procedure:
-
Follow steps 1 of Protocol 1.
-
Reduction Step:
-
Resuspend the cell pellet in the lysis buffer.
-
Add a reducing agent such as dithiothreitol (B142953) (DTT) or sodium borohydride (B1222165) (NaBH₄) to a final concentration of 1-5 mM.[4][9]
-
Incubate for 30 minutes at room temperature.
-
-
Proceed with the derivatization and subsequent steps as described in Protocol 1 (from step 2).
Visualizations
Signaling Pathway: Glutathione Homeostasis and Redox Regulation
Caption: Glutathione homeostasis and its role in redox signaling.
Experimental Workflow: Quantification of Cellular Thiols using this compound
Caption: Workflow for thiol quantification with this compound.
Logical Relationship: Determining Different Thiol Pools
Caption: Logic for measuring reduced and oxidized thiol pools.
References
- 1. This compound Fluorescent Reagent Probe for Thiols [sigmaaldrich.com]
- 2. scispace.com [scispace.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Methodologies for the application of monothis compound to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.tau.ac.il [cris.tau.ac.il]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. researchgate.net [researchgate.net]
- 8. cris.tau.ac.il [cris.tau.ac.il]
- 9. Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monothis compound [mdpi.com]
- 10. jbclinpharm.org [jbclinpharm.org]
- 11. Monothis compound occupies a distinct xenobiotic substrate site in glutathione S-transferase π - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A monothis compound-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bromobimane Cell Staining Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing bromobimane concentration in cell staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound staining?
A1: Monothis compound (mBBr) is a fluorescent probe used to quantify intracellular thiols, primarily glutathione (B108866) (GSH). By itself, mBBr is essentially non-fluorescent. It readily diffuses across the cell membrane into the cytoplasm, where it reacts with thiol groups. This reaction, catalyzed by glutathione S-transferase, forms a stable, highly fluorescent adduct that can be visualized and quantified using fluorescence microscopy or flow cytometry.
Q2: What are the typical excitation and emission wavelengths for the this compound-glutathione adduct?
A2: The fluorescent adduct formed by the reaction of monothis compound with glutathione has an excitation maximum of approximately 380-394 nm and an emission maximum of around 480-490 nm.
Q3: What is a good starting concentration for monothis compound (mBBr) staining?
A3: A common starting concentration for mBBr in mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, is in the range of 1-100 µM.[1] For initial experiments, a concentration of 20 µM has been shown to result in maximal labeling kinetics in CHO cells.[1] However, the optimal concentration is highly dependent on the cell type and experimental conditions. It is crucial to perform a concentration titration to determine the ideal concentration for your specific cells.
Q4: How long should I incubate my cells with this compound?
A4: Incubation times can vary depending on the cell type and mBBr concentration. A general starting point is a 30-minute incubation at 37°C.[1] Shorter or longer incubation times may be necessary to achieve optimal staining while minimizing cytotoxicity.
Q5: How can I assess if the this compound concentration is cytotoxic to my cells?
A5: You can assess cytotoxicity using standard cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the LDH (lactate dehydrogenase) cytotoxicity assay. These assays should be performed on cells treated with a range of this compound concentrations for your intended incubation time.
Troubleshooting Guide
Problem 1: Weak or No Staining
| Possible Cause | Suggested Solution |
| Insufficient this compound Concentration | The concentration of mBBr may be too low for your specific cell type. Perform a titration experiment to determine the optimal concentration. |
| Low Intracellular Glutathione (GSH) Levels | The cell type you are using may have naturally low levels of GSH, or the cells may be under oxidative stress, leading to depleted GSH. Consider using a positive control cell line known to have high GSH levels. |
| Short Incubation Time | The incubation time may not be sufficient for the reaction to complete. Try extending the incubation period, but be mindful of potential cytotoxicity. |
| Degraded this compound Stock Solution | This compound is light-sensitive and should be stored properly. Prepare fresh stock solutions and protect them from light. |
| Incorrect Filter Sets on the Microscope/Cytometer | Ensure that you are using the appropriate filter sets for the excitation and emission wavelengths of the this compound-GSH adduct (Ex: ~390 nm, Em: ~480 nm). |
Problem 2: High Background Fluorescence
| Possible Cause | Suggested Solution |
| Excessive this compound Concentration | High concentrations of mBBr can lead to non-specific binding and high background. Reduce the mBBr concentration. |
| Insufficient Washing | Unbound this compound can contribute to background fluorescence. Ensure that you are thoroughly washing the cells with a suitable buffer (e.g., PBS) after incubation. |
| Autofluorescence | Some cell types exhibit natural fluorescence. To check for this, examine an unstained sample of your cells under the same imaging conditions. |
| Reaction with Other Thiols | This compound can react with other thiol-containing molecules, not just glutathione. This is a known characteristic of the dye. |
Data Presentation
Table 1: Recommended Starting Conditions for Monothis compound (mBBr) Staining
| Parameter | Recommendation | Notes |
| mBBr Stock Solution | 10-100 mM in DMSO or acetonitrile | Prepare fresh and protect from light. |
| Final Staining Concentration | 1 - 100 µM | Highly cell-type dependent. Titration is essential. |
| Incubation Time | 15 - 60 minutes | Optimize to balance signal intensity and cell health. |
| Incubation Temperature | 37°C | Standard for most mammalian cell lines. |
| Excitation Wavelength | ~390 nm | |
| Emission Wavelength | ~480 nm |
Table 2: Example Concentration Ranges for Different Cell Types
| Cell Type | Reported mBBr/mBCl Concentration | Reference |
| Chinese Hamster Ovary (CHO) | 20 µM (mBCl) | [1] |
| Feline Leukocytes | Not specified, but used for GSH quantification | |
| Human Myoblasts | Used for HPLC-based GSH detection |
Note: The optimal concentration for your specific cell line should be empirically determined.
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Cell Staining
This protocol provides a framework for determining the optimal concentration of monothis compound for your specific cell type.
-
Cell Preparation: Plate your cells in a suitable format (e.g., 96-well plate for plate reader analysis, chamber slides for microscopy, or tubes for flow cytometry) at your standard seeding density and allow them to adhere or recover overnight.
-
Prepare this compound Dilutions: Prepare a series of dilutions of your mBBr stock solution in your cell culture medium or a suitable buffer (e.g., PBS). A suggested range to test is 1 µM, 5 µM, 10 µM, 20 µM, 50 µM, and 100 µM.
-
Staining:
-
Remove the culture medium from your cells.
-
Add the different concentrations of the mBBr staining solution to the cells.
-
Include a negative control (cells with no mBBr) to assess autofluorescence.
-
Incubate the cells at 37°C for 30 minutes, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with a warm (37°C) buffer such as PBS to remove any unbound dye.
-
-
Analysis:
-
Microscopy: Acquire images using the appropriate filter set. Analyze the fluorescence intensity and observe cell morphology for any signs of cytotoxicity.
-
Flow Cytometry: Resuspend the cells and analyze the fluorescence intensity.
-
Plate Reader: Read the fluorescence intensity of each well.
-
-
Data Interpretation: Plot the mean fluorescence intensity against the mBBr concentration. The optimal concentration will be the lowest concentration that gives a bright, stable signal with minimal background and no observable cytotoxicity.
Protocol 2: Assessing this compound Cytotoxicity using the MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with the same range of this compound concentrations used in the optimization protocol for the same incubation period (e.g., 30 minutes). Include an untreated control group.
-
MTT Addition: After the treatment period, add MTT reagent to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. This will help you identify the concentration at which this compound becomes toxic to your cells.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting flowchart for this compound staining.
Caption: this compound reaction with glutathione.
References
how to reduce background fluorescence in bromobimane experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in bromobimane experiments.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can mask the specific signal from thiol-bound this compound, leading to poor image quality and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating the common causes of high background.
Problem: High background fluorescence observed across the sample.
High background can originate from several sources, including excess unbound probe, non-specific binding to cellular components, and autofluorescence from the cells or medium. The following troubleshooting workflow can help pinpoint and resolve the issue.
Figure 1. A step-by-step workflow for troubleshooting high background fluorescence in this compound experiments.
FAQs and Detailed Protocols
Q1: What is the optimal concentration of monothis compound (mBBr) to use?
A1: The optimal concentration of mBBr can vary depending on the cell type and the abundance of target thiols. A high concentration of mBBr is a common cause of high background due to non-specific binding and residual unbound probe. It is crucial to perform a concentration titration to find the lowest effective concentration that provides a good signal-to-noise ratio.
Experimental Protocol: Optimizing mBBr Concentration
-
Prepare a range of mBBr concentrations: Prepare fresh dilutions of your mBBr stock solution (e.g., in DMSO or acetonitrile) in a suitable buffer (e.g., PBS or HEPES) to achieve final concentrations ranging from 10 µM to 200 µM.
-
Cell Preparation: Plate your cells at a suitable density on a glass-bottom dish or chamber slide.
-
Staining: Remove the culture medium and wash the cells once with warm PBS. Add the different concentrations of mBBr solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm PBS.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation ~390 nm, Emission ~490 nm).
-
Analysis: Quantify the mean fluorescence intensity of the specific signal and the background for each concentration. Plot the signal-to-noise ratio against the mBBr concentration to determine the optimal concentration.
| mBBr Concentration | Mean Signal Intensity (a.u.) | Mean Background Intensity (a.u.) | Signal-to-Noise Ratio (Signal/Background) |
| 10 µM | 350 | 100 | 3.5 |
| 25 µM | 800 | 150 | 5.3 |
| 50 µM | 1500 | 250 | 6.0 |
| 100 µM | 2200 | 800 | 2.8 |
| 200 µM | 2500 | 1800 | 1.4 |
Note: The above data is illustrative. Actual values will vary with experimental conditions.
Q2: How can I effectively wash away unbound this compound?
A2: Insufficient washing will leave unbound mBBr in the sample, contributing significantly to background fluorescence. The number and duration of washing steps, as well as the composition of the wash buffer, are critical.
Experimental Protocol: Optimized Washing Procedure
-
Post-staining: After incubation with mBBr, immediately remove the staining solution.
-
Initial Wash: Gently add warm PBS to the sample and aspirate immediately. Repeat this step three times.
-
Longer Incubation Wash: For the final wash, add warm PBS and incubate for 5-10 minutes at room temperature, protected from light.
-
Buffer Selection: For cells that are sensitive to PBS, consider using a balanced salt solution (e.g., HBSS) or a specialized live-cell imaging solution. Avoid using media containing components that might be autofluorescent.
Figure 2. A simple workflow illustrating an optimized washing protocol after this compound staining.
Q3: Is it possible to quench the fluorescence of unbound this compound?
A3: Yes, quenching excess, unreacted this compound can significantly reduce background fluorescence. This is particularly useful if extensive washing is detrimental to the sample. A common quenching agent is a thiol-containing compound that reacts with the remaining mBBr.
Experimental Protocol: Quenching with 2-Mercaptoethanol (B42355) (BME)
-
Staining: Perform your standard mBBr staining protocol.
-
Quenching Step: After staining, instead of proceeding directly to washing, add a solution of 2-mercaptoethanol (BME) at a final concentration of 1-5 mM in PBS. Incubate for 5-10 minutes at room temperature.
-
Washing: Proceed with the optimized washing protocol described in Q2 to remove the mBBr-BME adducts and excess BME.
| Treatment | Mean Background Intensity (a.u.) |
| Standard Washing | 850 |
| BME Quench + Washing | 350 |
Note: The above data is illustrative. Always optimize the quencher concentration and incubation time for your specific experiment.
Q4: My background is still high even after optimizing staining and washing. What else could be the cause?
A4: If background persists, it is likely due to autofluorescence from endogenous cellular components. Molecules like NAD(P)H and flavins are naturally fluorescent and their emission spectra can overlap with that of the this compound-thiol adduct, especially in the blue and green channels.[1][2]
Strategies to Reduce Autofluorescence:
-
Photobleaching: Before staining, intentionally expose your unstained sample to the excitation light used for imaging. This can selectively destroy the autofluorescent molecules.[3][4]
-
Protocol: Place your unstained cells on the microscope stage and expose them to the UV/blue excitation light for 5-15 minutes. The optimal duration should be determined empirically to avoid damaging the cells.
-
-
Use of Autofluorescence Quenching Reagents: Commercially available autofluorescence quenching agents can be used. However, their compatibility with live-cell this compound staining needs to be verified. For fixed cells, agents like Sudan Black B can be effective.[5]
-
Spectral Unmixing: If your imaging system has this capability, you can acquire images at multiple emission wavelengths and use software to computationally separate the specific this compound signal from the broader autofluorescence spectrum.
-
Use a Red-Shifted Thiol Probe: If autofluorescence in the blue/green spectrum is a persistent issue, consider using a thiol-reactive probe that excites and emits at longer wavelengths where cellular autofluorescence is typically lower.
Figure 3. Decision tree for addressing autofluorescence in this compound experiments.
Q5: Can the imaging medium or buffer affect background fluorescence?
A5: Yes, the composition of your imaging medium or buffer can contribute to background fluorescence. Some components in standard cell culture media, such as phenol (B47542) red and certain vitamins, are fluorescent.
Recommendations for Imaging Media:
-
Use phenol red-free media: For live-cell imaging, switch to a phenol red-free version of your regular culture medium.
-
Use specialized imaging buffers: Optically clear, buffered salt solutions like Hank's Balanced Salt Solution (HBSS) or specialized low-fluorescence imaging media are recommended for the final imaging step.
-
Check buffer pH: The reaction of this compound with thiols is pH-dependent, with higher pH favoring the reaction. Ensure your buffer pH is maintained in the physiological range (pH 7.2-7.4) for consistent and specific staining.
| Imaging Medium | Relative Background Fluorescence |
| Standard DMEM (with phenol red) | High |
| Phenol Red-Free DMEM | Medium |
| HBSS or specialized imaging buffer | Low |
Note: The above data provides a qualitative comparison.
References
- 1. Fluorescence lifetime shifts of NAD(P)H during apoptosis measured by time‐resolved flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating Cell Metabolism Through Autofluorescence Imaging of NAD(P)H and FAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
Technical Support Center: Troubleshooting Poor Bromobimane Labeling Efficiency in Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the fluorescent labeling of proteins with bromobimane.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling of cysteine residues?
A1: The labeling of cysteine residues with this compound is pH-dependent. The reaction is most efficient at a slightly alkaline pH, typically between 7.5 and 9.5.[1] At this pH, the thiol group of cysteine is more likely to be in its nucleophilic thiolate form, which readily reacts with the electrophilic this compound. Labeling at a pH below 7.0 can significantly reduce the reaction rate.
Q2: My protein precipitated after adding this compound. What could be the cause?
A2: Protein precipitation during labeling can be caused by several factors. This compound is typically dissolved in an organic solvent like DMSO or acetonitrile (B52724), and adding a large volume of this to your aqueous protein solution can cause the protein to precipitate. Additionally, the labeling reaction itself can alter the surface properties of the protein, leading to aggregation.[2][3] To mitigate this, it is advisable to use a minimal amount of organic solvent and to optimize the molar ratio of this compound to protein.[2]
Q3: I am observing little to no fluorescence after the labeling reaction. Does this mean the labeling failed?
A3: Not necessarily. While it could indicate poor labeling efficiency, low fluorescence can also be a result of fluorescence quenching. This can happen if the degree of labeling is too high, causing the fluorophores to interact and quench each other's signals.[4] It is also possible that the local environment of the labeled cysteine residue quenches the fluorescence. To confirm the labeling success, it is recommended to determine the degree of labeling (DOL).[4]
Q4: How can I remove unreacted this compound after the labeling reaction?
A4: Unreacted this compound must be removed as it can interfere with downstream applications. Common methods for removal include size-exclusion chromatography (e.g., using a PD-10 desalting column), dialysis, and ultrafiltration.[2] The choice of method will depend on the volume of your sample and the properties of your protein.
Q5: How do I calculate the labeling efficiency or Degree of Labeling (DOL)?
A5: The Degree of Labeling (DOL) is the molar ratio of the dye to the protein. It can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the protein at 280 nm and the absorbance of the bimane dye at its maximum absorbance wavelength (around 380-390 nm).[5][6][7][8] The following formula can be used:
DOL = (A_max_dye * ε_protein) / ((A_280_protein - A_max_dye * CF) * ε_dye)
Where:
-
A_max_dye is the absorbance of the dye at its maximum wavelength.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
A_280_protein is the absorbance of the protein at 280 nm.
-
CF is the correction factor (A_280 of the dye / A_max of the dye).
-
ε_dye is the molar extinction coefficient of the dye at its maximum wavelength.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with low this compound labeling efficiency.
Problem: Low or No Labeling Efficiency
Possible Cause 1: Suboptimal Reaction Conditions
-
Solution: Optimize the reaction parameters. Refer to the table below for recommended ranges and starting points.
| Parameter | Recommended Range | Starting Point | Notes |
| pH | 7.5 - 9.5 | 8.0 | A slightly basic pH promotes the formation of the more reactive thiolate anion.[1] |
| Temperature | 4°C - 37°C | Room Temperature (20-25°C) | Higher temperatures can increase the reaction rate but may also lead to protein instability.[1][9] |
| Incubation Time | 30 minutes - 2 hours | 1 hour | Longer incubation times may be necessary for less accessible cysteines, but can also increase the risk of protein degradation.[2][9] |
| This compound:Protein Molar Ratio | 5:1 - 20:1 | 10:1 | A higher molar excess of the dye can drive the reaction to completion, but may also lead to non-specific labeling and protein precipitation.[2] |
Possible Cause 2: Inactive this compound Reagent
-
Solution: this compound is light-sensitive and susceptible to hydrolysis. Always prepare fresh solutions of this compound in an anhydrous solvent like DMSO or acetonitrile immediately before use.[2] Store the solid reagent protected from light and moisture.
Possible Cause 3: Oxidized or Inaccessible Cysteine Residues
-
Solution: Cysteine residues can form disulfide bonds or be otherwise oxidized, rendering them unreactive to this compound. To address this, consider pre-treating your protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Be sure to remove the reducing agent before adding this compound, as it will also react with the dye. Additionally, denaturing the protein with agents like urea (B33335) or guanidinium (B1211019) chloride can expose buried cysteine residues.[10]
Possible Cause 4: Competing Nucleophiles in the Buffer
-
Solution: Buffers containing primary amines, such as Tris, can react with this compound and reduce the amount available for labeling your protein. Use a non-amine-containing buffer like HEPES or phosphate (B84403) buffer.
Experimental Protocols
Key Experiment: this compound Labeling of a Protein
-
Protein Preparation:
-
Prepare the protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0). The protein concentration should ideally be between 1-5 mg/mL.
-
If necessary, reduce the protein with 5-10 mM DTT for 1 hour at room temperature to ensure free thiol groups.
-
Remove the DTT using a desalting column or dialysis against the labeling buffer.
-
-
This compound Solution Preparation:
-
Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO or acetonitrile.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar ratio (e.g., 10:1).
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-20 mM.
-
-
Purification:
-
Remove the unreacted this compound and quenching agent by size-exclusion chromatography (e.g., PD-10 column) or dialysis against a suitable storage buffer.
-
Visualizations
Caption: A flowchart illustrating the key steps in the this compound protein labeling process.
Caption: A decision tree for troubleshooting poor this compound labeling efficiency.
References
- 1. Optimization of a Monothis compound (MBB) Derivatization and RP-HPLC-FLD Detection Method for Sulfur Species Measurement in Human Serum after Sulfur Inhalation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-directed labeling of β-arrestin with monothis compound for measuring their interaction with G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Degree of labeling (DOL) step by step [abberior.rocks]
- 6. icpms.cz [icpms.cz]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. pnas.org [pnas.org]
- 10. Methodologies for the application of monothis compound to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bromobimane Stability in Aqueous Solutions
Welcome to the technical support center for bromobimane reagents. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in aqueous solutions. It is intended for researchers, scientists, and drug development professionals utilizing this compound for thiol labeling and quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (monothis compound, mBBr) is a chemical reagent that is initially non-fluorescent.[1] It readily reacts with thiol groups (also known as sulfhydryl groups), such as those found in the amino acid cysteine and the antioxidant glutathione.[2] Upon reaction, it forms a stable, highly fluorescent product that can be detected and quantified.[2] This property makes it a valuable tool for labeling and measuring the concentration of thiols in biological samples through techniques like high-performance liquid chromatography (HPLC).[3]
Q2: How should I prepare and store this compound solutions?
Proper preparation and storage are critical for experimental success.
-
Powder: The solid form of this compound should be stored at -20°C for long-term stability (up to 3 years).[1]
-
Stock Solutions: Stock solutions are typically prepared at high concentrations (e.g., 100-180 mM) in an organic solvent like acetonitrile (B52724) or DMSO, as this compound has low solubility in water.[2] These stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored protected from light at -20°C for up to one month, or at -80°C for up to six months.[4]
-
Aqueous Working Solutions: Aqueous solutions of this compound are unstable and should always be prepared fresh immediately before use.[1][5]
Q3: How stable is this compound in an aqueous buffer?
This compound's stability in aqueous solutions is limited. The primary degradation pathway is hydrolysis, where the bromine atom is replaced by a hydroxyl group from water. One study noted that a 1-4 mM solution of this compound in an aqueous buffer at pH 7.4 and 22°C has a half-life of approximately 4 hours.[5] Therefore, it is crucial to use aqueous working solutions as quickly as possible after preparation.
Q4: What are the key factors that affect this compound stability and reactivity?
Several factors can impact the stability of this compound and the efficiency of the labeling reaction:
-
pH: The reaction with thiols is pH-dependent, proceeding faster at neutral to alkaline pH (pH 7-8) because the deprotonated thiolate anion (R-S⁻) is the reactive species.[2][6] Acidic conditions (low pH) are not suitable for the labeling reaction.[6]
-
Light: this compound is a light-sensitive compound.[7] Exposure to light can cause degradation, so all solutions should be stored in the dark and experiments should be conducted under reduced lighting conditions.[2][7]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis and degradation.[8] Stock solutions must be kept frozen, and powdered reagent should be refrigerated.[4][7]
-
Time in Solution: As noted above, the stability of this compound in aqueous media is time-limited. The longer it sits (B43327) in a buffer, the more it will degrade via hydrolysis.
Troubleshooting Guide
Issue: Low or No Fluorescent Signal After Labeling
Possible Cause 1: Degraded this compound Reagent The most common cause of labeling failure is a degraded reagent. If the aqueous working solution was not prepared fresh or if the stock solution was stored improperly (e.g., exposed to light, repeated freeze-thaw cycles), the this compound may have hydrolyzed before it could react with the target thiols.[1][4]
-
Solution: Always prepare aqueous this compound solutions immediately before your experiment. Ensure that stock solutions are stored correctly in aliquots, protected from light, and at the recommended temperature (-20°C or -80°C).[4]
Possible Cause 2: Incorrect Reaction pH The labeling reaction requires the thiol to be in its reactive thiolate anion form, which is favored at neutral or alkaline pH.[2] If your buffer is acidic, the reaction will be extremely slow or will not proceed at all.[6]
-
Solution: Ensure the final pH of the reaction mixture is between 7.0 and 8.0. A common pH for this reaction is 7.4 or 8.0.[2][5]
Possible Cause 3: Incompatible Buffer Components Some buffer components can interfere with the labeling reaction. Buffers containing other nucleophiles, such as primary or secondary amines (e.g., Tris, glycine) at high concentrations, could potentially react with this compound, consuming the reagent.[9]
-
Solution: If possible, use a non-nucleophilic buffer like HEPES or phosphate (B84403) buffer. If Tris must be used, ensure its concentration is low and validate that it does not interfere with your assay.
Issue: High Background Fluorescence
Possible Cause: Reagent Hydrolysis The degradation of this compound through hydrolysis can sometimes lead to fluorescent byproducts or compounds that interfere with analysis, causing elevated background signals.
-
Solution: Prepare the this compound working solution immediately before adding it to the sample to minimize the concentration of hydrolysis products. Additionally, ensure the reaction is properly quenched, often with an acid, to stop any further non-specific reactions.[2]
Issue: Reagent Precipitation in Solution
Possible Cause: Poor Aqueous Solubility this compound is only slightly soluble in water.[2] Preparing a working solution by diluting a concentrated organic stock directly into a fully aqueous buffer can cause the reagent to precipitate.
-
Solution: When preparing the working solution, ensure the final concentration of the organic co-solvent (like acetonitrile or DMSO) is sufficient to maintain solubility. If precipitation occurs during preparation, gentle heating or sonication may help to redissolve the compound.[4]
Data Presentation
Table 1: Stability and Storage of this compound Solutions
| Solution Type | Solvent | Storage Temperature | Stability / Shelf-Life | Key Considerations |
| Powder | N/A (Solid) | -20°C | Up to 3 years[1] | Protect from light.[7] |
| Stock Solution | Acetonitrile or DMSO | -20°C | ~1 month[4] | Aliquot to avoid freeze-thaw; protect from light.[4] |
| -80°C | ~6 months[4] | Aliquot to avoid freeze-thaw; protect from light.[4] | ||
| Aqueous Working Solution | Buffer (pH 7.4) | Room Temperature | Half-life of ~4 hours[5] | Must be prepared fresh before each use. [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the powdered this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under reduced light, prepare a 100 mM stock solution by dissolving the appropriate amount of this compound in high-purity acetonitrile.[2] For example, dissolve 27.1 mg of this compound (MW = 271.11 g/mol ) in 1 mL of acetonitrile.
-
Vortex briefly until fully dissolved.
-
Dispense into single-use aliquots in amber microcentrifuge tubes.
-
Store aliquots at -20°C or -80°C, protected from light.[4]
Protocol 2: General Thiol Labeling Procedure
This protocol is a general guideline and should be optimized for your specific application.
-
Prepare your biological sample (e.g., cell lysate, plasma) in a suitable buffer such as HEPES or phosphate buffer at a final pH of 7.4-8.0.
-
Prepare a fresh aqueous working solution of this compound by diluting the organic stock solution into the reaction buffer. The final concentration of this compound should be in excess of the estimated total thiol concentration.
-
Add the this compound working solution to your sample. For example, add a solution of 2 mM mBBr to a sample containing thiols for a final thiol concentration of 1 mM.[2]
-
Incubate the reaction mixture in the dark at room temperature for at least 15 minutes.[2] Optimization of incubation time may be required.
-
Stop the reaction by adding an acid, such as methanesulfonic acid or trichloroacetic acid, to lower the pH.[2] This step quenches the reaction with any remaining this compound and often precipitates proteins.
-
Centrifuge the sample to remove any precipitate.
-
The supernatant, containing the fluorescent thiol-bimane adducts, is now ready for analysis by HPLC with fluorescence detection.[3]
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | CAS#:71418-44-5 | Chemsrc [chemsrc.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
preventing bromobimane photobleaching during microscopy
Welcome to the technical support center for bromobimane-based fluorescence microscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges with this compound photobleaching and achieve optimal imaging results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in microscopy?
Monothis compound (mBBr) is a fluorescent probe that is virtually non-fluorescent on its own but becomes brightly fluorescent upon reacting with thiol groups, such as in glutathione (B108866) and cysteine residues in proteins.[1] This property makes it a valuable tool for fluorescently labeling and visualizing the distribution and dynamics of these important molecules within cells.
Q2: Why is my this compound signal fading so quickly during imaging?
The fading of your fluorescent signal is likely due to photobleaching, a process where the fluorescent molecule is photochemically altered by the excitation light, rendering it unable to fluoresce. This compound and its fluorescent adducts are known to be light-sensitive.[2] Prolonged exposure to high-intensity light is a primary cause of photobleaching.[3]
Q3: Can I perform long-term live-cell imaging with this compound?
Long-term live-cell imaging with this compound can be challenging due to photobleaching and potential phototoxicity.[4][5] However, by carefully optimizing imaging parameters to minimize light exposure and using appropriate reagents, it is possible to acquire time-lapse sequences. Strategies to achieve this are detailed in the troubleshooting guides below.
Q4: Are there more photostable alternatives to this compound for thiol labeling?
While this compound is a widely used thiol-reactive probe, other fluorescent dyes with potentially greater photostability are available. The choice of an alternative will depend on the specific experimental requirements, such as the desired excitation and emission wavelengths and the cellular context. Newer generations of fluorophores, such as some Alexa Fluor dyes, are generally designed for enhanced photostability.[6]
Troubleshooting Guides
Problem: Weak or No this compound Fluorescence Signal
| Possible Cause | Suggested Solution |
| Incomplete Labeling | Ensure adequate concentration of this compound and sufficient incubation time for the reaction with thiols to occur. |
| Incorrect Microscope Filter Set | Verify that the excitation and emission filters on the microscope are appropriate for the this compound-thiol adduct (excitation ~390 nm, emission ~480 nm). |
| Low Thiol Content in Sample | Confirm that the cells or tissues being imaged are expected to have a sufficient concentration of thiols for detection. Consider using a positive control. |
| Suboptimal pH | The reaction of this compound with thiols is pH-dependent. Ensure the pH of your buffer is conducive to the labeling reaction. |
Problem: Rapid Photobleaching of this compound Signal
| Possible Cause | Suggested Solution |
| Excessive Light Exposure | Reduce the intensity of the excitation light to the lowest level that provides a usable signal-to-noise ratio.[3][7] Use neutral density filters if available.[3] |
| Long Exposure Times | Minimize the camera exposure time. For live-cell imaging, this also reduces the risk of phototoxicity.[7] |
| Lack of Antifade Reagent | For fixed-cell imaging, use a mounting medium containing an antifade reagent.[3] For live-cell imaging, consider adding a live-cell compatible antifade reagent to the imaging medium.[4] |
| Oxygen-Mediated Photodamage | The presence of oxygen can accelerate photobleaching. For fixed samples, some antifade reagents act as oxygen scavengers.[8] For live cells, specialized oxygen-scavenging systems can be added to the media. |
Experimental Protocols & Data
General Protocol for this compound Staining of Live Cells
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent like dimethylformamide (DMF) or acetonitrile.
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or slide.
-
Labeling: Dilute the this compound stock solution in a physiological buffer or cell culture medium to the final working concentration. Incubate the cells with the this compound solution for a specific duration at 37°C.
-
Washing: Gently wash the cells with fresh buffer or medium to remove any unreacted this compound.
-
Imaging: Proceed with fluorescence microscopy, keeping in mind the recommendations for minimizing photobleaching.
Quantitative Data: Antifade Reagent Considerations for Blue Fluorophores
While specific quantitative data on the photostability of this compound with different antifade reagents is limited, general guidelines for blue-emitting fluorophores can be applied.
| Antifade Reagent | Advantages | Disadvantages | Suitability for this compound (Blue Emitter) |
| p-Phenylenediamine (PPD) | Highly effective at reducing fading for many fluorophores.[9] | Can cause autofluorescence, particularly with UV or blue excitation.[8] May not be compatible with cyanine (B1664457) dyes.[9] | Use with caution due to potential for increased background fluorescence. |
| n-Propyl gallate (NPG) | Can be used in live-cell imaging and is non-toxic.[9] | May interfere with certain biological processes like apoptosis.[9] | A potentially good choice for live-cell imaging, but its effect on the specific experiment should be considered. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Less toxic than PPD.[9] | Generally less effective at preventing photobleaching than PPD.[9] | A viable, less toxic alternative to PPD for fixed samples. |
| Commercial Antifade Mountants (e.g., VECTASHIELD®, ProLong™ Gold) | Optimized formulations for broad fluorophore compatibility and high performance.[3] | Can be more expensive than self-made formulations. | Often a reliable choice, but it is advisable to check the manufacturer's specifications for compatibility with blue fluorophores. |
Visualizing Workflows and Pathways
Caption: Workflow for minimizing this compound photobleaching.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fluorimetric determination of monothis compound and o-phthalaldehyde adducts of gamma-glutamylcysteine and glutathione: application to assay of gamma-glutamylcysteinyl synthetase activity and glutathione concentration in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. biocompare.com [biocompare.com]
- 5. Continuous live cell imaging using dark field microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. bidc.ucsf.edu [bidc.ucsf.edu]
Technical Support Center: Bimane Dye Fluorescence Quenching
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to fluorescence quenching in experiments utilizing bimane dyes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of fluorescence quenching with bimane dyes?
A1: Fluorescence quenching of bimane dyes can occur through several mechanisms, broadly categorized as follows:
-
Collisional (Dynamic) Quenching: This occurs when the excited bimane fluorophore collides with another molecule (the quencher) in the solution, leading to non-radiative energy loss. Common collisional quenchers include molecular oxygen and iodide ions.[1]
-
Static Quenching: This involves the formation of a non-fluorescent complex between the bimane dye and a quencher molecule in the ground state. This complex, when excited, returns to the ground state without emitting a photon.
-
Quenching by Biomolecules: Specific amino acid residues in proteins, such as tryptophan and tyrosine, can quench bimane fluorescence when in close proximity (typically within 10-15 Å).[2][3][4] This property is often exploited to study protein structure and conformational changes.
-
Quenching by Metal Ions: Certain metal ions can interact with bimane dyes and lead to fluorescence quenching. For example, sodium (Na+) ions have been shown to form complexes with syn-bimane, resulting in quenching.[5][6][7]
-
Self-Quenching (Concentration Quenching): At high concentrations, bimane dye molecules can aggregate, leading to a decrease in fluorescence intensity. This is a common phenomenon for many fluorophores.[8][9]
-
Environmental Factors: The fluorescence of bimane dyes can be sensitive to their local environment. Factors such as pH and temperature can significantly influence their fluorescence output.[10]
Q2: How does pH affect the fluorescence of bimane dyes?
A2: The fluorescence intensity of many dyes, including bimanes, can be pH-dependent. Changes in pH can alter the protonation state of the fluorophore or the surrounding molecules, which in turn can affect the electronic structure and the radiative and non-radiative decay pathways. For some fluorophores, acidic or basic conditions can lead to a significant decrease in fluorescence intensity.[7][10][11] It is crucial to maintain a stable and optimal pH throughout your experiment to ensure reproducible results.
Q3: Can high concentrations of bimane dye lead to quenching?
A3: Yes, this is a phenomenon known as self-quenching or concentration quenching. At high concentrations, fluorophores can form non-fluorescent dimers or aggregates.[8][9] This leads to a decrease in the overall fluorescence quantum yield. It is therefore important to determine the optimal concentration range for your specific bimane dye and experimental setup to avoid self-quenching.
Troubleshooting Guides
Problem: Low or No Fluorescence Signal
| Possible Cause | Suggested Solution |
| Inefficient Labeling | - Ensure the thiol groups on your protein are reduced and available for labeling. Consider pre-treatment with a reducing agent like DTT or TCEP. - Optimize the molar ratio of bimane dye to your target molecule. An insufficient amount of dye will result in a low signal. - Check the pH of the labeling buffer. The reaction of bromobimanes with thiols is most efficient at a pH between 7 and 8. |
| Fluorescence Quenching | - Intrinsic Quenching: If your protein of interest contains tryptophan or tyrosine residues near the labeling site, this can cause quenching.[2][3][4] Consider site-directed mutagenesis to remove the quenching residue if possible, or choose a different labeling site. - External Quenchers: Ensure your buffers and reagents are free from common quenchers like iodide ions or heavy metal ions. De-gas your solutions to remove dissolved oxygen, which is a known collisional quencher. |
| Incorrect Instrument Settings | - Verify that you are using the correct excitation and emission wavelengths for your specific bimane dye. - Ensure the detector gain and slit widths on your fluorometer or microscope are set appropriately to detect the signal. |
| Photobleaching | - Minimize the exposure of your sample to the excitation light.[7] - Use an anti-fade mounting medium if you are performing fluorescence microscopy.[12][13] - Reduce the intensity of the excitation light source.[7] |
| Degradation of the Dye | - Store bimane dyes protected from light and moisture as recommended by the manufacturer. - Prepare fresh stock solutions of the dye before each experiment. |
Problem: High Background Fluorescence
| Possible Cause | Suggested Solution |
| Unbound Dye | - Ensure that all unbound bimane dye is removed after the labeling reaction. Use appropriate purification methods such as dialysis, size-exclusion chromatography, or spin columns. |
| Non-specific Binding | - If labeling proteins, use a blocking agent (e.g., BSA) to minimize non-specific binding of the dye to other sites on the protein or to the experimental vessel.[2] - Increase the number and duration of wash steps after the labeling and staining procedures.[2] |
| Autofluorescence | - Check for autofluorescence from your sample or the buffer components by measuring the fluorescence of a control sample without the bimane dye. - If autofluorescence is high, you may need to use spectral unmixing techniques or choose a bimane dye with excitation and emission wavelengths that are spectrally distinct from the autofluorescence. |
| Contaminated Reagents | - Ensure all buffers and solutions are prepared with high-purity water and reagents to avoid fluorescent contaminants. |
Data Presentation
Table 1: Distance-Dependent Quenching of Bimane Fluorescence by Tryptophan and Tyrosine
This table summarizes the quenching efficiency of bimane fluorescence by tryptophan (Trp) and tyrosine (Tyr) at different distances within a protein. The quenching ratio (F₀/F) represents the fluorescence intensity in the absence of the quencher (F₀) divided by the intensity in the presence of the quencher (F). A higher ratio indicates more efficient quenching.
| Quencher | Distance (Å) from Bimane | Quenching Ratio (F₀/F) | Reference |
| Tryptophan | 7.5 | ~5.0 | |
| Tryptophan | 8.4 | ~4.0 | |
| Tryptophan | 10.1 | ~2.5 | |
| Tryptophan | 10.7 | ~1.5 | |
| Tryptophan | 11.0 | ~1.2 | |
| Tyrosine | 7.5 | ~2.0 | |
| Tyrosine | 8.4 | ~1.5 | |
| Tyrosine | 10.1 | ~1.2 | |
| Tyrosine | 10.7 | ~1.1 | |
| Tyrosine | 11.0 | ~1.0 |
Data adapted from studies on T4 Lysozyme.
Experimental Protocols
Protocol 1: Labeling of Proteins with Monobromobimane (mBBr)
This protocol provides a general procedure for the covalent labeling of cysteine residues in proteins with monothis compound.
Materials:
-
Purified protein with an accessible cysteine residue
-
Monothis compound (mBBr)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl
-
Quenching Solution: L-cysteine in labeling buffer
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Buffer exchange the purified protein into the labeling buffer.
-
Adjust the protein concentration to approximately 2.0 mg/mL.
-
-
Dye Preparation:
-
Prepare a fresh 100 mM stock solution of mBBr in DMSO.
-
-
Labeling Reaction:
-
Add the mBBr stock solution to the protein solution at a molar ratio of 10:1 (dye:protein).
-
Incubate the reaction mixture for 1 hour at room temperature in the dark.
-
-
Quenching the Reaction:
-
Add L-cysteine to the reaction mixture to a final concentration that is in excess of the initial mBBr concentration to quench any unreacted dye.
-
-
Purification:
-
Remove the unreacted mBBr and the mBBr-cysteine adduct by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the bimane (at its absorbance maximum, ~380-400 nm).
-
Confirm the functionality of the labeled protein using an appropriate activity assay.
-
Visualizations
Caption: Workflow for protein labeling with bimane dyes.
Caption: Decision tree for troubleshooting low fluorescence.
References
- 1. Solvent-sensitive dyes to report protein conformational changes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Distance mapping in proteins using fluorescence spectroscopy: tyrosine, like tryptophan, quenches bimane fluorescence in a distance-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immudex.com [immudex.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Photobleaching - Wikipedia [en.wikipedia.org]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 9. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformationally responsive dyes enable protein-adaptive differential scanning fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emsdiasum.com [emsdiasum.com]
- 12. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 13. Distance Mapping in Proteins Using Fluorescence Spectroscopy: Tyrosine, like Tryptophan, Quenches Bimane Fluorescence in a Distance-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Bromobimane Derivatives
Welcome to the technical support center for the HPLC analysis of bromobimane derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for detecting this compound-thiol derivatives?
A1: The optimal fluorescence detection wavelengths for this compound-thiol adducts are generally around 390 nm for excitation and 475-480 nm for emission.[1][2] It is always recommended to confirm the optimal wavelengths by running a fluorescence spectrum of your specific derivative.[2]
Q2: What type of HPLC column is best suited for separating this compound derivatives?
A2: Reversed-phase columns, particularly C18 columns, are most commonly and successfully used for the separation of this compound derivatives.[1] An Agilent Eclipse XDB-C18 column (4.6 × 250 mm, 5.0 µm particle size) is a specific example that has been used effectively.[1]
Q3: How can I reduce the formation of by-products during the derivatization reaction?
A3: The concentration of monothis compound (MBB) is a critical factor. Using a high concentration (e.g., 10 mM) can lead to the formation of by-products.[1][3] Optimizing the MBB concentration, for instance by lowering it to 1.5 mM, can significantly reduce by-product formation while ensuring complete derivatization of the analyte.[1][3]
Q4: What is the ideal pH for the derivatization reaction with monothis compound?
A4: The derivatization reaction with MBB occurs under basic conditions. The reaction rate increases with pH up to around 11.0.[2] A common practice is to use a buffer, such as Tris-HCl, to maintain a pH of approximately 9.5 during the reaction.[1][4]
Q5: How long should the derivatization reaction be incubated?
A5: Incubation times can vary, but a common range is 10 to 30 minutes in the dark at room temperature.[1][4] One study found that 7.5 minutes was sufficient for over 98% of glutathione (B108866) to react, resulting in a cleaner chromatogram.[2] It is advisable to optimize the reaction time for your specific thiol of interest.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No peaks or very small peaks | - Detector lamp is off.- Improper wavelength settings.- Derivatization reaction failed.- Sample degradation.- Incorrect mobile phase composition. | - Ensure the detector lamp is on.- Verify the excitation and emission wavelengths are correctly set for your derivatives (e.g., Ex: 390 nm, Em: 475 nm).[1][5]- Check the pH of the reaction buffer and the age/quality of the this compound reagent.[2]- Prepare fresh samples and standards. Minimize thiol oxidation by using an acidic extraction solution (e.g., 0.1 N HCl).[2]- Prepare fresh mobile phase and ensure the composition is appropriate for your analytes.[6] |
| High background noise or drifting baseline | - Contaminated mobile phase or glassware.- Insufficient detector equilibration time.- Mobile phase mixing issues.- Strongly retained compounds from previous injections bleeding off the column. | - Use HPLC-grade solvents and thoroughly clean all glassware.- Allow the detector to warm up and stabilize before starting your run.- Degas the mobile phase and ensure proper pump performance.- Implement a column wash step with a strong solvent (e.g., 100% methanol) after each run.[2] |
| Peak tailing | - Strong interaction between the analyte and the stationary phase (e.g., basic compounds with acidic silanol (B1196071) groups).- Low or high mobile phase pH.- Column degradation. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Consider using a column with end-capping to reduce silanol interactions.- Replace the column if it has degraded. |
| Variable retention times | - Leaks in the HPLC system.- Fluctuations in column temperature.- Changes in mobile phase composition over time.- Inconsistent sample preparation. | - Perform a leak check on the system.- Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase daily and ensure consistent mixing.- Standardize the sample preparation protocol. |
| Extra, unexpected peaks (by-products) | - Excess this compound reagent.- Reaction with other nucleophiles in the sample matrix.- Degradation of the this compound reagent or derivatives. | - Optimize and potentially lower the concentration of the this compound reagent.[1][3]- Consider a sample clean-up step before derivatization.- Protect the this compound reagent and derivatized samples from light and store them at an appropriate temperature (e.g., -20°C for stock solutions).[2][7] |
Experimental Protocols
Protocol 1: Derivatization of Thiols with Monothis compound (MBB)
This protocol is a general guideline for the derivatization of thiols in biological samples prior to HPLC analysis.
Materials:
-
Monothis compound (MBB) solution (e.g., 1.5 mM in acetonitrile)[1]
-
Tris-HCl buffer (e.g., 100 mM, pH 9.5)[1]
-
5-sulfosalicylic acid (to stop the reaction)
-
Sample containing thiols (e.g., serum, cell lysate)
-
Standard solutions of the thiol of interest
Procedure:
-
In a microcentrifuge tube, mix your sample or standard with the Tris-HCl buffer.
-
Add the MBB solution to initiate the derivatization reaction.
-
Vortex the mixture vigorously for a few seconds.
-
Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[1]
-
Stop the reaction by adding an acid, such as 5-sulfosalicylic acid.[1]
-
Vortex the mixture again.
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
Protocol 2: HPLC Separation of this compound Derivatives
This protocol outlines a typical HPLC method for the separation of this compound-derivatized thiols.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5.0 µm).[1]
-
Mobile Phase A: Water with 0.1% (v/v) trifluoroacetic acid (TFA).[1]
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) trifluoroacetic acid (TFA).[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Injection Volume: 30 µL.[1]
-
Fluorescence Detector Settings: Excitation at 390 nm, Emission at 475 nm.[1]
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (Acetonitrile + 0.1% TFA) |
| 0 | 85 | 15 |
| 3 | 68 | 32 |
| 16 | 55 | 45 |
This is an example gradient and should be optimized for your specific separation needs.[1]
Data Presentation
Table 1: HPLC Operating Parameters for this compound Derivative Separation
| Parameter | Recommended Value/Type | Source(s) |
| Column | Reversed-phase C18 | [1] |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA | [1] |
| Flow Rate | 0.6 mL/min | [1] |
| Detection | Fluorescence | [1][2][5] |
| Excitation Wavelength | ~390 nm | [1][2][5] |
| Emission Wavelength | ~475-480 nm | [1][2][5] |
Visualizations
Caption: Workflow for the derivatization of thiols using this compound.
Caption: A logical approach to troubleshooting poor HPLC separation.
References
- 1. Optimization of a Monothis compound (MBB) Derivatization and RP-HPLC-FLD Detection Method for Sulfur Species Measurement in Human Serum after Sulfur Inhalation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A monothis compound-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. scispace.com [scispace.com]
Technical Support Center: Bromobimane-Thiol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromobimane derivatization of thiols.
Troubleshooting Guides
Issue: Low or No Fluorescent Signal
| Possible Cause | Troubleshooting Step | Explanation |
| Incorrect pH | Ensure the reaction buffer pH is in the optimal range (typically pH 8.0-9.5).[1][2] | The reaction between this compound and thiols is pH-dependent, as the thiolate anion (R-S⁻) is the reactive species.[3] A basic pH is required to deprotonate the thiol group. |
| Thiol Oxidation | Prepare samples fresh and consider using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to derivatization if disulfide bond formation is suspected.[4] Minimize exposure to air, especially at high pH.[5] | Thiols can oxidize to form disulfides, which are unreactive with this compound. |
| Reagent Degradation | Prepare this compound solutions fresh in a suitable solvent like acetonitrile (B52724) and protect them from light.[2][6] Store stock solutions at low temperatures (-20°C).[5] | This compound is light-sensitive and can degrade over time, leading to reduced reactivity.[5] |
| Insufficient Reagent | Use a sufficient excess of this compound (e.g., 10-fold or higher) relative to the thiol concentration.[1] | A molar excess of the labeling reagent ensures the reaction goes to completion. |
| Interfering Substances | If the sample contains other nucleophiles, consider a sample cleanup step.[7] | Compounds with reactive functional groups can compete with thiols for this compound, reducing the yield of the desired fluorescent product. |
Issue: High Background Fluorescence
| Possible Cause | Troubleshooting Step | Explanation |
| Hydrolysis of this compound | Avoid excessively high pH (e.g., > 11) and prolonged reaction times.[2] | At high pH, this compound can hydrolyze, which may produce fluorescent side products. |
| Excess Reagent | After the reaction is complete, quench the excess this compound by adding a small thiol-containing molecule or by acidifying the solution.[3] | Unreacted this compound can contribute to background fluorescence. |
| Contaminated Reagents or Glassware | Use high-purity reagents and thoroughly cleaned glassware. | Fluorescent contaminants can interfere with the assay. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction of this compound with thiols?
The optimal pH for the derivatization of thiols with this compound is typically in the range of 8.0 to 9.5.[1][2] This is because the reaction proceeds through a nucleophilic substitution where the thiolate anion (R-S⁻) is the active nucleophile.[3] A basic pH is necessary to deprotonate the thiol group (R-SH), thereby increasing the concentration of the more reactive thiolate.
Q2: How does pH affect the reaction rate?
The reaction rate increases with pH up to a certain point (around pH 11).[2] However, at very high pH values, the reactivity of this compound with other functional groups can increase, and the stability of the reagent itself decreases due to hydrolysis, which can lead to unwanted side products and a more complex chromatogram.[2] Therefore, a compromise pH, such as 9.0, is often chosen to maintain a high reaction rate while ensuring selectivity for thiols.[2]
Q3: Can this compound react with other functional groups besides thiols?
While this compound is highly selective for thiols, at higher pH values, its reactivity with other nucleophilic functional groups can increase.[2] It is important to work within the recommended pH range to ensure the selectivity of the labeling reaction.
Q4: How can I stop the derivatization reaction?
The reaction can be effectively stopped by acidifying the reaction mixture, for example, by adding methanesulfonic acid or acetic acid.[3][5] This protonates the thiolate, rendering it unreactive, and also helps to stabilize the this compound adducts for subsequent analysis.
Q5: What are some common interfering substances in this compound-thiol assays?
Interfering substances can include other nucleophilic compounds present in the sample that can react with this compound. Additionally, colored or turbid components in the sample can interfere with fluorescence detection.[7] Sample cleanup procedures, such as protein precipitation, may be necessary for complex biological samples.[7]
Quantitative Data Summary
Table 1: pH Optima for this compound Derivatization of Various Thiols
| Thiol | Optimal pH | Reference |
| Endogenous plasma thiols | 9.5 | [1] |
| Glutathione (GSH) | 9.0-11.0 (9.0 recommended for clarity) | [2] |
| General Thiols | 8.0 | [3][5] |
Table 2: Reaction Conditions for this compound Derivatization
| Parameter | Recommended Condition | Reference |
| pH | 8.0 - 9.5 | [1][2][3] |
| Reaction Time | 10 - 15 minutes | [1][2][3] |
| Temperature | Room Temperature | [1][3] |
| This compound Excess | 10 to 70-fold molar excess | [1] |
| Solvent for this compound | Acetonitrile | [3][6] |
| Quenching Agent | Methanesulfonic acid or Acetic acid | [3][5] |
Experimental Protocols
Protocol 1: General Procedure for Derivatization of Low-Molecular-Weight Thiols
-
Sample Preparation: Prepare a standard solution of the thiol of interest or your experimental sample in a suitable buffer. If necessary, reduce any disulfide bonds by pre-incubating the sample with a reducing agent like DTT or TCEP.
-
Reagent Preparation: Prepare a fresh stock solution of monothis compound (mBBr) in acetonitrile (e.g., 100-180 mM).[3] Protect this solution from light.
-
Derivatization Reaction:
-
In a microcentrifuge tube, add your thiol-containing sample.
-
Add a reaction buffer to achieve a final pH between 8.0 and 9.5 (e.g., 50 mM HEPPS, 5 mM DTPA, pH 8.0).[5]
-
Add the mBBr solution to achieve a final concentration that is in stoichiometric excess (e.g., 2-3 mM mBBr for a 1 mM thiol sample).[5]
-
Incubate the reaction mixture in the dark at room temperature for 10-15 minutes.[1][2][3]
-
-
Reaction Quenching: Stop the reaction by adding an acid, such as methanesulfonic acid, to a final concentration of 25 mM.[3][5]
-
Analysis: The resulting fluorescent thiol-bimane adducts can be analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[1][2]
Visualizations
Caption: Experimental workflow for this compound-thiol derivatization.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound | CAS#:71418-44-5 | Chemsrc [chemsrc.com]
- 4. Methodologies for the application of monothis compound to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Optimization of a Monothis compound (MBB) Derivatization and RP-HPLC-FLD Detection Method for Sulfur Species Measurement in Human Serum after Sulfur Inhalation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Post-Labeling Purification of Bromobimane Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unbound bromobimane following protein and peptide labeling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unbound this compound after my labeling reaction?
A1: Residual, unbound this compound can lead to several experimental issues. Firstly, it contributes to high background fluorescence, which can obscure the specific signal from your labeled molecule, leading to a poor signal-to-noise ratio in imaging and fluorescence-based assays.[1][2][3] Secondly, the presence of free dye can interfere with the accurate determination of the degree of labeling (DOL), leading to an overestimation of the labeling efficiency. Lastly, unbound this compound could potentially interact non-specifically with other components in your downstream applications, causing artifacts.
Q2: What are the most common methods to remove unbound this compound?
A2: The three primary methods for removing small molecules like unbound this compound from larger macromolecules are size-exclusion chromatography (SEC), dialysis, and precipitation.[4][5][6] Each method has its own advantages and disadvantages in terms of speed, efficiency, and potential for sample loss.
Q3: How do I choose the best removal method for my specific application?
A3: The choice of method depends on several factors, including the size of your labeled molecule, the sample volume, the required purity, and the available equipment. Size-exclusion chromatography is generally the fastest method and is suitable for a wide range of sample volumes. Dialysis is a gentle method but is more time-consuming. Precipitation is a rapid method for concentrating your sample but carries a higher risk of denaturing your protein.[4][6]
Q4: Can I quench the labeling reaction before purification?
A4: Yes, quenching the reaction is a recommended step to stop the labeling process and consume any unreacted this compound. This is typically done by adding a small molecule with a free thiol group, such as 2-mercaptoethanol (B42355) or L-cysteine.[7][8] This converts the reactive this compound into a stable, non-reactive thioether.
Troubleshooting Guides
High background fluorescence and inaccurate quantification are common issues that can often be traced back to inefficient removal of unbound this compound. This section provides solutions to common problems encountered during the purification process.
| Problem | Possible Cause | Solution |
| High background fluorescence in downstream assays. [1][2][3] | Incomplete removal of unbound this compound. | - Size-Exclusion Chromatography: Ensure the column bed volume is sufficient for your sample volume. Consider a second pass through the column if necessary. - Dialysis: Increase the dialysis time and/or the number of buffer changes. Ensure the volume of the dialysis buffer is at least 200 times the sample volume.[6] - Precipitation: Perform a second precipitation step to improve the removal of contaminants.[4] |
| Low recovery of labeled protein. | The protein may be sticking to the purification matrix or precipitating. | - Size-Exclusion Chromatography: Use a resin with low non-specific binding properties. Ensure the buffer composition is optimal for your protein's stability. - Dialysis: Check the compatibility of your protein with the dialysis membrane material. - Precipitation: The protein pellet may be difficult to redissolve. Try using a small volume of a stronger solubilizing agent, such as a buffer containing a mild detergent or a denaturant like urea, if compatible with your downstream application.[4] |
| Precipitation of the protein during dialysis. | The removal of salts or other stabilizing agents from the buffer during dialysis may cause the protein to become insoluble. | - Ensure the dialysis buffer is compatible with your protein's stability requirements (pH, ionic strength). - Consider adding stabilizing agents like glycerol (B35011) or a low concentration of a non-ionic detergent to the dialysis buffer. |
| Labeled protein appears to be aggregated after purification. | The purification process, especially precipitation, can sometimes induce protein aggregation. | - Analyze the purified protein by size-exclusion chromatography to check for aggregates. - If aggregation is observed after precipitation, consider switching to a gentler method like dialysis or size-exclusion chromatography. |
Quantitative Data Summary
The following table provides an estimated comparison of the common methods for removing unbound small molecules like this compound. The actual efficiency and protein recovery can vary depending on the specific protein, buffer conditions, and the exact protocol used.
| Method | Estimated Removal Efficiency of Unbound Dye | Typical Protein Recovery | Processing Time | Pros | Cons |
| Size-Exclusion Chromatography (Spin Column) | >95% | >90% | < 15 minutes | Fast, high recovery, easy to use. | Limited sample volume per column. |
| Dialysis | >99% (with sufficient buffer changes) | >90% | 12-48 hours | Gentle, high removal efficiency, suitable for various sample volumes. | Time-consuming, potential for sample dilution.[6] |
| Acetone (B3395972) Precipitation | >90% | 70-90% | ~1-2 hours | Concentrates the sample, fast. | Risk of protein denaturation and aggregation, potential for lower recovery.[4][9] |
Experimental Protocols
Protocol 1: Quenching the this compound Labeling Reaction
-
Objective: To stop the labeling reaction by consuming excess this compound.
-
Reagents:
-
2-Mercaptoethanol or L-cysteine solution (e.g., 1 M in a compatible buffer).
-
-
Procedure:
-
After the desired labeling time, add a final concentration of 10-20 mM 2-mercaptoethanol or L-cysteine to the reaction mixture.[7]
-
Incubate for 15-30 minutes at room temperature.
-
Proceed immediately to the purification step.
-
Protocol 2: Removal of Unbound this compound using Size-Exclusion Spin Columns
-
Objective: To rapidly separate the labeled protein from unbound this compound based on size.
-
Materials:
-
Size-exclusion spin column with an appropriate molecular weight cutoff (MWCO) for your protein (e.g., >5 kDa MWCO for most proteins).
-
Collection tubes.
-
Centrifuge.
-
Equilibration buffer (the buffer you want your final protein to be in).
-
-
Procedure:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Equilibrate the column by adding the equilibration buffer and centrifuging. Repeat this step 2-3 times.
-
Apply the quenched labeling reaction mixture to the top of the resin bed.
-
Centrifuge the column in a clean collection tube according to the manufacturer's protocol.
-
The purified, labeled protein will be in the eluate in the collection tube. The unbound this compound will be retained in the column resin.
-
Protocol 3: Removal of Unbound this compound using Dialysis
-
Objective: To remove unbound this compound through diffusion across a semi-permeable membrane.
-
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5-7 kDa).
-
Dialysis buffer (at least 200 times the sample volume).
-
Stir plate and stir bar.
-
Large beaker or container.
-
-
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve pre-wetting).
-
Load the quenched labeling reaction mixture into the dialysis tubing or cassette.
-
Place the sealed dialysis unit in a container with the dialysis buffer.
-
Stir the buffer gently at 4°C.
-
Allow dialysis to proceed for at least 12 hours, with at least two buffer changes. For maximum removal, dialyze for 48 hours with 3-4 buffer changes.[6]
-
Recover the purified, labeled protein from the dialysis unit.
-
Protocol 4: Removal of Unbound this compound using Acetone Precipitation
-
Objective: To precipitate the labeled protein, leaving the unbound this compound in the supernatant.
-
Materials:
-
Procedure:
-
Place your quenched labeling reaction in a microcentrifuge tube.
-
Add at least four volumes of cold (-20°C) acetone to your sample.[9][11]
-
Vortex briefly and incubate at -20°C for at least 60 minutes.[9]
-
Centrifuge at >13,000 x g for 10-15 minutes at 4°C.[9]
-
Carefully decant the supernatant, which contains the unbound this compound.
-
Allow the protein pellet to air-dry for a short period (do not over-dry).
-
Resuspend the pellet in a suitable buffer. This may require vortexing or gentle sonication.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 5. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. A monothis compound-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-directed labeling of β-arrestin with monothis compound for measuring their interaction with G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Acetone precipitation of proteins [protocols.io]
- 11. lab.research.sickkids.ca [lab.research.sickkids.ca]
dealing with non-specific binding of bromobimane in tissues
Welcome to the technical support center for bromobimane-based detection of glutathione (B108866) (GSH) in tissue samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly the issue of non-specific binding.
Troubleshooting Guides
High background fluorescence is a common issue when using this compound in tissue sections, which can mask the specific signal from glutathione. This guide will help you identify the source of the high background and provide solutions to mitigate it.
Problem 1: High Background Fluorescence Across the Entire Tissue Section
This is often due to one of two main reasons: tissue autofluorescence or non-specific binding of this compound to other molecules besides glutathione.
| Possible Cause | Recommended Solution |
| Tissue Autofluorescence | Tissues, especially those fixed with aldehydes like formalin, can have significant endogenous fluorescence. This can be addressed by photobleaching the tissue sections before staining. |
| Non-specific binding to other thiols | This compound can react with other thiol-containing molecules in the tissue, such as cysteine residues in proteins. To address this, you can block non-specific thiols with N-ethylmaleimide (NEM) before adding this compound. |
| Excess this compound | Insufficient washing after this compound incubation can leave residual unbound probe, leading to high background. Increase the number and duration of wash steps. |
Problem 2: Weak or No Specific Signal
If you are experiencing a weak signal or no signal at all, it could be due to several factors related to the tissue preparation, staining protocol, or the glutathione levels themselves.
| Possible Cause | Recommended Solution |
| Low Glutathione Levels | The tissue you are studying may have naturally low levels of glutathione. Consider using a positive control tissue known to have high glutathione content to validate your staining protocol. |
| Suboptimal this compound Concentration | The concentration of this compound may be too low. Perform a titration to determine the optimal concentration for your specific tissue and experimental conditions. |
| Inadequate Incubation Time | The incubation time with this compound may be too short for the reaction to go to completion. Increase the incubation time, but be mindful that this could also increase background signal. |
| Loss of Glutathione During a Sample Preparation | Glutathione can be lost from tissues during fixation and processing. Ensure that your tissue fixation and processing protocols are optimized to preserve small molecules like glutathione. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding of this compound in tissues?
A1: The primary cause of non-specific binding is the reaction of this compound with thiol groups (-SH) on molecules other than glutathione. While this compound is designed to react with the thiol group of glutathione, it can also react with cysteine residues present in many proteins throughout the tissue. This leads to a generalized, non-specific fluorescent signal that can obscure the specific localization of glutathione.
Q2: How can I differentiate between tissue autofluorescence and non-specific this compound binding?
A2: To distinguish between these two sources of background, you should include a control slide in your experiment that is processed in the same way as your experimental slides but is not incubated with this compound. If this control slide shows high fluorescence, the issue is likely tissue autofluorescence. If the control slide is dark but your this compound-stained slide has high background, the problem is more likely non-specific binding of the probe.
Q3: Is there a more specific alternative to this compound for detecting glutathione in tissues?
A3: Yes, monochlorobimane (B1663430) (mBCl) is often cited as a more specific probe for glutathione than monothis compound (mBBr)[1][2][3]. The reaction of monochlorobimane with glutathione is more dependent on the enzyme glutathione S-transferase (GST), which is highly specific for glutathione. This enzymatic reaction enhances the specificity of the signal.
Q4: Can the choice of tissue fixative affect the level of non-specific binding and autofluorescence?
A4: Absolutely. Aldehyde fixatives, such as formalin (a solution of formaldehyde), are known to induce autofluorescence in tissues by cross-linking proteins. This autofluorescence can be a significant source of background noise. Consider using alternative fixatives like methanol (B129727) or ethanol (B145695), which may result in lower autofluorescence, but be aware that these can also affect tissue morphology and antigenicity differently.
Q5: What is photobleaching and how can it help reduce background fluorescence?
A5: Photobleaching is the process of exposing a fluorescent sample to intense light to permanently destroy the fluorophores, thus reducing the background signal. In the context of tissue staining, you can photobleach the unstained tissue section before applying this compound to reduce the endogenous autofluorescence of the tissue itself[4][5]. This can significantly improve the signal-to-noise ratio.
Data Presentation
The following tables summarize quantitative data relevant to troubleshooting this compound staining.
Table 1: Efficacy of Photobleaching in Reducing Tissue Autofluorescence
This table presents data on the reduction of autofluorescence in formalin-fixed, paraffin-embedded (FFPE) human brain tissue after photobleaching for 48 hours with a white phosphor LED array. The data shows a significant decrease in background fluorescence in both the green (Alexa 488) and red (Texas Red) channels, without affecting the signal from the fluorescent probes themselves[4].
| Emission Channel | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Percent Reduction in Background |
| Green (Alexa 488) | Untreated | 85 | - |
| Photobleached | 20 | 76.5% | |
| Red (Texas Red) | Untreated | 110 | - |
| Photobleached | 30 | 72.7% |
Table 2: Kinetic Properties of Monochlorobimane with Different Glutathione S-Transferase (GST) Isozymes
This table illustrates the difference in reactivity of monochlorobimane with human and rat GST isozymes. The lower Km value for the rat neutral transferase indicates a higher affinity of the enzyme for monochlorobimane, leading to a more efficient reaction. This highlights the importance of considering the species and tissue type when using bimane-based probes, as the expression and activity of GST isozymes can vary.
| GST Isozyme | Species | Km for MCB (µM) | Vmax (µmol bimane-GSH/min/mg protein) |
| Basic (B1B2) | Human | 354 | 33.3 |
| Basic (B2B2) | Human | 283 | 34.6 |
| Neutral (psi) | Human | 204 | 6.5 |
| Acidic (pi) | Human | 264 | 1.99 |
| Basic (1-2) | Rat | 199 | 35.5 |
| Neutral | Rat | 2.6 | 35.1 |
Experimental Protocols
This section provides a detailed protocol for staining paraffin-embedded tissue sections with this compound, incorporating steps to minimize non-specific binding and background fluorescence.
Protocol: this compound Staining of Paraffin-Embedded Tissue Sections with Background Reduction
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
N-ethylmaleimide (NEM) solution (10 mM in PBS, freshly prepared)
-
This compound solution (e.g., 40 µM in PBS, freshly prepared and protected from light)
-
Mounting medium
-
Coverslips
-
LED light source for photobleaching (e.g., a desk lamp with a white LED bulb)
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene for 5-10 minutes. Repeat with fresh xylene. b. Immerse slides in 100% ethanol for 5 minutes. Repeat with fresh 100% ethanol. c. Immerse slides in 95% ethanol for 5 minutes. d. Immerse slides in 70% ethanol for 5 minutes. e. Rinse slides in deionized water for 5 minutes.
-
Photobleaching (to reduce autofluorescence): a. Place the rehydrated slides in a container with PBS to prevent drying. b. Position an LED light source approximately 5-10 cm from the slides. c. Expose the slides to the light for 24-48 hours. The optimal time may need to be determined empirically[4].
-
Blocking of Non-specific Thiols: a. After photobleaching, wash the slides with PBS. b. Incubate the slides with a freshly prepared 10 mM N-ethylmaleimide (NEM) solution in PBS for 15-30 minutes at room temperature. This step will block free thiol groups on proteins, reducing non-specific binding of this compound. c. Wash the slides thoroughly with PBS three times for 5 minutes each to remove excess NEM.
-
This compound Staining: a. Prepare the this compound working solution. This should be done immediately before use and the solution should be protected from light. b. Incubate the slides with the this compound solution for 10-30 minutes at room temperature in the dark. The optimal concentration and incubation time should be determined for your specific application. c. Wash the slides thoroughly with PBS three times for 5 minutes each in the dark to remove unbound this compound.
-
Mounting and Imaging: a. Mount the slides with an appropriate aqueous mounting medium. b. Place a coverslip over the tissue, avoiding air bubbles. c. Image the slides using a fluorescence microscope with the appropriate filter set for this compound (Excitation ~380 nm, Emission ~470 nm).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Bromobimane-Derivatized Thiols
For researchers, scientists, and drug development professionals, the accurate quantification of thiols is paramount due to their critical roles in biological systems. High-Performance Liquid Chromatography (HPLC) coupled with pre-column derivatization using the fluorescent labeling agent monobromobimane (mBBr) offers a sensitive and specific method for this purpose. This guide provides a comprehensive comparison of validated HPLC methods for the analysis of this compound-derivatized thiols, supported by experimental data and detailed protocols to aid in method selection and implementation.
Performance Comparison of Validated HPLC Methods
The following table summarizes key validation parameters from various studies, offering a comparative overview of method performance for the analysis of different thiols after derivatization with monothis compound.
| Analyte(s) | Linearity Range | Correlation Coefficient (r²) | Recovery (%) | Precision (RSD%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Cysteine, γ-Glutamylcysteine, Glutathione | Not Specified | > 0.99 | 96.7 - 97.6 | 1.1 - 1.6 (Intra-day) | Not Reported | Not Reported | [1][2][3] |
| Human Serum Albumin, α-Lipoic Acid, Glutathione, Cysteine, Homocysteine, N-acetyl-L-cysteine, Cysteinylglycine | 1.76–30.0 mg/mL (HSA), 0.29–5.0 nmol/mL (α-LA), 1.16–35 nmol/mL (GSH), 9.83–450.0 nmol/mL (Cys), 0.55–40.0 nmol/mL (Hcy), 0.34–50.0 nmol/mL (NAC), 1.45–45.0 nmol/mL (Cys-Gly) | Not Specified | 85.16 - 119.48 | Not Specified | Not Reported | Not Reported | [4][5] |
| H₂S Species | 0.8–6 µM | 0.995 | Not Reported | Not Reported | 0.5 µM | Not Reported | [6] |
| Glutathione | 1.25–160 ng/µL | 0.9999 | 83.0 - 101.33 | < 2.0 | Not Reported | 0.08 - 0.8 mg/L (for various thiols) | [7] |
| Cysteine, Glutathione, PC₂, PC₃, PC₄, PC₅, PC₆ | 0.7-100.0 mg/L | > 0.9991 | 89.26 - 99.42 | 2.05 - 5.87 | 0.03-0.20 mg/L | Not Reported | [8] |
Experimental Protocols
A detailed methodology for the analysis of this compound-derivatized thiols is provided below. This protocol represents a synthesis of common practices from the cited literature.
Sample Preparation and Thiol Extraction
Biological samples are homogenized in an acidic buffer, such as 0.1 M HCl, to minimize oxidation of thiols.[2] For the analysis of total thiols, which includes both reduced and oxidized forms, a reduction step is necessary. This is typically achieved by treating the sample with a reducing agent like sodium borohydride (B1222165) (NaBH₄) to convert disulfides back to their free thiol forms before derivatization.[4][5]
Pre-Column Derivatization with Monothis compound
The derivatization reaction is crucial for fluorescent detection. The general steps are as follows:
-
Reagent Preparation : Prepare a stock solution of monothis compound (mBBr) in a non-aqueous solvent like acetonitrile (B52724).[2]
-
Reaction Mixture : In a reaction vial, combine the sample extract or standard solution with a reaction buffer (e.g., EPPS or Tris-HCl) to achieve an alkaline pH, typically around 9.0-9.5.[1][4][5]
-
Derivatization : Add the mBBr solution to the mixture. The reaction is typically carried out at room temperature in the dark for a specific duration, ranging from 7.5 to 20 minutes, to allow for complete derivatization of the thiol groups.[1][2][4][5]
-
Reaction Termination : The reaction is stopped by acidification, for example, with methanesulfonic acid or acetic acid.[9]
HPLC-Fluorescence Detection
The derivatized sample is then injected into the HPLC system for separation and quantification.
-
Chromatographic Column : A reversed-phase C18 column is commonly used for the separation of the thiol-bimane adducts.[6]
-
Mobile Phase : A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.[6][7]
-
Fluorescence Detection : The fluorescent thiol-bimane derivatives are detected using a fluorescence detector with excitation and emission wavelengths typically set around 378 nm and 492 nm, respectively.[4][5]
Visualizing the Workflow and Chemistry
To better illustrate the experimental process and the underlying chemical reaction, the following diagrams are provided.
Caption: Experimental workflow for HPLC analysis of this compound-derivatized thiols.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of a Monothis compound (MBB) Derivatization and RP-HPLC-FLD Detection Method for Sulfur Species Measurement in Human Serum after Sulfur Inhalation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
A Comparative Guide to Monobromobimane and Monochlorobimane for Glutathione Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of glutathione (B108866) (GSH), a critical intracellular antioxidant, is paramount in various fields of biomedical research and drug development. Among the fluorescent probes available for GSH detection, monobromobimane (mBBr) and monochlorobimane (B1663430) (mCBCl) are two widely used reagents. Both are essentially non-fluorescent until they react with thiols like GSH to form highly fluorescent adducts. This guide provides an objective comparison of mBBr and mCBCl for GSH assays, supported by experimental data and detailed protocols to aid researchers in selecting the optimal probe for their specific needs.
Performance Comparison
A direct, comprehensive comparison of all performance parameters for mBBr and mCBCl under identical conditions is not extensively documented in a single study. However, by compiling data from various sources, we can construct a comparative overview.
| Property | Monothis compound (mBBr) | Monochlorobimane (mCBCl) | Key Considerations |
| Reaction Mechanism | Reacts with thiols via nucleophilic substitution. Can react non-enzymatically and is also a substrate for Glutathione S-transferases (GSTs)[1]. | Reacts with thiols via nucleophilic substitution, primarily catalyzed by Glutathione S-transferases (GSTs)[2][3]. | mCBCl is generally considered more specific for GSH due to its greater reliance on GST catalysis. mBBr's higher reactivity can lead to labeling of other biological thiols. |
| Reaction Kinetics (Non-enzymatic) | Reacts non-enzymatically with GSH. The reaction rate increases with pH[4][5]. | Slower non-enzymatic reaction with GSH compared to mBBr. | The lower non-enzymatic rate of mCBCl can result in lower background fluorescence. |
| Reaction Kinetics (Enzymatic) | Apparent Km with porcine GST π: 33 ± 3 µM; Apparent Vmax: 15 ± 1 µmol/min/mg[1]. | Apparent Km varies significantly with GST isozyme (e.g., 2.6 µM for rat neutral GST, 264 µM for human π GST)[1]. | The choice of probe may depend on the specific GST isozymes present in the experimental system. |
| Specificity for GSH | Reacts with other biological thiols, making it less specific for GSH compared to mCBCl[6]. | Considered more specific for GSH due to its primary reliance on GST for catalysis. | For applications requiring high specificity for GSH, mCBCl is generally the preferred choice. |
| Excitation/Emission Wavelengths | ~390-398 nm / ~475-490 nm[1][6]. | ~380-394 nm / ~470-490 nm[3][7]. | The spectral properties are very similar, allowing for the use of standard blue fluorescence filter sets. |
| Cell Permeability | Cell permeable. | Cell permeable. | Both probes can be used for intracellular GSH detection in live cells. |
| Stability | The GSH adduct is stable. The probe itself is light-sensitive and should be protected from light[6][8]. Stock solutions in acetonitrile (B52724) can be stored at 4°C for up to a month[8]. | The GSH adduct is stable[9]. | Proper storage and handling of the probes are crucial to ensure assay accuracy. |
| Sensitivity (Limit of Detection) | LOD of 0.2 µM for a fluorescence HPLC assay[6]. | Data for a comparable fluorescence microplate assay is not readily available for a direct comparison. | Assay sensitivity is dependent on the specific instrumentation and experimental conditions. |
| Quantum Yield of GSH Adduct | Data not readily available. | Data not readily available. | The quantum yield is a critical factor for the brightness of the fluorescent signal. |
Signaling Pathways and Experimental Workflows
Chemical Reaction of Bimanes with Glutathione
The reaction of both monothis compound and monochlorobimane with glutathione involves the nucleophilic attack of the thiolate group of GSH on the electrophilic carbon of the bimane, displacing the halide (bromide or chloride) and forming a stable, fluorescent thioether adduct. This reaction can be spontaneous or catalyzed by glutathione S-transferases (GSTs).
Caption: Reaction of monohalobimanes with GSH.
Experimental Workflow for a Cellular GSH Assay
A typical workflow for measuring intracellular GSH using either mBBr or mCBCl in a microplate format involves cell seeding, treatment, incubation with the fluorescent probe, and fluorescence measurement.
Caption: Cellular GSH assay workflow.
Experimental Protocols
Protocol 1: In Vitro GSH Assay in Cell Lysates/Tissue Homogenates using Monothis compound
This protocol is adapted from a spectrofluorimetric assay method for glutathione and glutathione transferase[10][11][12].
Materials:
-
Monothis compound (mBBr)
-
Glutathione (GSH) standards
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.5-7.4)
-
Cell lysis buffer or tissue homogenization buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mBBr (e.g., 10 mM in acetonitrile). Store protected from light.
-
Prepare a series of GSH standards in phosphate buffer (e.g., 0-100 µM).
-
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates according to your standard protocol.
-
Centrifuge the samples to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
-
Assay Procedure:
-
To each well of the 96-well plate, add 50 µL of sample supernatant or GSH standard.
-
Add 150 µL of phosphate buffer to each well.
-
Initiate the reaction by adding 10 µL of mBBr working solution (e.g., 1 mM in phosphate buffer, freshly diluted from stock). The final mBBr concentration should be in excess of the expected GSH concentration.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~390 nm and emission at ~475 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (no GSH) from all readings.
-
Generate a standard curve by plotting the fluorescence intensity of the GSH standards against their concentrations.
-
Determine the GSH concentration in the samples from the standard curve and normalize to the protein concentration.
-
Protocol 2: Live-Cell Intracellular GSH Assay using Monochlorobimane
This protocol is based on a microplate assay for GSH detection in intact cells[7][13].
Materials:
-
Monochlorobimane (mCBCl)
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells at an appropriate density in a 96-well black, clear-bottom microplate and culture overnight.
-
-
Cell Treatment:
-
Treat cells with experimental compounds as required by your experimental design. Include untreated control wells.
-
-
Probe Loading:
-
Prepare a working solution of mCBCl (e.g., 40 µM) in PBS or HBSS.
-
Remove the culture medium from the wells and wash the cells once with PBS or HBSS.
-
Add 100 µL of the mCBCl working solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 10-60 minutes, protected from light. The optimal incubation time may need to be determined empirically for your cell type[7].
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity directly in the plate using a microplate reader (bottom-reading mode) with excitation at ~394 nm and emission at ~490 nm. Alternatively, visualize the cells using a fluorescence microscope with a DAPI or similar filter set.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing only medium and the probe.
-
Compare the fluorescence intensities of treated and control cells to determine the relative changes in intracellular GSH levels.
-
Conclusion
Both monothis compound and monochlorobimane are valuable tools for the quantification of glutathione. The choice between the two probes will depend on the specific requirements of the experiment.
-
Monochlorobimane (mCBCl) is the preferred probe when specificity for GSH is the primary concern, as its reaction is largely dependent on the presence of glutathione S-transferases. This makes it particularly suitable for endpoint assays in cellular systems with active GSTs.
-
Monothis compound (mBBr) is a more reactive probe that can be used for both enzymatic and non-enzymatic detection of thiols. Its higher reactivity may be advantageous in systems with low GST activity or when a more rapid and total thiol measurement is desired. However, its lower specificity for GSH should be taken into consideration.
For both probes, it is crucial to perform appropriate controls and to optimize assay conditions, such as probe concentration and incubation time, for the specific cell type or sample being investigated. By carefully considering the properties and protocols outlined in this guide, researchers can confidently select and utilize the most appropriate bimane-based probe for their glutathione research.
References
- 1. Monothis compound occupies a distinct xenobiotic substrate site in glutathione S-transferase π - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monochlorobimane fluorometric method to measure tissue glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of monochlorobimane for glutathione measurements in hamster and human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A monothis compound-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of glutathione levels measured using optimized monochlorobimane assay with those from ortho-phthalaldehyde assay in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A simple technique to determine glutathione (GSH) levels and synthesis in ocular tissues as GSH-bimane adduct: application to normal and galactosemic guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spectrofluorimetric assay method for glutathione and glutathione transferase using monothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jbclinpharm.org [jbclinpharm.org]
- 12. Spectrofluorimetric assay method for glutathione and glutathione transferase using monothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity of Bromobimane with Non-Thiol Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromobimane, specifically monothis compound (mBBr), is a widely utilized fluorescent probe prized for its high reactivity and selectivity towards thiol groups. Upon reaction with a thiol, the non-fluorescent this compound molecule forms a stable, highly fluorescent thioether adduct, enabling the sensitive detection and quantification of thiols in various biological contexts.[1][2] This property has made it an invaluable tool in studies of cellular redox status, protein function, and drug metabolism. However, a comprehensive understanding of its potential cross-reactivity with other biological nucleophiles is crucial for the accurate interpretation of experimental data and for the design of highly specific assays.
This guide provides a comparative analysis of the reactivity of this compound with common non-thiol nucleophiles, including primary amines, imidazoles, phenols, and alcohols. It summarizes available quantitative data, details relevant experimental protocols for assessing cross-reactivity, and offers a comparison with other common thiol-reactive probes.
Reactivity Profile: Thiols vs. Non-Thiol Nucleophiles
The high selectivity of this compound for thiols stems from the superior nucleophilicity of the thiolate anion (RS⁻) compared to other biological nucleophiles at physiological pH. The reaction proceeds via a second-order nucleophilic substitution (SN2) mechanism, where the rate is dependent on the concentrations of both this compound and the nucleophile.[3][4]
While direct, comprehensive quantitative data for the reaction of monothis compound with a wide range of non-thiol nucleophiles is sparse in the literature, the general reactivity trend can be inferred from the principles of nucleophilicity and from studies on similar electrophilic probes.
Table 1: Comparison of Second-Order Rate Constants for the Reaction of Monothis compound with Various Nucleophiles
| Nucleophile Functional Group | Representative Molecule | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Relative Reactivity (Thiol = 1) | Notes |
| Thiolate | Glutathione (GS⁻) | ~1.5 x 10³ (at pH 7.4) | 1 | The reaction rate is highly pH-dependent, increasing with pH as the thiol group deprotonates to the more nucleophilic thiolate. |
| Primary Amine | Glycine (α-amino group) | Estimated to be significantly lower than thiols | << 1 | Reactivity is pH-dependent, increasing at pH values above the pKa of the amino group. |
| Imidazole (B134444) | Histidine (imidazole side chain) | Estimated to be significantly lower than thiols | << 1 | The imidazole ring is a moderate nucleophile; reactivity is pH-dependent. |
| Phenol | Tyrosine (phenolic side chain) | Negligible under physiological conditions | <<< 1 | The phenolate (B1203915) anion is a better nucleophile, but its formation requires a higher pH. |
| Alcohol | Serine (hydroxyl side chain) | Negligible under physiological conditions | <<< 1 | Alcohols are generally poor nucleophiles. |
| Water | Water (Hydrolysis) | Very low | <<< 1 | This compound is relatively stable in aqueous solutions at neutral pH but will hydrolyze over time, especially at higher pH. |
Note: The rate constants for non-thiol nucleophiles are largely estimations based on qualitative observations and the known reactivity of similar electrophiles. Direct experimental determination is recommended for specific applications.
Discussion of Cross-Reactivity
Primary Amines (e.g., Lysine (B10760008) Side Chain)
Primary amines, such as the ε-amino group of lysine residues in proteins, are potential sites of cross-reactivity. At physiological pH (~7.4), a significant portion of these amines are protonated and thus non-nucleophilic. However, the small fraction of unprotonated amines can react with this compound. The reaction rate is expected to be substantially lower than that with thiols. While direct kinetic data for this compound is scarce, studies with other electrophiles suggest that the selectivity for thiols over amines is generally high.[5]
Imidazole (e.g., Histidine Side Chain)
The imidazole side chain of histidine can act as a nucleophile. Its reactivity is pH-dependent, with the neutral form being more nucleophilic. While less reactive than thiols, the possibility of histidine modification should be considered, especially in proteins where a specific histidine residue is in a favorable microenvironment that enhances its nucleophilicity.
Phenols and Alcohols (e.g., Tyrosine and Serine Side Chains)
Under typical physiological conditions (pH ~7.4), the hydroxyl groups of tyrosine and serine are poor nucleophiles and are not expected to react significantly with this compound. The reactivity of the phenolic hydroxyl group of tyrosine increases at higher pH values due to the formation of the more nucleophilic phenolate anion, but this is generally outside the range of most biological experiments.
Comparison with Other Thiol-Reactive Probes
Several other classes of reagents are commonly used for thiol modification, each with its own selectivity profile.
Table 2: Qualitative Comparison of Thiol-Reactive Probes
| Probe Class | Primary Target | Common Non-Thiol Cross-Reactivity | Notes |
| Bromobimanes | Thiols | Low potential for reaction with primary amines and imidazoles at physiological pH. | High selectivity for thiols. Reaction leads to a large increase in fluorescence. |
| Maleimides | Thiols | Can react with primary amines, especially at higher pH and concentrations. | Generally very high reactivity towards thiols. |
| Iodoacetamides | Thiols | Can react with primary amines, imidazoles (histidine), and thioethers (methionine). | Generally less reactive than maleimides but can exhibit broader cross-reactivity. |
Experimental Protocols
To accurately assess the cross-reactivity of this compound for a specific application, it is essential to perform control experiments. Below are detailed protocols for quantifying the reactivity of this compound with a model thiol and a model non-thiol nucleophile.
Protocol 1: Determination of the Second-Order Rate Constant for the Reaction of Monothis compound with a Thiol (e.g., N-acetylcysteine)
Objective: To quantify the rate of reaction between mBBr and a model thiol.
Materials:
-
Monothis compound (mBBr) stock solution (e.g., 10 mM in acetonitrile)
-
N-acetylcysteine (NAC) stock solution (e.g., 100 mM in reaction buffer)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.4)
-
Fluorescence spectrophotometer or plate reader with excitation at ~390 nm and emission detection at ~478 nm.
Procedure:
-
Reaction Setup: In a cuvette or a well of a microplate, prepare a reaction mixture containing the reaction buffer and NAC at a final concentration significantly higher than mBBr (e.g., 1 mM NAC).
-
Initiate Reaction: Rapidly add a small volume of the mBBr stock solution to the reaction mixture to achieve a final concentration in the low micromolar range (e.g., 10 µM).
-
Kinetic Measurement: Immediately start monitoring the increase in fluorescence intensity over time at 478 nm (excitation at 390 nm). Record data at regular intervals (e.g., every 15 seconds) for a sufficient duration to observe the reaction approaching completion.
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
Under pseudo-first-order conditions ([NAC] >> [mBBr]), the reaction will follow first-order kinetics with respect to mBBr. Fit the data to a single exponential equation: F(t) = F_max * (1 - exp(-k_obs * t)) where F(t) is the fluorescence at time t, F_max is the maximum fluorescence, and k_obs is the observed pseudo-first-order rate constant.
-
The second-order rate constant (k₂) is then calculated as: k₂ = k_obs / [NAC]
-
Protocol 2: Assessment of Cross-Reactivity with a Primary Amine (e.g., N-acetyl-lysine)
Objective: To qualitatively and quantitatively assess the reaction of mBBr with a model primary amine.
Materials:
-
Monothis compound (mBBr) stock solution (e.g., 10 mM in acetonitrile)
-
N-acetyl-lysine stock solution (e.g., 1 M in reaction buffer)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 8.5 - a slightly higher pH is used to increase the concentration of the unprotonated amine)
-
Fluorescence spectrophotometer or plate reader
-
HPLC system with a fluorescence detector
-
Mass spectrometer (optional, for product confirmation)
Procedure:
-
Reaction for Kinetic Analysis (Fluorescence):
-
Follow the same procedure as in Protocol 1, but replace NAC with N-acetyl-lysine at a high concentration (e.g., 100 mM).
-
Monitor for any increase in fluorescence over an extended period (e.g., several hours to days) to detect a much slower reaction. If a reaction is observed, calculate the second-order rate constant as described above.
-
-
Reaction for Product Analysis (HPLC and Mass Spectrometry):
-
Prepare a reaction mixture with higher concentrations of both mBBr (e.g., 1 mM) and N-acetyl-lysine (e.g., 10 mM) in the reaction buffer (pH 8.5).
-
Incubate the reaction mixture for an extended period (e.g., 24-48 hours) at room temperature, protected from light.
-
Analyze the reaction mixture by reverse-phase HPLC with fluorescence detection. Look for the appearance of new fluorescent peaks that are not present in control reactions (mBBr alone, N-acetyl-lysine alone).
-
If a new peak is observed, collect the fraction and analyze it by mass spectrometry to confirm the formation of the N-acetyl-lysine-bimane adduct.
-
Visualizations
Reaction Signaling Pathway
Caption: Reaction pathways of this compound with thiol and non-thiol nucleophiles.
Experimental Workflow for Assessing Cross-Reactivity
Caption: Workflow for determining the cross-reactivity of this compound.
Conclusion
Monothis compound remains a highly selective and valuable tool for the fluorescent labeling of thiols. While the potential for cross-reactivity with other biological nucleophiles, particularly primary amines and imidazoles, exists, the rates of these reactions are significantly lower than the reaction with thiols under physiological conditions. For applications requiring the highest degree of certainty, it is imperative that researchers perform appropriate control experiments, as outlined in this guide, to quantify the extent of any potential non-specific labeling within their specific experimental system. A thorough understanding of the reactivity profile of this compound will ultimately lead to more accurate and reliable experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic investigations reveal that dithis compound extrudes sulfur from biological sulfhydryl sources other than hydrogen sulfide - Chemical Science (RSC Publishing) DOI:10.1039/C4SC01875C [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Beyond cysteine: exploring lysine- and histidine-targeted covalent inhibitors [escholarship.org]
A Head-to-Head Comparison: Bromobimane vs. Ellman's Reagent for Total Thiol Quantification
For researchers, scientists, and drug development professionals, the accurate measurement of total thiol content is crucial for understanding cellular redox states, protein functionality, and drug efficacy. This guide provides an objective comparison of two widely used thiol quantification methods: the fluorescent bromobimane assay and the colorimetric Ellman's reagent assay. We present a summary of their performance, detailed experimental protocols, and a discussion of their respective advantages and limitations to assist in selecting the optimal method for your research needs.
The quantification of sulfhydryl groups (-SH) is a fundamental aspect of various biological and pharmaceutical research areas. Two of the most common reagents employed for this purpose are this compound and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. While both effectively quantify thiols, they operate on different principles, leading to significant differences in sensitivity, specificity, and experimental workflow.
Principles of Detection
This compound: A Fluorescent Approach
Monothis compound (mBBr) is a non-fluorescent molecule that becomes highly fluorescent upon reaction with a thiol group. The reaction is a nucleophilic substitution where the thiol attacks the bromomethyl group of this compound, displacing the bromide ion and forming a stable, fluorescent thioether adduct.[1] This fluorescence can be measured to quantify the amount of thiol present in the sample. The requirement for a fluorescence plate reader or an HPLC with a fluorescence detector makes it a highly sensitive technique.[2]
Caption: Reaction of this compound with a thiol group.
Ellman's Reagent: A Colorimetric Method
Ellman's reagent (DTNB) is a symmetrical disulfide that reacts with free thiol groups in a thiol-disulfide exchange reaction.[3] This reaction produces a mixed disulfide and one molecule of 2-nitro-5-thiobenzoate (TNB²⁻), which is a yellow-colored product with a strong absorbance at 412 nm.[4] The intensity of the yellow color is directly proportional to the concentration of thiols in the sample and can be quantified using a standard spectrophotometer or microplate reader.[4]
Caption: Reaction of Ellman's reagent with a thiol group.
Performance Comparison
The choice between this compound and Ellman's reagent often depends on the specific requirements of the experiment, such as the expected thiol concentration, the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of each method.
| Feature | This compound with HPLC | Ellman's Reagent (DTNB) |
| Principle | Fluorometric | Colorimetric |
| Detection Method | Fluorescence (Ex: ~390 nm, Em: ~475 nm)[2] | Absorbance (412 nm)[4] |
| Sensitivity | High (picomole to nanomolar range)[5] | Moderate (micromolar range)[6] |
| Limit of Detection (LOD) | ~0.1 pmol[7], ~2.0 nM[5] | ~0.2 - 3 µM[6][8] |
| Dynamic Range | Wide, dependent on HPLC conditions and detector settings. For specific thiols, linear ranges have been reported from nmol/mL to mg/mL.[9] | ~1 - 100 µM[6] |
| Specificity | Highly specific for thiols, especially when coupled with HPLC for separation of different thiol species.[2] | Reacts with accessible free thiols. Can be prone to interference from other reducing agents.[2] |
| Throughput | Low to medium, limited by HPLC run time.[2] | High, suitable for 96-well plate format.[2] |
| Instrumentation | HPLC with fluorescence detector.[2] | Spectrophotometer or microplate reader.[2] |
| Key Advantages | High sensitivity and specificity; allows for the quantification of individual thiol species.[2] | Simple, rapid, and cost-effective.[2] |
| Key Disadvantages | Requires specialized equipment (HPLC); lower throughput.[2] | Lower sensitivity; potential for interference from other nucleophiles and turbidity.[2] |
Experimental Protocols
Quantification of Total Thiols using this compound with HPLC
This protocol outlines a general procedure for the derivatization of thiols with monothis compound followed by HPLC analysis.
Materials:
-
Monothis compound (mBBr) solution (e.g., 10 mM in a suitable organic solvent like acetonitrile (B52724) or DMSO, protected from light)
-
Sample containing thiols
-
Thiol standards (e.g., glutathione, cysteine)
-
Reaction buffer (e.g., 50 mM HEPES, pH 8.0)[7]
-
Quenching solution (e.g., methanesulfonic acid)[7]
-
HPLC system with a C18 reversed-phase column and a fluorescence detector
Procedure:
-
Sample and Standard Preparation: Prepare samples and a series of thiol standards in the reaction buffer.
-
Derivatization: In a microcentrifuge tube, mix the sample or standard with the reaction buffer. Add the mBBr solution to a final concentration of 1-2 mM in excess of the expected thiol concentration.[10]
-
Incubation: Incubate the mixture in the dark at room temperature for approximately 10-15 minutes. The reaction is generally rapid.[2]
-
Quenching: Stop the reaction by adding the quenching solution to lower the pH.[7]
-
Centrifugation: Centrifuge the samples to pellet any precipitate.
-
HPLC Analysis: Inject the supernatant onto the HPLC system.
-
Detection: Separate the mBBr-derivatized thiols using a suitable gradient of mobile phases. Detect the fluorescently labeled thiols using a fluorescence detector with excitation at approximately 390 nm and emission at approximately 475 nm.[2]
-
Quantification: Determine the concentration of thiols in the sample by comparing the peak areas to the standard curve generated from the thiol standards.
Quantification of Total Thiols using Ellman's Reagent
This protocol is a standard method for determining total thiol concentration using a spectrophotometer or microplate reader.
Materials:
-
Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in reaction buffer)[4]
-
Sample containing thiols
-
Thiol standards (e.g., cysteine, glutathione)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA)[4]
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of a known thiol standard (e.g., cysteine) in the reaction buffer.
-
Sample Preparation: Prepare the unknown samples in the reaction buffer.
-
Reaction Setup:
-
For Microplate Reader: To each well of a 96-well plate, add a specific volume of the standard or sample.
-
For Spectrophotometer: In a cuvette, mix a specific volume of the standard or sample with the reaction buffer.
-
-
Initiate Reaction: Add the DTNB solution to each well or cuvette.
-
Incubation: Incubate the reaction mixture at room temperature for 5-15 minutes.[2]
-
Measurement: Measure the absorbance at 412 nm using a microplate reader or spectrophotometer.
-
Data Analysis: Subtract the absorbance of a blank (reaction buffer with DTNB) from the absorbance of the standards and samples. Plot the absorbance of the standards versus their concentrations to generate a standard curve. Determine the thiol concentration in the unknown samples by interpolating their absorbance values on the standard curve.
Conclusion: Making the Right Choice
Both this compound and Ellman's reagent are valuable tools for the quantification of total thiols. The selection of the most appropriate method hinges on the specific experimental requirements.
-
Ellman's reagent is the ideal choice for routine, high-throughput applications where simplicity, speed, and cost-effectiveness are paramount, and when the expected thiol concentrations are in the micromolar range. Its major drawback is the lower sensitivity and potential for interference.
-
This compound, particularly when coupled with HPLC, offers superior sensitivity and specificity, making it the preferred method for samples with low thiol concentrations or when the quantification of individual thiol species is necessary. However, this method requires more specialized equipment and has a lower throughput.
By carefully considering the factors outlined in this guide, researchers can confidently select the most suitable reagent to obtain accurate and reliable thiol quantification data for their studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Mechanistic investigations reveal that dithis compound extrudes sulfur from biological sulfhydryl sources other than hydrogen sulfide - Chemical Science (RSC Publishing) DOI:10.1039/C4SC01875C [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monothis compound [mdpi.com]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
A Comparative Guide to Thiol Quantification: Unveiling the Strengths of the Monobromobimane Spectrofluorimetric Assay
For researchers, scientists, and drug development professionals engaged in cellular biochemistry and oxidative stress analysis, the accurate quantification of low-molecular-weight thiols like glutathione (B108866) (GSH) is paramount. This guide provides a comprehensive validation of the spectrofluorimetric assay using monobromobimane (MBB) and compares its performance against the widely used Ellman's reagent (DTNB) method. The experimental data and detailed protocols herein support the superior sensitivity and reliability of the MBB assay for thiol quantification in biological samples.
The MBB assay leverages the reaction of the essentially non-fluorescent monothis compound with the sulfhydryl group of thiols to produce a highly fluorescent adduct.[1][2] This reaction forms the basis of a sensitive detection method. The resulting fluorescence intensity is directly proportional to the thiol concentration, allowing for precise quantification.
Performance Comparison: Monothis compound vs. Ellman's Reagent
The selection of an appropriate thiol quantification assay is critical for obtaining reliable experimental results. Below is a comparative summary of the monothis compound assay and the classic colorimetric method using Ellman's reagent.
| Feature | Monothis compound (MBB) Assay | Ellman's Reagent (DTNB) Assay |
| Principle | Fluorometric | Colorimetric |
| Detection Wavelength | Excitation: ~380-390 nm, Emission: ~475-492 nm[3][4][5] | Absorbance: 412 nm[6][7] |
| Sensitivity | High (up to 400 times more sensitive than Ellman's reagent)[1] | Moderate |
| Limit of Detection (LOD) | As low as 0.5 µM for H2S species[5] | Typically in the low micromolar range |
| Linearity Range | Wide linear range, e.g., 1.16–35 nmol/mL for glutathione[4] | Dependent on path length and spectrophotometer |
| Reaction pH | Optimal around pH 6.5-8.0[3][8] | Slightly alkaline, typically pH 8.0[7] |
| Interference | Less susceptible to interference[2] | Can be affected by turbidity and other absorbing compounds at 412 nm |
| Stability of Product | Thiol-bimane adducts are stable, especially at acidic pH[2] | The colored product (TNB) is stable |
| Instrumentation | Spectrofluorometer or HPLC with fluorescence detector | Spectrophotometer |
Experimental Protocols
Detailed methodologies for both the monothis compound spectrofluorimetric assay and the Ellman's reagent assay are provided below to facilitate experimental replication and validation.
Monothis compound Spectrofluorimetric Assay Protocol
This protocol is adapted from established methods for the quantification of glutathione.[8][9]
Materials:
-
Monothis compound (MBB)
-
Reduced Glutathione (GSH) standard
-
Phosphate (B84403) buffer (pH 6.5)
-
Acetonitrile (HPLC grade)
-
Disodium ethylenediaminetetraacetic acid (EDTA)
-
Biological sample (e.g., liver cytosol)
-
Spectrofluorometer and cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the GSH stock solution in phosphate buffer to obtain final concentrations ranging from 0 to 260 µM.[8]
-
In a cuvette, mix varying amounts of the GSH dilutions with 150 µl of the MBB stock solution (final concentration 50 µM) in a final volume of 3.0 ml with phosphate buffer.[8]
-
-
Sample Preparation and Measurement:
-
For determining GSH content in a biological sample, add a small volume (e.g., 10 µl) of the sample (e.g., liver cytosol fraction) to a cuvette containing 30 µl of MBB stock solution (final concentration 10 µM) in 3.0 ml of phosphate buffer at pH 6.5 and 25°C.[8][9]
-
A blank cuvette should be prepared using distilled water instead of the sample.[8]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Plot the fluorescence intensity against the known GSH concentrations to generate a standard curve.
-
Determine the GSH concentration in the biological samples by interpolating their fluorescence readings from the standard curve.
-
Ellman's Reagent (DTNB) Assay Protocol
This protocol provides a standard procedure for quantifying free sulfhydryl groups.[6][7]
Materials:
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Cysteine hydrochloride monohydrate or reduced Glutathione (GSH) for standard curve
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Spectrophotometer and cuvettes
Procedure:
-
Preparation of Reagents:
-
Standard Curve Preparation:
-
Reaction and Measurement:
-
Data Analysis:
-
Plot the absorbance values of the standards against their respective concentrations to generate a standard curve.
-
Determine the concentration of free sulfhydryls in the samples from this curve.
-
Visualizing the Assay Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in both the monothis compound and Ellman's reagent assays.
The Underlying Chemistry
The chemical reactions that form the basis of these assays are distinct, leading to their different detection modalities.
References
- 1. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. A monothis compound-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cris.unibo.it [cris.unibo.it]
- 6. bmglabtech.com [bmglabtech.com]
- 7. broadpharm.com [broadpharm.com]
- 8. jbclinpharm.org [jbclinpharm.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Cysteine-Specific Probes: Bromobimane vs. Alternatives
For researchers, scientists, and drug development professionals, the selective labeling of cysteine residues is a cornerstone of protein analysis, enabling the study of protein structure, function, and drug interactions. This guide provides a comprehensive comparison of bromobimane and its primary alternatives—maleimides and iodoacetamides—for specific cysteine modification, supported by experimental data and detailed protocols to inform probe selection and application.
The unique nucleophilicity of the cysteine thiol group makes it a prime target for covalent labeling with fluorescent probes. An ideal probe offers high specificity, rapid reaction kinetics, and robust fluorescence for sensitive detection. Here, we evaluate the performance of monothis compound (mBBr) against the two most common classes of cysteine-reactive probes: maleimides and iodoacetamides.
Quantitative Performance Comparison
The choice of a fluorescent probe is often governed by its reactivity and specificity towards the target residue. The following table summarizes the key performance metrics for this compound, maleimides, and iodoacetamides.
| Feature | Monothis compound (mBBr) | Maleimides | Iodoacetamides (IAA) |
| Primary Target | Cysteine | Cysteine | Cysteine |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Michael Addition | Nucleophilic Substitution (SN2) |
| Optimal pH | ~9.5[1] | 6.5 - 7.5[2][3] | 7.5 - 8.5 |
| Reaction Rate with Cysteine | Fast | Fast (100-1000 M-1s-1)[3] | Fast |
| Specificity for Cysteine | High, but potential for non-covalent binding at high concentrations. | Very High; minimal reaction with methionine, histidine, or tyrosine at optimal pH.[2][4] | High, but can exhibit off-target reactions with lysine, histidine, and methionine at higher pH and longer reaction times.[3][4] |
| Common Side Reactions | Physical entrapment of fluorescent products at high concentrations. | Hydrolysis at pH > 8.0; reaction with primary amines at pH > 8.5.[2][3] | Alkylation of Lys, His, Met, Asp, Glu, and N-terminus.[1] |
Delving Deeper: Reaction Mechanisms and Specificity
The specificity of a probe is intimately linked to its reaction mechanism and the conditions under which it is used.
Monothis compound (mBBr) is a lipophilic, essentially non-fluorescent molecule that readily crosses cell membranes. Upon reaction with thiols, such as the sulfhydryl group of cysteine, it forms a stable, highly fluorescent thioether adduct. The reaction is a nucleophilic substitution, and its efficiency is pH-dependent, with optimal reactivity observed at a pH of around 9.5.[1] While generally specific for thiols, at high concentrations, there is a possibility of non-covalent binding or physical entrapment of the fluorescent product within proteins.
Maleimides react with cysteine thiols via a Michael addition, forming a stable thioether bond. This reaction is highly specific for sulfhydryl groups within a pH range of 6.5 to 7.5.[2][3] At pH values above 8.5, the reactivity towards primary amines, such as the side chain of lysine, increases, and the maleimide (B117702) group itself is more susceptible to hydrolysis, rendering it non-reactive.[2][3] Notably, maleimides do not show significant reactivity towards methionine, histidine, or tyrosine, making them a highly selective choice for cysteine modification under controlled pH conditions.[2][4]
Iodoacetamides (IAA) are classic alkylating agents that react with cysteine thiols through an SN2 nucleophilic substitution, forming a stable thioether linkage. While highly effective for cysteine labeling, iodoacetamides are known to be less specific than maleimides.[4] They can exhibit off-target reactions with other nucleophilic amino acid side chains, including those of histidine, methionine, and lysine, particularly at alkaline pH and with prolonged incubation times.[3][4]
Experimental Protocols
To aid in the practical application of these probes, detailed methodologies for assessing their specificity are provided below.
Protocol for Assessing Probe Specificity by Mass Spectrometry
This protocol outlines a general procedure to quantitatively compare the specificity of this compound, a maleimide-based probe, and an iodoacetamide-based probe for cysteine residues over other nucleophilic amino acids.
1. Reagents and Materials:
-
Model protein with a known number of cysteine, lysine, histidine, and methionine residues (e.g., Bovine Serum Albumin)
-
Monothis compound (mBBr)
-
Fluorescent maleimide probe (e.g., N-(1-pyrenyl)maleimide)
-
Fluorescent iodoacetamide (B48618) probe (e.g., 5-iodoacetamidofluorescein)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Quenching solution (e.g., 100 mM DTT)
-
Dithiothreitol (DTT)
-
Iodoacetamide (for blocking free thiols post-reaction)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
2. Experimental Procedure:
-
Protein Preparation: Dissolve the model protein in the reaction buffer to a final concentration of 1 mg/mL.
-
Probe Reaction:
-
Divide the protein solution into four tubes. One will serve as a negative control (no probe).
-
To the other three tubes, add a 10-fold molar excess of mBBr, the maleimide probe, or the iodoacetamide probe, respectively.
-
Incubate the reactions for 1 hour at room temperature in the dark.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10 mM.
-
Reduction and Alkylation:
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 56°C.
-
Alkylate any remaining free thiols by adding iodoacetamide to a final concentration of 55 mM and incubating for 20 minutes at room temperature in the dark.
-
-
Proteolytic Digestion:
-
Dilute the urea concentration to less than 2 M with 50 mM ammonium (B1175870) bicarbonate.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1% and desalt the peptides using a C18 spin column.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS to identify and quantify the modifications on cysteine, lysine, histidine, and methionine residues.
3. Data Analysis:
-
Search the MS/MS data against the protein sequence using a database search engine (e.g., MaxQuant, Proteome Discoverer).
-
Specify the expected mass shifts for each probe on cysteine and potential off-target amino acids.
-
Quantify the relative abundance of modified peptides for each probe to determine the extent of on-target (cysteine) and off-target labeling.
Visualizing the Chemistry and Workflow
To further clarify the processes described, the following diagrams illustrate the chemical reaction of this compound with cysteine and the general workflow for assessing probe specificity.
Conclusion
The selection of a fluorescent probe for cysteine labeling is a critical decision that depends on the specific experimental goals and the biological context.
-
Monothis compound is a reliable choice for labeling thiols and is particularly useful for live-cell imaging due to its membrane permeability. However, careful optimization of concentration is necessary to avoid non-specific interactions.
-
Maleimides offer the highest specificity for cysteine residues, especially when the reaction pH is maintained between 6.5 and 7.5.[2][3] This makes them the preferred choice for applications requiring minimal off-target labeling.
-
Iodoacetamides are effective cysteine labeling reagents but exhibit a higher propensity for side reactions with other nucleophilic amino acids.[3][4] Their use may be suitable when absolute specificity is not the primary concern, or when reaction conditions can be carefully controlled to minimize off-target modifications.
By understanding the distinct reactivity profiles and adhering to optimized experimental protocols, researchers can confidently select the most appropriate probe to achieve their desired labeling outcomes and generate high-quality, reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
A Comparative Guide to Bromobimane and Dibromobimane for Sulfide Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of hydrogen sulfide (B99878) (H₂S), a critical signaling molecule in various physiological and pathological processes, is paramount in biomedical research. This guide provides a comprehensive comparison of two widely used fluorescent probes for sulfide detection: monobromobimane (mBBr) and dithis compound (B43652) (dBBr). This analysis, supported by experimental data, aims to assist researchers in selecting the appropriate tool for their specific experimental needs.
Overview of Reaction Mechanisms
Both this compound and dithis compound react with hydrogen sulfide to form fluorescent products that can be quantified.
-
Monothis compound (mBBr): Reacts with H₂S in a two-step process. The initial reaction forms a thiol intermediate, which then reacts with a second molecule of mBBr to yield the stable and fluorescent sulfide dibimane (SdB) .[1][2] This reaction requires two equivalents of mBBr for each molecule of sulfide.
-
Dithis compound (dBBr): Possesses two reactive bromide groups on a single bimane core. It reacts with H₂S in a more direct, intramolecular fashion to form the highly fluorescent bimane thioether (BTE) .[3][4] This 1:1 stoichiometry can lead to faster reaction kinetics.[3][4][5][6][7]
Quantitative Performance Comparison
The selection of a fluorescent probe is often dictated by its performance characteristics. The following table summarizes the key quantitative parameters of mBBr and dBBr for sulfide detection.
| Parameter | Monothis compound (mBBr) | Dithis compound (dBBr) | Reference |
| Fluorescent Product | Sulfide dibimane (SdB) | Bimane thioether (BTE) | [3][4] |
| Excitation Wavelength (λex) | ~390 nm | ~390 nm | [1][8] |
| Emission Wavelength (λem) | ~475 nm | ~475 nm | [1][8] |
| Quantum Yield (Φ) | 8.3% | 62% | [3][4] |
| Limit of Detection (LOD) | 2 nM | 0.6 pM | [3][4][5][9][10] |
| Reaction Stoichiometry (Probe:Sulfide) | 2:1 | 1:1 | [3] |
| Reaction Rate with Sulfide | Slower | Significantly faster | [3][4][5][6][7] |
| Specificity for Sulfide | High | Lower (reacts with other thiols) | [3][4][5] |
Key Advantages and Disadvantages
Monothis compound (mBBr):
-
Advantages:
-
High Specificity: Exhibits minimal reactivity with other endogenous thiols such as glutathione (B108866) (GSH), making it a more reliable choice for complex biological samples.[4] Under identical conditions, the mBBr method was found to extrude less than 0.01% of sulfur from GSH.[4]
-
Well-Established Methodology: The HPLC-based detection method for SdB is well-documented and widely used.[1][2][9][11][12][13]
-
-
Disadvantages:
-
Slower Reaction Kinetics: The two-step reaction mechanism results in a slower formation of the fluorescent product compared to dBBr.[3][4][5][6][7] The first-order rate constant for the reaction with hydrosulfide (B80085) has been reported as approximately 0.01 s⁻¹.[1]
-
Lower Sensitivity: The lower quantum yield of SdB contributes to a higher limit of detection compared to the dBBr method.[3][4][5][9][10]
-
Dithis compound (dBBr):
-
Advantages:
-
High Sensitivity: The resulting BTE product has a significantly higher quantum yield, leading to an exceptionally low limit of detection.[3][4][5] The brightness of BTE is over four times that of SdB.[3]
-
Faster Reaction Kinetics: The intramolecular reaction mechanism allows for a much faster trapping of sulfide.[3][4][5][6][7]
-
-
Disadvantages:
-
Lack of Specificity: This is the most significant drawback of dBBr. It can react with and extract sulfur from other biological sulfhydryl-containing molecules, such as thiols with α- or β-hydrogens, leading to an overestimation of sulfide concentrations.[3][4][5][6] For instance, after a 30-minute incubation, dBBr was found to extract approximately 7.0% of the sulfur from GSH.[4] This makes it unsuitable for use in biological samples where other thiols are present in significant concentrations.[3][4][5]
-
Experimental Protocols
Sulfide Detection using Monothis compound (mBBr) with RP-HPLC
This protocol is adapted from established methods for the quantification of sulfide in biological samples.[2][9]
1. Sample Preparation and Derivatization:
-
All steps should be performed in a low-oxygen environment (e.g., a hypoxic chamber with 1% O₂) to prevent sulfide oxidation.[9] Samples and reagents should be protected from light.[9]
-
To 30 µL of the sample, add 70 µL of 100 mM Tris-HCl buffer (pH 9.5, containing 0.1 mM DTPA).
-
Add 50 µL of 10 mM mBBr (dissolved in deoxygenated acetonitrile).
-
Incubate for 30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of 200 mM 5-sulfosalicylic acid.
-
Centrifuge the mixture to pellet any precipitate. The supernatant is ready for HPLC analysis.
2. RP-HPLC with Fluorescence Detection:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]
-
Fluorescence Detector: Set to excitation at 390 nm and emission at 475 nm.[1][9]
-
Mobile Phase: A gradient of solvent A (water with 0.1% TFA) and solvent B (acetonitrile with 0.1% TFA).[9]
-
Injection Volume: 10 µL.[9]
-
Quantification: The concentration of SdB is determined by comparing the peak area to a standard curve prepared with known concentrations of sulfide.
Signaling Pathway and Workflow Diagrams
Caption: Reaction mechanisms of mBBr and dBBr with sulfide.
Caption: Experimental workflow for sulfide detection using mBBr-HPLC.
Conclusion and Recommendations
The choice between monothis compound and dithis compound for sulfide detection is highly dependent on the experimental context.
-
For applications requiring high specificity and reliable quantification of sulfide in complex biological matrices such as cell lysates, plasma, or tissue homogenates, monothis compound (mBBr) is the recommended probe . Its minimal cross-reactivity with other thiols ensures that the measured fluorescence is a true representation of the sulfide concentration.
-
For in vitro assays or samples where sulfide is the predominant thiol and maximum sensitivity is required, dithis compound (dBBr) may be considered . Its superior brightness and rapid reaction kinetics allow for the detection of picomolar concentrations of sulfide. However, researchers must be cautious of its potential for interference from other sulfhydryl-containing compounds and should perform appropriate control experiments to validate their results.
References
- 1. A monothis compound-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen sulfide measurement using sulfide dibimane: critical evaluation with electrospray ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Mechanistic investigations reveal that dithis compound extrudes sulfur from biological sulfhydryl sources other than hydrogen sulfide - Chemical Science (RSC Publishing) DOI:10.1039/C4SC01875C [pubs.rsc.org]
- 6. Mechanistic investigations reveal that dithis compound extrudes sulfur from biological sulfhydryl sources other than hydrogen sulfide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Mechanistic investigations reveal that dithis compound extrudes sulfur from biological sulfhydryl sources other than hydrogen sulfide†Electronic supplementary information (ESI) available: Experimental details, pH stability data for BTE, NMR spectra. See DOI: 10.1039/c4sc01875cClick here for additional data file - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of H2S in vivo and in vitro by the monothis compound method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.aston.ac.uk [research.aston.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of a Monothis compound (MBB) Derivatization and RP-HPLC-FLD Detection Method for Sulfur Species Measurement in Human Serum after Sulfur Inhalation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A monothis compound-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
quantitative analysis of protein labeling with monobromobimane
A Comparative Guide to Quantitative Protein Labeling with Monobromobimane
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of protein thiols, the choice of a labeling reagent is critical for achieving accurate and reproducible results. This guide provides an objective comparison of monothis compound (mBBr) with other common thiol-reactive probes, supported by experimental data and detailed protocols.
Introduction to Thiol-Reactive Probes
Thiol-reactive fluorescent probes are essential tools for labeling cysteine residues in proteins, enabling the study of protein structure, function, and redox status. Monothis compound (mBBr) is a widely used reagent that becomes fluorescent upon reaction with thiols.[1][2] Its primary alternatives include maleimides and iodoacetamides, each with distinct reactivity and spectral properties.
Performance Comparison of Thiol-Reactive Probes
The selection of an appropriate thiol-reactive probe depends on several factors, including its spectroscopic properties, reactivity, and the stability of the resulting conjugate.
Spectroscopic Properties
The following table summarizes the key spectroscopic properties of mBBr and a selection of popular alternative thiol-reactive fluorescent probes.
| Probe Family | Specific Probe Example | Reactive Group | Excitation (λex, nm) | Emission (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Bimane | Monothis compound (mBBr) | Bromoalkyl | ~394 | ~490 | ~5,000 | ~0.1-0.3 |
| Coumarin | 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) | Maleimide (B117702) | ~386 | ~470 | ~35,000 | ~0.4 (in ethanol) |
| Fluorescein (B123965) | Fluorescein-5-Maleimide | Maleimide | 492 | 517 | ~83,000 | ~0.92 (in 0.1 M NaOH) |
| Alexa Fluor™ | Alexa Fluor™ 488 C₅ Maleimide | Maleimide | 494 | 519 | ~71,000 | 0.62 |
| BODIPY™ | BODIPY™ FL IA | Iodoacetamide (B48618) | 503 | 512 | ~80,000 | 0.97 |
Reactivity and Selectivity
-
Monothis compound (mBBr) is a cell-permeable, thiol-reactive fluorogenic probe that reacts rapidly with available thiol groups at physiological pH to generate a stable fluorescent signal.[3] It is essentially non-fluorescent until it reacts with a thiol, which is advantageous for reducing background fluorescence.[1]
-
Maleimides react with thiols at a near-neutral pH (6.5-7.5) to form stable thioether bonds.[4] They are generally more thiol-selective than iodoacetamides and do not typically react with histidine or methionine at this pH range.
-
Iodoacetamides are also highly reactive towards thiols but can exhibit some off-target reactivity with other amino acid residues like histidine and methionine, especially at higher pH.
Stability of Conjugates
The stability of the bond formed between the probe and the protein is crucial for the reliability of quantitative studies. The thioether bond formed by maleimides can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione. Some newer maleimide-based linkers have been developed to improve stability. The stability of the mBBr-thiol adduct is generally considered high, and it is stable in an acidic environment for at least 15 hours.[5]
Experimental Protocols
Detailed methodologies for protein labeling are essential for reproducible quantitative analysis. Below are representative protocols for mBBr and two common alternatives.
Protocol 1: Protein Labeling with Monothis compound (mBBr)
This protocol is adapted from methodologies for the quantitative analysis of protein thiols.[2][3][6]
1. Materials and Reagents:
-
Purified protein in a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)
-
Monothis compound (mBBr)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
L-cysteine (for quenching)
-
Reducing agent (e.g., TCEP or DTT) (optional, for reducing disulfide bonds)
-
Desalting column (e.g., PD-10) or dialysis equipment
2. Procedure:
-
Protein Preparation:
-
If necessary, reduce disulfide bonds by incubating the protein with a 10-fold molar excess of TCEP or DTT for 30 minutes at room temperature.
-
Remove the reducing agent using a desalting column or dialysis.
-
Adjust the protein concentration to ~2.0 mg/mL in the labeling buffer.
-
-
Labeling Reaction:
-
Prepare a fresh 100 mM stock solution of mBBr in DMSO.
-
Add the mBBr stock solution to the protein solution at a 10-fold molar excess.
-
Incubate the reaction for 1 hour at room temperature in the dark.
-
-
Quenching and Purification:
-
Quench the reaction by adding L-cysteine to a final concentration of 100 mM.
-
Remove unreacted mBBr and quenching agent using a desalting column or dialysis.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the labeled protein at 280 nm and the mBBr adduct at ~394 nm.
-
Calculate the protein concentration and the concentration of the bound mBBr.
-
The DOL is the molar ratio of mBBr to protein. A typical labeling efficiency is in the range of 80-85%.[2]
-
Protocol 2: Protein Labeling with Fluorescein-5-Maleimide
This protocol is a general procedure for labeling proteins with maleimide-based probes.
1. Materials and Reagents:
-
Purified protein in a suitable buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Fluorescein-5-Maleimide
-
DMSO or DMF
-
Reducing agent (e.g., TCEP or DTT) (optional)
-
Desalting column or dialysis equipment
2. Procedure:
-
Protein Preparation:
-
As in the mBBr protocol, reduce disulfide bonds if necessary and remove the reducing agent.
-
Ensure the protein is in a sulfhydryl-free buffer at pH 6.5-7.5.
-
-
Labeling Reaction:
-
Prepare a 10 mM stock solution of Fluorescein-5-Maleimide in DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution while gently stirring.
-
Incubate for 2 hours at room temperature or overnight at 4°C in the dark.
-
-
Purification:
-
Remove unreacted maleimide using a desalting column or dialysis.
-
-
Determination of DOL:
-
Measure the absorbance of the labeled protein at 280 nm and for fluorescein at ~494 nm.
-
Calculate the DOL as described for mBBr.
-
Protocol 3: Protein Labeling with an Iodoacetamide Probe (BODIPY™ FL IA)
This protocol outlines the general steps for using iodoacetamide-based probes.
1. Materials and Reagents:
-
Purified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
BODIPY™ FL IA
-
DMSO or DMF
-
Reducing agent (e.g., TCEP or DTT) (optional)
-
Desalting column or dialysis equipment
2. Procedure:
-
Protein Preparation:
-
Similar to the other protocols, pretreat the protein with a reducing agent if needed and subsequently remove it.
-
-
Labeling Reaction:
-
Prepare a 10 mM stock solution of the iodoacetamide probe in DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the probe to the protein solution.
-
Incubate for 2 hours at room temperature in the dark. The reaction can be slower than with maleimides.
-
-
Purification:
-
Separate the labeled protein from the unreacted probe via a desalting column or dialysis.
-
-
Determination of DOL:
-
Measure the absorbance of the labeled protein at 280 nm and for the BODIPY™ FL dye at ~503 nm.
-
Calculate the DOL.
-
Visualization of Experimental Workflows
The following diagrams illustrate the key steps in the quantitative analysis of protein labeling with thiol-reactive probes.
Caption: General workflow for quantitative protein labeling.
Caption: Reaction mechanisms of common thiol-reactive probes.
Conclusion
Monothis compound is a valuable tool for the quantitative analysis of protein thiols, offering the advantage of being fluorogenic and forming stable conjugates. However, for applications requiring higher fluorescence quantum yields and molar extinction coefficients, alternative probes such as fluorescein or Alexa Fluor™ maleimides may be more suitable. The choice of the optimal probe will ultimately depend on the specific experimental requirements, including the desired spectral properties, the pH of the reaction, and the required stability of the labeled protein. The detailed protocols and comparative data presented in this guide provide a solid foundation for making an informed decision for your research needs.
References
- 1. A monothis compound-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-directed labeling of β-arrestin with monothis compound for measuring their interaction with G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-directed labeling of β-arrestin with monothis compound for measuring their interaction with G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. mdpi.com [mdpi.com]
- 6. Methodologies for the application of monothis compound to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Glutathione Quantification: Navigating Inter-Assay Variability
For researchers, scientists, and drug development professionals, the accurate measurement of glutathione (B108866) (GSH) is critical for assessing cellular health, oxidative stress, and the efficacy of therapeutic interventions. This guide provides a comparative analysis of three common methods for glutathione quantification: the bromobimane-based fluorescent assay, the DTNB (Ellman's reagent)-based colorimetric assay, and High-Performance Liquid Chromatography (HPLC). We focus on a key performance metric that is crucial for the reliability and reproducibility of longitudinal studies and multi-experiment analyses: inter-assay variability.
Glutathione, a tripeptide thiol, is the most abundant endogenous antioxidant in mammalian cells. Its quantification is a cornerstone of research in toxicology, pharmacology, and various disease models. The choice of assay can significantly impact the interpretation of experimental results, with inter-assay variability being a major consideration for studies conducted over extended periods or across different batches of reagents. This guide aims to provide an objective comparison to aid in the selection of the most appropriate method for your research needs.
Performance Comparison: Inter-Assay Variability
The consistency of an assay over time and across different experimental runs is paramount for generating reliable data. The following table summarizes the reported inter-assay coefficients of variation (CV%), a statistical measure of the reproducibility of an assay, for the three methods. A lower CV% indicates higher precision and lower variability between assays.
| Assay Method | Principle | Detection | Inter-Assay CV% |
| This compound-based Assay | Derivatization of GSH with monothis compound (mBBr) to form a fluorescent adduct. | Fluorescence (Ex/Em ~390/480 nm) | ~1.4%[1] |
| DTNB (Ellman's Reagent) Assay | Reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product. | Colorimetric (Absorbance at 412 nm) | <10% - 15%[2] |
| HPLC | Chromatographic separation of GSH followed by detection. | Various (UV, Fluorescence, Electrochemical) | 2.8% - 14%[3] |
Note: The reported inter-assay CV% can vary depending on the specific protocol, instrumentation, and laboratory practices. The values presented here are indicative of the typical performance of each method.
Experimental Workflows and Signaling Pathways
To visualize the procedural steps involved in the this compound-based glutathione measurement, the following diagram illustrates a typical experimental workflow.
Detailed Experimental Protocols
This compound-based Fluorescent Assay
This method relies on the reaction of the thiol group of GSH with the non-fluorescent monothis compound (mBBr) to form a highly fluorescent glutathione-bimane adduct.
Materials:
-
Monothis compound (mBBr) solution (e.g., 15 mM in acetonitrile)
-
Glutathione (GSH) standards
-
5% 5-Sulfosalicylic acid (SSA)
-
N-ethylmaleimide (NEM) solution
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, with 1 mM EDTA)
-
Black, clear-bottom 96-well plates
Procedure:
-
Sample Preparation:
-
Homogenize cells or tissues in ice-cold 5% SSA.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.
-
Collect the supernatant.
-
-
Standard Curve Preparation:
-
Prepare a series of GSH standards in 5% SSA.
-
-
Derivatization:
-
In a 96-well plate, add sample supernatant or GSH standard.
-
Add assay buffer.
-
To measure GSSG, an initial step of treating the sample with a thiol-scavenging agent like N-ethylmaleimide is required, followed by reduction of GSSG back to GSH.
-
Add mBBr solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 390 nm and emission at approximately 480 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence of the GSH standards versus their concentrations to generate a standard curve.
-
Determine the GSH concentration in the samples from the standard curve.
-
DTNB (Ellman's Reagent)-based Colorimetric Assay
This assay is based on the reaction of GSH with DTNB, which produces the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), measurable at 412 nm.
Materials:
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution
-
Glutathione Reductase
-
NADPH
-
GSH and GSSG standards
-
Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5, with 1 mM EDTA)
-
5% 5-Sulfosalicylic acid (SSA)
-
Clear 96-well plates
Procedure:
-
Sample Preparation:
-
Homogenize cells or tissues in ice-cold 5% SSA.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Standard Curve Preparation:
-
Prepare a series of GSH standards in 5% SSA.
-
-
Assay Reaction:
-
In a 96-well plate, add sample supernatant or GSH standard.
-
Add assay buffer.
-
Add DTNB solution and Glutathione Reductase to each well.
-
Initiate the reaction by adding NADPH.
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 412 nm at multiple time points (kinetic assay) or after a fixed incubation time (endpoint assay) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of absorbance change (for kinetic assay) or the final absorbance (for endpoint assay).
-
Generate a standard curve by plotting the rate or absorbance of the GSH standards against their concentrations.
-
Determine the total glutathione concentration in the samples from the standard curve. To measure GSSG specifically, samples are pre-treated with a thiol-scavenging agent like 2-vinylpyridine.
-
High-Performance Liquid Chromatography (HPLC)
HPLC methods offer high specificity and the ability to simultaneously measure both reduced (GSH) and oxidized (GSSG) glutathione.
Materials:
-
HPLC system with a suitable detector (UV, fluorescence, or electrochemical)
-
C18 reversed-phase column
-
Mobile phase (e.g., a gradient of aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol)
-
Derivatizing agent (if using fluorescence detection, e.g., o-phthalaldehyde (B127526) (OPA) or mBBr)
-
GSH and GSSG standards
-
Acids for protein precipitation (e.g., metaphosphoric acid or perchloric acid)
Procedure:
-
Sample Preparation:
-
Homogenize cells or tissues in an appropriate acid (e.g., 10% perchloric acid).
-
Centrifuge to remove precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Derivatization (for fluorescence detection):
-
Mix the sample supernatant with the derivatizing agent solution.
-
Incubate as required by the specific derivatization chemistry.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Separate GSH and GSSG using a specific gradient elution program.
-
Detect the eluted compounds using the chosen detector.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to GSH and GSSG by comparing their retention times and peak areas to those of the standards.
-
Generate a standard curve for each analyte to calculate their concentrations in the samples. An interday precision for HPLC methods has been reported to be less than 14% for GSH.[4]
-
Concluding Remarks
The choice of a glutathione assay should be guided by the specific requirements of the research, including the desired level of precision, sample throughput, and the need to differentiate between reduced and oxidized forms of glutathione.
-
The This compound-based assay offers excellent precision with a reported low inter-assay CV, making it a strong candidate for studies requiring high reproducibility.
-
The DTNB assay is a robust and cost-effective colorimetric method suitable for high-throughput screening, although it may exhibit higher inter-assay variability.
-
HPLC provides the highest specificity and the ability to measure both GSH and GSSG simultaneously, with good to moderate inter-assay precision. However, it requires specialized equipment and has a lower sample throughput compared to microplate-based assays.
By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can select the most suitable method for their glutathione quantification needs, ensuring the generation of accurate and reproducible data.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Rapid determination of reduced and oxidized glutathione levels using a new thiol-masking reagent and the enzymatic recycling method: Application to the rat liver and bile samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a simplified procedure for convenient and rapid quantification of reduced and oxidized glutathione in human plasma by liquid chromatography tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Bromobimane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like bromobimane is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risk. Due to conflicting information in safety data sheets (SDS), a conservative approach, treating this compound as a hazardous substance, is strongly recommended.
Immediate Safety and Handling Considerations
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Summary of Safety and Disposal Information
The following table summarizes key data from various safety data sheets. Note the conflicting hazard classifications, which necessitate a cautious approach to disposal.
| Parameter | Sigma-Aldrich | Santa Cruz Biotechnology | TCI Chemicals | Cayman Chemical |
| Hazard Classification | Not a hazardous substance or mixture[1] | Hazardous substance[2] | Not a hazardous substance or mixture | Not classified as hazardous |
| Disposal Recommendation | Dispose of in accordance with national and local regulations[1] | Handle in accordance with local, state, and federal regulations[2] | Entrust disposal to a licensed waste disposal company | Smaller quantities can be disposed of with household waste |
| Spill Response | Take up dry, dispose of properly, avoid dust generation[1] | Clean up immediately, avoid breathing dust[2] | Prevent dispersion of dust | Pick up mechanically |
| Incompatibilities | No data available | Avoid reaction with oxidizing agents[2] | No data available | No special requirements |
Step-by-Step Disposal Protocol
Given the inconsistencies in hazard reporting, the following protocol adopts a conservative stance, treating all this compound waste as hazardous.
Step 1: Waste Segregation
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., pipette tips, gloves, and paper towels), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Halogenated Waste Stream: As this compound contains bromine, it should be disposed of in a designated halogenated organic waste stream. Do not mix with non-halogenated waste.
Step 2: Container Management
-
Use containers that are compatible with this compound.
-
Keep waste containers securely closed except when adding waste.
-
Ensure all containers are accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard symbols.
Step 3: Storage
-
Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials, particularly oxidizing agents.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Step 5: Decontamination of Empty Containers
-
Handle uncleaned, empty containers as you would the product itself.
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate should be collected and disposed of as hazardous liquid waste.
-
After thorough decontamination, deface the label on the container before recycling or discarding it according to your institution's policies.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Comprehensive Safety and Handling Guide for Bromobimane
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Bromobimane. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and detailed disposal plans to ensure the safe handling of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect against dust particles and potential splashes.[1][2] |
| Face Shield | Recommended when there is a significant risk of splashing.[3] | |
| Hand Protection | Disposable Gloves | Nitrile, butyl, or polychloroprene gloves are suitable.[1] Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[1][4] |
| Body Protection | Laboratory Coat | A standard cotton lab coat should be worn to protect clothing from contamination.[3][5] |
| Apron | A PVC apron can provide an additional layer of protection.[1] | |
| Respiratory Protection | Particulate Respirator | Required when dusts are generated or when working outside of a fume hood.[1] A type N95 (US) or equivalent respirator is recommended.[6] |
Operational Plan: A Step-by-Step Guide
This section details the procedural steps for the safe handling of this compound from preparation to use in a typical experimental protocol.
1. Preparation and Weighing:
-
Ventilation: Always handle solid this compound in a chemical fume hood to avoid inhalation of dust.[7]
-
Personal Protective Equipment: Before handling, ensure all recommended PPE is worn correctly.
-
Weighing: Tare a clean, dry weighing vessel. Carefully transfer the required amount of this compound using a clean spatula. Avoid generating dust.
-
Closing Container: Immediately after weighing, securely close the this compound container and return it to its designated storage location.[8]
2. Solution Preparation:
-
Solvent Choice: this compound is soluble in organic solvents like ethanol, DMSO, and DMF.[9]
-
Dissolving: In the fume hood, add the weighed this compound to the chosen solvent in an appropriate flask. Swirl gently or use a magnetic stirrer to dissolve the solid. The process should be purged with an inert gas.[9]
-
Labeling: Clearly label the flask containing the this compound solution with the chemical name, concentration, solvent, date, and your initials.
3. Experimental Use (Example: Thiol Labeling):
-
Reaction Setup: In a fume hood, add the this compound solution to your sample containing thiols.
-
Incubation: Incubate the reaction mixture as required by your specific protocol. Keep the reaction vessel covered to prevent evaporation and contamination.
-
Quenching: If necessary, quench any unreacted this compound according to your experimental protocol.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety. All waste must be handled in accordance with local, state, and federal regulations.[1]
1. Waste Segregation:
-
Halogenated Waste: this compound is a halogenated compound (contains bromine). Therefore, all waste containing this compound must be segregated into a designated "halogenated organic waste" container.[10] Do not mix with non-halogenated waste.[10]
2. Types of Waste and Disposal Procedures:
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in its original or a suitable, clearly labeled container. Do not attempt to dispose of it down the drain or in regular trash. |
| This compound Solutions | Collect all liquid waste containing this compound in a sealed, properly labeled, and compatible waste container designated for halogenated organic solvents.[11] |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. If these items are sharp, they must first be placed in a "sharps" container.[12] |
| Contaminated PPE (e.g., gloves) | Remove and dispose of as hazardous waste immediately after handling the chemical.[2] |
| Empty this compound Containers | The first rinse of the empty container with a suitable solvent should be collected and disposed of as hazardous waste.[11] After thorough rinsing and air-drying in a fume hood, the defaced container can be disposed of according to institutional guidelines.[10] |
3. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and the type of waste (e.g., "halogenated organic solvent").[10][11]
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[11] Keep containers securely closed except when adding waste.[11]
-
Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) office.[13]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. echemi.com [echemi.com]
- 5. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 6. 溴乙烷 suitable for fluorescence, BioReagent, ≥95% (HPCE) | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Engineering Physics / CEDT Health and Safety Resources Site - Waste Management [mcmaster.ca]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Disposal of Chemical Waste | Safety Unit [weizmann.ac.il]
- 13. mcgill.ca [mcgill.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
